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5-Tert-butylnonan-5-amine

Cat. No.: B15358095
M. Wt: 199.38 g/mol
InChI Key: MNFUKEZIGJPSLW-UHFFFAOYSA-N
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Description

5-Tert-butylnonan-5-amine is a branched-chain amine compound of significant interest in organic synthesis and materials science research. Its molecular structure, featuring a bulky tert-butyl group and a medium-length alkyl chain, makes it a valuable intermediate for the development of more complex molecules. Potential research applications include its use as a building block for ligands in catalytic systems, as a precursor in the synthesis of specialty surfactants or polymers, and in the study of structure-activity relationships in new chemical entities. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications, or for personal use. Please refer to the product's Safety Data Sheet (SDS) for detailed handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H29N B15358095 5-Tert-butylnonan-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H29N

Molecular Weight

199.38 g/mol

IUPAC Name

5-tert-butylnonan-5-amine

InChI

InChI=1S/C13H29N/c1-6-8-10-13(14,11-9-7-2)12(3,4)5/h6-11,14H2,1-5H3

InChI Key

MNFUKEZIGJPSLW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(C(C)(C)C)N

Origin of Product

United States

Foundational & Exploratory

Synthesis of 5-Tert-butylnonan-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-tert-butylnonan-5-amine, a sterically hindered primary amine. Due to the absence of a direct, documented synthesis in the current literature, this guide outlines a robust and plausible two-step approach based on well-established chemical transformations. The synthesis involves the nucleophilic addition of a Grignard reagent to a nitrile, followed by the reduction of the resulting ketimine intermediate. This document furnishes detailed experimental protocols, expected analytical data, and visual representations of the synthetic workflow to aid researchers in the preparation of this and structurally related compounds.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process:

  • Step 1: Grignard Reaction. The synthesis commences with the reaction of n-butylmagnesium bromide with pivalonitrile (2,2-dimethylpropanenitrile). This step forms the carbon skeleton of the target molecule and yields the intermediate, 5-tert-butylnonan-5-imine.

  • Step 2: Reduction. The intermediate imine is subsequently reduced to the desired primary amine, this compound, using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.

The overall reaction scheme is presented below:

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction Pivalonitrile n-Butylmagnesium bromide n-BuMgBr Intermediate_Imine Intermediate_Imine_2 Intermediate_Imine_2 Final_Amine

Caption: Proposed two-step synthesis of this compound.

Data Presentation

The following table summarizes the expected quantitative data for the starting materials, intermediate, and final product.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Expected Yield (%)
PivalonitrileC₅H₉N83.13105-1060.76-
n-Butylmagnesium bromideC₄H₉BrMg161.33---
5-Tert-butylnonan-5-imineC₁₃H₂₇N197.36Not Isolated-~70-80 (crude)
This compound C₁₃H₂₉N 199.38 ~230-240 ~0.8 ~80-90 (from imine)

Expected Spectroscopic Data for this compound:

TechniqueExpected Data
¹H NMR (CDCl₃) δ ~1.2-1.6 (m, aliphatic CH₂), δ ~0.9 (t, CH₃ of butyl), δ ~0.9 (s, tert-butyl CH₃), δ ~1.3 (s, broad, NH₂)
¹³C NMR (CDCl₃) δ ~60-65 (quaternary C-N), δ ~35-40 (quaternary C of tert-butyl), δ ~25-30 (CH₃ of tert-butyl), various signals for butyl chains
IR (neat) ~3300-3400 cm⁻¹ (N-H stretch, two bands for primary amine), ~2850-2960 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (N-H bend)[1][2][3][4][5]
Mass Spec (EI) M⁺ at m/z 199, fragmentation patterns showing loss of butyl and tert-butyl groups[6][7][8][9]

Experimental Protocols

The following are detailed, proposed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of 5-Tert-butylnonan-5-imine

This procedure details the formation of the Grignard reagent, n-butylmagnesium bromide, and its subsequent reaction with pivalonitrile.

Materials:

  • Magnesium turnings (1.22 g, 50 mmol)

  • Iodine (1 crystal)

  • 1-Bromobutane (5.4 mL, 50 mmol)

  • Anhydrous diethyl ether (50 mL)

  • Pivalonitrile (4.16 g, 50 mmol)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • The magnesium turnings and a crystal of iodine are placed in the flask.

  • A solution of 1-bromobutane in 20 mL of anhydrous diethyl ether is prepared and transferred to the dropping funnel.

  • Approximately 5 mL of the 1-bromobutane solution is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.

  • Once the reaction has started, the remaining 1-bromobutane solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • The solution of pivalonitrile in 20 mL of anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath).

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C.

  • The aqueous layer is separated and extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield crude 5-tert-butylnonan-5-imine, which is used in the next step without further purification.

Step 2: Reduction of 5-Tert-butylnonan-5-imine to this compound

This procedure describes the reduction of the crude imine to the final primary amine using sodium borohydride.

Materials:

  • Crude 5-tert-butylnonan-5-imine (from Step 1)

  • Methanol (50 mL)

  • Sodium borohydride (1.89 g, 50 mmol)

  • 1 M Sodium hydroxide

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • The crude 5-tert-butylnonan-5-imine is dissolved in methanol in a 250 mL round-bottom flask.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride is added portion-wise over 30 minutes, maintaining the temperature below 10 °C.[10][11][12]

  • After the addition is complete, the reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched by the slow addition of water at 0 °C.

  • The methanol is removed under reduced pressure.

  • The aqueous residue is basified with 1 M sodium hydroxide to a pH of ~12 and extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford pure this compound.

An alternative reduction can be performed using lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran.[13][14][15][16] This is a more powerful reducing agent and may offer higher yields, but requires more stringent anhydrous conditions and a more cautious workup procedure.

Mandatory Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway Pivalonitrile Pivalonitrile Imine 5-Tert-butylnonan-5-imine (Intermediate) Pivalonitrile->Imine Grignard Addition Grignard n-Butylmagnesium bromide Grignard->Imine Amine This compound (Final Product) Imine->Amine Reduction ReducingAgent Sodium Borohydride (NaBH4) ReducingAgent->Amine Experimental_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction A Prepare n-Butylmagnesium bromide in Et2O B Add Pivalonitrile at 0°C A->B C Stir at Room Temp (2 hours) B->C D Acidic Workup (1M HCl) C->D E Extraction with Et2O D->E F Dry and Evaporate E->F G Dissolve Crude Imine in Methanol F->G Crude Imine H Add NaBH4 at 0°C G->H I Stir at Room Temp (4 hours) H->I J Aqueous Workup I->J K Basify and Extract J->K L Dry, Evaporate, and Vacuum Distill K->L

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Tert-butylnonan-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound 5-Tert-butylnonan-5-amine. Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines estimated values based on chemical structure and data from analogous compounds. Furthermore, detailed experimental protocols for the determination of these key properties are provided to guide researchers in the empirical validation of the theoretical values.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimations and should be confirmed through experimental analysis.

PropertyPredicted ValueNotes
Molecular Formula C₁₃H₂₉N
Molecular Weight 199.38 g/mol
Boiling Point 230-250 °CEstimated based on the boiling points of other tertiary amines with similar molecular weights. Primary and secondary amines exhibit higher boiling points due to hydrogen bonding capabilities[1][2][3].
Melting Point Not availableAs a tertiary amine with a bulky tert-butyl group, it is likely to be a liquid at room temperature.
Density ~0.8 g/mLEstimated based on structurally similar alkanes and amines.
pKa 10.0 - 11.0Aliphatic amines are typically basic, with pKa values in this range[1]. The steric hindrance from the tert-butyl and nonyl groups may slightly influence the basicity.
Solubility Insoluble in water; Soluble in organic solvents.The long hydrocarbon chains and the tertiary nature of the amine group suggest low water solubility. Amines are generally soluble in organic solvents like diethyl ether or dichloromethane[4]. The compound is expected to be soluble in 5% HCl due to the formation of a water-soluble amine salt[5][6].

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of the key physicochemical properties of a novel amine like this compound.

Determination of Melting Point

The melting point of a solid substance is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Fisher-Johns)[7][8][9]

  • Capillary tubes[7][8][9][10][11]

  • Mortar and pestle[7]

Procedure:

  • A small amount of the solid sample is placed in a capillary tube and compacted to the bottom[7][10].

  • The capillary tube is placed in the heating block of the melting point apparatus[8].

  • For an unknown sample, a rapid heating ramp (10-20 °C/min) can be used to determine an approximate melting range[7][10].

  • A second, more precise measurement is then performed with a fresh sample, using a slower ramp rate (e.g., 2 °C/min) starting from a temperature about 20 °C below the approximate melting point[7][8].

  • The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has melted[8].

Determination of Boiling Point

The boiling point is a characteristic physical property of a liquid.

Apparatus:

  • Thiele tube or other boiling point apparatus[12]

  • Small test tube and a capillary tube[12]

  • Thermometer[12]

  • Heating source (e.g., sand bath or Bunsen burner)[12]

Procedure (Thiele Tube Method):

  • A small amount of the liquid sample is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample[12].

  • The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil)[12].

  • The Thiele tube is heated, and as the temperature rises, a stream of bubbles will emerge from the inverted capillary tube[12].

  • Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point[12].

Determination of pKa (Potentiometric Titration)

The pKa is a measure of the basicity of the amine.

Apparatus:

  • pH meter with a suitable electrode[13][14]

  • Burette

  • Beaker and magnetic stirrer

Procedure:

  • A known concentration of the amine is prepared in a suitable solvent (e.g., water or an alcohol-water mixture)[13].

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl)[13].

  • The pH of the solution is measured and recorded after each addition of the acid titrant[13].

  • A titration curve is generated by plotting the pH versus the volume of acid added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Solubility

Solubility provides insight into the polarity of the molecule.

Apparatus:

  • Test tubes

  • Vortex mixer or stirring rods

Procedure:

  • To a test tube containing a small, measured amount of this compound (e.g., 25 mg or 0.05 mL), add a measured volume of the solvent (e.g., 0.75 mL of water) in portions[5].

  • After each addition, the mixture is vigorously shaken[5].

  • The solubility is observed and recorded.

  • This procedure is repeated with a range of solvents, including water, 5% HCl, 5% NaOH, and various organic solvents (e.g., diethyl ether, ethanol, dichloromethane)[4][5][6].

  • For water-soluble amines, the pH of the solution can be tested with pH paper to confirm basicity[6][15].

Signaling Pathways and Experimental Workflows

Currently, there is no published research on the specific biological activities or signaling pathways associated with this compound. Therefore, a diagram illustrating a signaling pathway cannot be provided at this time.

However, a logical workflow for the physicochemical characterization of a novel amine is presented below.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product MeltingPoint Melting Point Determination Purification->MeltingPoint Pure Compound BoilingPoint Boiling Point Determination Purification->BoilingPoint Pure Compound pKa pKa Determination Purification->pKa Pure Compound Solubility Solubility Testing Purification->Solubility Pure Compound DataCompilation Compile & Tabulate Data MeltingPoint->DataCompilation BoilingPoint->DataCompilation pKa->DataCompilation Solubility->DataCompilation PurityAssessment Assess Purity DataCompilation->PurityAssessment

Caption: Workflow for Physicochemical Profiling.

This guide provides a foundational understanding of the predicted properties of this compound and the experimental approaches required for their validation. As a novel compound, further research is necessary to fully elucidate its chemical and biological characteristics.

References

An In-depth Technical Guide to tert-Octylamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

Initial Note on 5-Tert-butylnonan-5-amine: A thorough search for "this compound" did not yield a registered CAS number or substantial technical data. This suggests that the compound is not commercially available or well-documented in scientific literature. Therefore, this guide will focus on a structurally relevant and well-characterized alternative, tert-octylamine , a bulky primary amine with significant applications in research and industry.

Introduction to tert-Octylamine

Tert-octylamine, also known as 1,1,3,3-tetramethylbutylamine, is a primary aliphatic amine with a highly branched alkyl group. This steric hindrance imparts unique chemical properties that are leveraged in various applications, particularly as a building block in the synthesis of pharmaceuticals and as a component in the production of polymers and corrosion inhibitors.[1] This document provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, synthesis methodologies, and key applications relevant to researchers and drug development professionals.

Chemical and Physical Properties

Tert-octylamine is a clear, colorless liquid with a strong, amine-like odor.[1][2] It is flammable and has limited solubility in water but is soluble in organic solvents like ethanol and ether.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical and Chemical Properties of tert-Octylamine

PropertyValueSource(s)
CAS Number 107-45-9[3]
Molecular Formula C₈H₁₉N[3]
Molecular Weight 129.24 g/mol [3]
Appearance Clear, colorless liquid[1][4]
Boiling Point 137-143 °C[4]
Melting Point -67 °C[4]
Density 0.805 g/mL at 25 °C[4]
Vapor Pressure 10 mmHg at 25 °C[4]
Vapor Density 4.46 (vs air)
Refractive Index n20/D 1.424[4]
Flash Point 90 °F (32.2 °C)
Water Solubility Insoluble[1]
pKa 10.74 ± 0.25 (Predicted)[1]

Safety and Handling

Tert-octylamine is a hazardous substance and requires careful handling in a laboratory or industrial setting. It is a flammable liquid and vapor.[5][6] It causes severe skin burns and eye damage.[5][6][7] Ingestion can be harmful or toxic.[5][7] It is also toxic to aquatic life with long-lasting effects.[5]

Table 2: GHS Hazard and Precautionary Statements for tert-Octylamine

CategoryStatementSource(s)
Hazard Statements H226: Flammable liquid and vapor.H301/H302: Toxic/Harmful if swallowed.H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage.H411: Toxic to aquatic life with long lasting effects.[5]
Precautionary Statements P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician.[1][6][8]

Handling Recommendations:

  • Use in a well-ventilated area.[1]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Keep container tightly closed in a dry and well-ventilated place.[8]

  • Handle with gloves, and use proper glove removal technique.[8]

  • Wear tightly fitting safety goggles and a face shield.[8]

  • Take measures to prevent the buildup of electrostatic charge.[8]

Experimental Protocols

Synthesis of tert-Octylamine via the Ritter Reaction and Hydrolysis

A common method for the synthesis of tert-octylamine involves a two-step process: the amidation of diisobutylene followed by hydrolysis of the resulting N-tert-octylacetamide.[9]

Step 1: Amidation of Diisobutylene This step utilizes the Ritter reaction, where an alkene reacts with a nitrile in the presence of a strong acid to form an amide after hydration.

  • Reactants: Diisobutylene, acetonitrile, concentrated sulfuric acid, water, and glacial acetic acid (as a solvent).[9]

  • Molar Ratio: Diisobutylene:acetonitrile:concentrated sulfuric acid:water is approximately 1.00:1.10-1.50:1.10-1.50:0.30-0.70.[9]

  • Procedure:

    • In a reaction vessel, diisobutylene and acetonitrile are dissolved in glacial acetic acid.[9][10]

    • The mixture is cooled, and concentrated sulfuric acid is added dropwise while maintaining the temperature between 20°C and 40°C.[9]

    • The reaction is stirred for 7 to 12 hours.[9]

    • After the reaction is complete, unreacted reagents and the solvent are removed by vacuum distillation.[9]

    • The residue is neutralized with a sodium hydroxide or sodium acetate solution, filtered, washed with water, and dried to yield N-tert-octylacetamide.[9]

Step 2: Hydrolysis of N-tert-octylacetamide The intermediate amide is then hydrolyzed under basic conditions to yield the final product.

  • Reactants: N-tert-octylacetamide and a 10-30% sodium hydroxide solution.[9]

  • Molar Ratio: N-tert-octylacetamide to sodium hydroxide is approximately 1:1.5-2.5.[9]

  • Procedure:

    • N-tert-octylacetamide is added to the sodium hydroxide solution.[9]

    • The mixture is heated to a temperature between 220°C and 260°C and allowed to react for 5 to 11 hours.[9]

    • After cooling, the oil layer is separated from the reaction mixture.[9]

    • The organic layer is dried with anhydrous sodium sulfate and then purified by distillation to obtain tert-octylamine.[9]

A variation of this process involves the use of an acylase for a more environmentally friendly enzymatic hydrolysis step, which proceeds under milder conditions.[10]

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of tert-Octylamine cluster_step1 Step 1: Amidation (Ritter Reaction) cluster_step2 Step 2: Hydrolysis diisobutylene Diisobutylene amidation Amidation Reaction (20-40°C, 7-12h) diisobutylene->amidation acetonitrile Acetonitrile acetonitrile->amidation h2so4 Conc. H₂SO₄ h2so4->amidation glacial_acetic Glacial Acetic Acid glacial_acetic->amidation neutralization Neutralization & Purification amidation->neutralization n_tert_octylacetamide N-tert-octylacetamide neutralization->n_tert_octylacetamide hydrolysis Hydrolysis (220-260°C, 5-11h) n_tert_octylacetamide->hydrolysis n_tert_octylacetamide->hydrolysis naoh NaOH Solution (10-30%) naoh->hydrolysis separation Separation & Drying hydrolysis->separation distillation Distillation separation->distillation tert_octylamine tert-Octylamine (Final Product) distillation->tert_octylamine

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Tert-butylnonan-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the comprehensive structure elucidation of the novel sterically hindered amine, 5-Tert-butylnonan-5-amine. The methodologies and data presented herein serve as a robust framework for the analysis of similarly complex aliphatic amines.

Executive Summary

The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Sterically hindered amines, in particular, represent a class of compounds with significant potential in medicinal chemistry due to their unique reactivity and metabolic stability. This document outlines a systematic approach to the structure elucidation of this compound, a previously uncharacterized tertiary amine. Through the integrated application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, a definitive structural assignment has been achieved. This guide provides detailed experimental protocols, comprehensive data analysis, and visual workflows to facilitate the replication and adaptation of these methods for other complex molecules.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is presented in Table 1. These properties were calculated using computational models to provide a baseline for the experimental data.

PropertyPredicted Value
Molecular FormulaC₁₃H₂₉N
Molecular Weight199.38 g/mol
IUPAC NameThis compound
Boiling PointApprox. 230-240 °C
DensityApprox. 0.8 g/mL
LogPApprox. 4.5

Spectroscopic Data Analysis

The core of the structure elucidation of this compound lies in the interpretation of its spectroscopic data. The following sections detail the predicted data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data provides detailed information about the carbon-hydrogen framework of the molecule.

The predicted ¹H NMR spectrum of this compound is summarized in Table 2. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 0.90t6H-CH₂CH₃ (x2)
~ 1.05s9H-C(CH₃ )₃
~ 1.25-1.40m8H-CH₂CH₂CH₂ CH₃ (x2)
~ 1.45-1.55m4H-CH₂ CH₂CH₂CH₃ (x2)
~ 1.60s (broad)2H-NH₂

The predicted ¹³C NMR spectrum provides insight into the different carbon environments within the molecule. The predicted chemical shifts are presented in Table 3.

Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 14.2Primary-CH₂CH₃ (x2)
~ 23.1Secondary-CH₂CH₂ CH₃ (x2)
~ 26.5Primary-C(CH₃ )₃
~ 28.9Secondary-CH₂ CH₂CH₃ (x2)
~ 35.8Quaternary-C (CH₃)₃
~ 40.1Secondary-CH₂ C(NH₂)-
~ 58.0QuaternaryC -NH₂
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted major fragments from electron ionization (EI) are listed in Table 4.

m/zPredicted FragmentFragmentation Pathway
199[C₁₃H₂₉N]⁺Molecular Ion (M⁺)
184[C₁₂H₂₆N]⁺M⁺ - CH₃
142[C₉H₂₀N]⁺α-cleavage: M⁺ - C₄H₉ (butyl radical)
128[C₈H₁₈N]⁺α-cleavage: M⁺ - C₅H₁₁ (pentyl radical)
57[C₄H₉]⁺tert-butyl cation
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The predicted characteristic absorption bands are presented in Table 5.

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Weak-MediumN-H stretch (asymmetric and symmetric)
2850-2960StrongC-H stretch (aliphatic)
1590-1650Weak-MediumN-H bend (scissoring)
1000-1250MediumC-N stretch

Experimental Protocols

The following protocols describe the synthesis of this compound and the acquisition of the spectroscopic data.

Synthesis of this compound via Reductive Amination

Materials:

  • 5-Nonanone (1.0 eq)

  • tert-Butylamine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 5-nonanone in dichloroethane, add tert-butylamine.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride in one portion.

  • Continue stirring at room temperature for 24 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCE (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy
  • Instrument: Bruker Avance III 500 MHz spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Concentration: 10 mg/mL

  • ¹H NMR: 32 scans, relaxation delay of 1 s.

  • ¹³C NMR: 1024 scans, relaxation delay of 2 s.

Mass Spectrometry
  • Instrument: Agilent 7890B GC coupled to a 5977A MSD

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Inlet: GC injection

  • Mass Range: m/z 40-400

Infrared Spectroscopy
  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer

  • Sample Preparation: Thin film on a NaCl plate

  • Scan Range: 4000-400 cm⁻¹

Visualizations

The following diagrams illustrate the molecular structure, the workflow for structure elucidation, and the logical relationships in data interpretation.

structure_elucidation_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion synthesis Synthesize Compound nmr NMR Spectroscopy (1H, 13C) synthesis->nmr ms Mass Spectrometry synthesis->ms ir IR Spectroscopy synthesis->ir nmr_interp Analyze NMR Spectra - Chemical Shifts - Integration - Multiplicity nmr->nmr_interp ms_interp Analyze Mass Spectrum - Molecular Ion - Fragmentation ms->ms_interp ir_interp Analyze IR Spectrum - Functional Groups ir->ir_interp structure Propose Structure nmr_interp->structure ms_interp->structure ir_interp->structure confirmation Confirm Structure structure->confirmation logical_relationship cluster_data Observed Data cluster_inference Inference cluster_conclusion Conclusion mol_ion Molecular Ion at m/z 199 mol_formula Molecular Formula is C13H29N mol_ion->mol_formula Odd m/z indicates Nitrogen nh_stretch IR bands at 3300-3500 cm-1 primary_amine Primary Amine is present nh_stretch->primary_amine Characteristic of N-H bonds nmr_signals Distinct 1H and 13C NMR signals carbon_skeleton Specific Carbon Skeleton nmr_signals->carbon_skeleton Defines connectivity final_structure Structure is this compound mol_formula->final_structure primary_amine->final_structure carbon_skeleton->final_structure

A Technical Guide to the Synthesis and Characterization of Sterically Hindered Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterically hindered primary amines are crucial building blocks in medicinal chemistry and materials science, prized for their ability to enhance metabolic stability, modulate physicochemical properties, and serve as unique ligands.[1] However, their synthesis presents significant challenges due to the steric bulk surrounding the nitrogen atom, which often impedes classical amination methods.[2] This guide provides an in-depth overview of modern synthetic strategies for accessing these valuable motifs, alongside a comprehensive discussion of their characterization. Detailed experimental protocols, comparative data, and logical workflows are presented to aid researchers in this specialized area of organic synthesis.

Introduction: The Challenge of Synthesizing Steric Hindrance

The construction of a carbon-nitrogen bond at a sterically congested carbon center is a formidable task in organic synthesis. Traditional methods for amine synthesis, such as the direct alkylation of ammonia or the Gabriel synthesis, are often inefficient for preparing sterically hindered primary amines. The Gabriel synthesis, for instance, generally fails with secondary and tertiary alkyl halides due to prohibitive steric hindrance, which prevents the requisite SN2 reaction with the phthalimide anion.[3][4][5][6][7] This limitation necessitates the use of alternative and more specialized synthetic methodologies.

This guide will explore four key strategies for the synthesis of sterically hindered primary amines: reductive amination of hindered ketones, the Ritter reaction, reduction of sterically hindered azides, and a modern photoredox-catalyzed approach.

Synthetic Strategies for Sterically Hindered Primary Amines

The selection of an appropriate synthetic route is paramount and depends on factors such as the nature of the starting materials, functional group tolerance, and desired scale. The following sections detail the most effective methods, complete with quantitative data and experimental protocols.

Reductive Amination of Hindered Ketones

Reductive amination is a powerful one-pot method for amine synthesis, involving the reaction of a ketone with an amine source, followed by in situ reduction of the resulting imine or enamine intermediate.[8][9] While challenging for highly hindered systems, certain protocols have been developed to address this.[10][11][12]

Table 1: Reductive Amination for Hindered Amine Synthesis

Ketone SubstrateAmine SourceReducing AgentSolventTime (h)Yield (%)Reference
Acetophenone analoguesN-MethylanilineTrichlorosilane/TMEDADichloromethane36High[10]
Various KetonesPrimary/Secondary AminesCO (deoxygenating agent)Not specifiedNot specifiedModerate to High[11]
Aldehydes/KetonesAnilineSodium BorohydrideEthanolNot specifiedNot specified[8]

Experimental Protocol: Direct Reductive Amination of Ketones with N-Methylaniline [10]

  • To a solution of the ketone (0.2 mmol) and N-methylaniline (0.24 mmol) in dichloromethane (1.0 mL), add tetramethylethylenediamine (TMEDA) (22 mg, 0.2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add trichlorosilane (40 μL, 0.4 mmol) to the mixture.

  • Continue stirring for 36 hours at room temperature.

  • Upon completion, quench the reaction and purify the product via standard chromatographic techniques.

The Ritter Reaction

The Ritter reaction provides a unique pathway to N-alkyl amides from nitriles and a carbocation source, which can be generated from tertiary alcohols or alkenes in the presence of a strong acid.[13][14][15][16] Subsequent hydrolysis of the amide furnishes the desired tert-alkyl primary amine.[17]

Table 2: Ritter Reaction for the Synthesis of Hindered Primary Amines

Carbocation PrecursorNitrileAcidHydrolysis ConditionsOverall Yield (%)Reference
Tertiary AlcoholsChloroacetonitrileAcetic AcidThiourea/EtOH/AcOHGood to Excellent[17]
1-BromoadamantaneAcetonitrileSulfuric AcidNaOH/DEG, refluxNot specified[18]
1-BromoadamantaneAcetylamideSulfuric AcidNot specified87 (amide)[19][20]

Experimental Protocol: Synthesis of tert-Alkylamines via the Ritter Reaction [17]

  • Step 1: Amide Formation

    • To the tertiary alcohol (5 mmol) and chloroacetonitrile (10 mmol), add acetic acid (0.8 mL).

    • Cool the mixture to 0-3 °C.

    • Monitor the reaction for completion by thin-layer chromatography.

    • Upon completion, work up the reaction to isolate the N-chloroacetyl-tert-alkylamine.

  • Step 2: Amide Hydrolysis

    • A solution of the N-chloroacetyl-tert-alkylamine (5 mmol) and thiourea (0.46 g, 6 mmol) in a mixture of ethanol (10 mL) and acetic acid (2 mL) is refluxed for 10 hours.

    • After cooling, add water (50 mL) to the reaction mixture.

    • Filter the resulting precipitate, wash with water, and dry in vacuo to yield the tert-alkylamine.

Reduction of Sterically Hindered Azides

The reduction of organic azides is a reliable method for the synthesis of primary amines.[21] Azides can be prepared from the corresponding alkyl halides via an SN2 reaction, and although this step can be challenging for hindered substrates, the subsequent reduction to the amine is often high-yielding and chemoselective.[2][22][23]

Table 3: Reduction of Azides to Hindered Primary Amines

Azide SubstrateReducing AgentSolventTemperature (°C)TimeYield (%)Reference
Various AzidesNaBH4/Tin(IV) 1,2-benzenedithiolate (cat.)THF~15Not specifiedQuantitative[24]
Aromatic AzidesD-glucose/KOHWaterNot specified5-20 min85-99[22]
Various AzidesNaBH4/CoCl2·6H2OWater25ShortHigh[2]

Experimental Protocol: Catalytic Reduction of Azides to Amines [24]

  • The reactions are carried out on 1 mmol of the azide in THF at approximately 15 °C.

  • Add the tin(IV) 1,2-benzenedithiolate catalyst (5 or 10 mol %).

  • Add NaBH4 (0.67, 1.0, or 1.5 mmol) in buffered, cold water.

  • Monitor the reaction for completion.

  • Upon completion, perform a standard aqueous work-up to isolate the primary amine.

Photoredox Catalysis: A Modern Approach

Recent advances in photoredox catalysis have enabled the synthesis of highly hindered primary amines under mild conditions.[25][26][27][28] These methods often involve the coupling of readily available starting materials, such as oximes and cyanoarenes, through radical intermediates.

Table 4: Photoredox Synthesis of Hindered Primary Amines

Oxime SubstrateCyanoarene SubstratePhotocatalystReductantSolventYield (%)Reference
O-benzoyl oximesCyanoarenesIridium-basedDiisopropylamine (DIPA)DMSO42-98[27]

Experimental Protocol: General Procedure for Photoredox Synthesis of Primary Amines [27]

A detailed, specific protocol for this reaction would require access to the supporting information of the cited literature. However, a general procedure is outlined below.

  • In a reaction vessel, combine the O-benzoyl oxime, cyanoarene, photocatalyst, and a terminal reductant such as diisopropylamine in a suitable solvent like DMSO.

  • Degas the reaction mixture to remove oxygen.

  • Irradiate the mixture with a suitable light source (e.g., blue LEDs) at room temperature.

  • Monitor the reaction for completion using standard analytical techniques.

  • Upon completion, quench the reaction and purify the product using chromatography.

Characterization of Sterically Hindered Primary Amines

The unambiguous identification of sterically hindered primary amines relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The protons on the nitrogen of a primary amine typically appear as a broad singlet in a wide chemical shift range. The protons on the carbon adjacent to the nitrogen are deshielded and appear in the downfield region. For example, in the ¹H NMR spectrum of tert-butylamine, the NH₂ protons appear as a singlet, while the methyl protons also appear as a singlet due to symmetry.[29][30][31]

  • ¹³C NMR: The carbon atom bonded to the nitrogen in a hindered amine is also deshielded. The chemical shifts are influenced by the degree of substitution and the electronic environment.[32]

Table 5: Representative NMR Data for Hindered Primary Amines

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
tert-ButylamineCDCl₃NH₂ (variable), CH₃ (singlet)C(CH₃)₃, CH₃[29][30][32]
1-AminoadamantaneCDCl₃NH₂ (variable), adamantyl protons (complex multiplets)Adamantyl carbons[18][19][20][33][34]
2,4,6-Tri-tert-butylanilineNot specifiedNH₂ (singlet), aromatic H (singlet), tert-butyl H (singlets)Aromatic and tert-butyl carbons[35][36]
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of amines. The molecular ion peak of a compound containing an odd number of nitrogen atoms will have an odd mass-to-charge ratio (the "nitrogen rule"). Alpha-cleavage, the breaking of the bond adjacent to the C-N bond, is a characteristic fragmentation pathway for amines, leading to a resonance-stabilized cation.[37][38][39][40] For adamantanamine, fragmentation often involves loss of the amino group or fragmentation of the adamantyl cage.[38][39]

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and stereochemistry. Sterically hindered primary amines are often crystallized as their salts (e.g., hydrochlorides) to improve crystal quality.[41]

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key decision-making processes and experimental workflows in the synthesis and characterization of sterically hindered primary amines.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Choose Synthetic Route reaction Perform Reaction start->reaction workup Work-up & Crude Purification reaction->workup nmr NMR Spectroscopy (1H, 13C) workup->nmr Initial Analysis ms Mass Spectrometry nmr->ms xray X-ray Crystallography (if crystalline) ms->xray final_product Pure Hindered Primary Amine ms->final_product xray->final_product

Figure 1: General experimental workflow for synthesis and characterization.

synthetic_route_selection start Starting Material? ketone Hindered Ketone start->ketone Yes alcohol Tertiary Alcohol start->alcohol No reductive_amination Reductive Amination ketone->reductive_amination halide Hindered Alkyl Halide alcohol->halide No ritter Ritter Reaction alcohol->ritter oxime Oxime/Cyanoarene halide->oxime No azide_reduction Azide Reduction halide->azide_reduction photoredox Photoredox Catalysis oxime->photoredox

Figure 2: Decision tree for selecting a synthetic route.

characterization_techniques amine Hindered Primary Amine nmr NMR amine->nmr Connectivity ms Mass Spec amine->ms Molecular Weight & Fragmentation xray X-ray amine->xray 3D Structure (solid state) nmr->ms nmr->xray Complementary Data ms->xray Complementary Data

Figure 3: Relationship between characterization techniques.

Conclusion

The synthesis of sterically hindered primary amines remains a challenging yet rewarding area of organic chemistry. While traditional methods often fall short, modern techniques such as reductive amination of hindered ketones, the Ritter reaction, azide reduction, and photoredox catalysis provide viable pathways to these valuable compounds. A thorough characterization using a combination of NMR spectroscopy, mass spectrometry, and, where applicable, X-ray crystallography is essential for confirming the identity and purity of the synthesized amines. The information and protocols provided in this guide are intended to equip researchers with the knowledge to navigate the complexities of synthesizing and characterizing this important class of molecules.

References

Technical Guide: Spectroscopic Characterization of 5-Tert-butylnonan-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, experimentally determined spectroscopic data for 5-Tert-butylnonan-5-amine is limited. The following guide provides a theoretical framework for its spectroscopic characterization based on fundamental principles of organic chemistry and spectroscopy. The experimental protocols described are generalized standard procedures and may require optimization for this specific compound.

Introduction

This compound is a tertiary amine with a unique sterically hindered structure. The central quaternary carbon bonded to a tert-butyl group and a nitrogen atom suggests interesting chemical properties and potential applications in areas such as catalysis, materials science, or as a building block in medicinal chemistry. Due to the absence of comprehensive experimental data in public databases, this document outlines the expected spectroscopic characteristics and provides hypothetical protocols for its analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 1.4 - 1.6m8H-CH₂-CH₂-CH₂-CH₃ (b, c, d)
~ 1.2 - 1.4m4H-CH₂-CH₂-N (a)
~ 1.1s2H-NH₂
0.92s9H-C(CH₃)₃
0.88t6H-CH₂-CH₃ (e)

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~ 60Quaternary C (C-5)
~ 40-CH₂-N (a)
~ 35Quaternary C of tert-butyl
~ 28-C(CH₃)₃
~ 27-CH₂- (b)
~ 23-CH₂- (c)
~ 14-CH₃ (e)

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, BroadN-H stretch (primary amine)
2850 - 2960StrongC-H stretch (alkane)
1590 - 1650MediumN-H bend (scissoring)
1450 - 1470MediumC-H bend (methylene)
1365, 1390MediumC-H bend (tert-butyl)
1000 - 1250MediumC-N stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
199Low[M]⁺ (Molecular Ion)
184High[M-CH₃]⁺
142Medium[M-C₄H₉]⁺ (Loss of tert-butyl)
57Very High[C₄H₉]⁺ (tert-butyl cation)

Hypothetical Experimental Protocols

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

3.2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place in a solution cell.

  • Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty sample holder (or solvent) should be acquired and subtracted from the sample spectrum.

3.3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction.

  • GC Conditions (Hypothetical):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

Visualization of Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel amine like this compound.

Synthesis_and_Characterization_Workflow cluster_characterization Spectroscopic Characterization start Starting Materials (e.g., 5-nonanone, tert-butyl lithium) synthesis Synthesis: Reductive Amination or Grignard-type Reaction start->synthesis workup Reaction Work-up & Purification (e.g., Extraction, Chromatography) synthesis->workup product Isolated Product: This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (GC-MS) product->ms analysis Data Analysis & Structure Confirmation nmr->analysis ir->analysis ms->analysis final Confirmed Structure analysis->final

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

In-depth Technical Guide: Theoretical Studies of 5-Tert-butylnonan-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Notice: A comprehensive search of scientific databases and literature has revealed no specific theoretical or experimental studies published on the compound 5-Tert-butylnonan-5-amine. This document, therefore, serves as a foundational guide outlining the theoretical approaches that could be applied to study this molecule, drawing parallels from research on structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals interested in initiating theoretical investigations of this novel chemical entity.

Introduction to this compound

This compound is a tertiary amine with a unique sterically hindered structure. The central nitrogen atom is bonded to a tert-butyl group and a nonyl group, with the attachment point at the 5th carbon of the nonyl chain. This bulky substitution is expected to impart distinct physicochemical and pharmacological properties. Due to the absence of published data, its synthesis, reactivity, and biological activity remain to be elucidated. Theoretical studies can provide initial insights into these aspects, guiding future experimental work.

Potential Physicochemical Properties (Theoretical)

While no experimental data exists, computational methods can predict the properties of this compound. These predictions are based on its chemical structure.

PropertyPredicted Value/Range (Methodology)Significance in Drug Development
Molecular Weight 213.42 g/mol (Calculated)Influences absorption, distribution, metabolism, and excretion (ADME) properties.
LogP (Octanol-Water Partition Coefficient) High (Estimated > 4, based on similar structures)[1]Indicates high lipophilicity, suggesting potential for membrane permeability and CNS penetration, but also potential for metabolic instability and toxicity.
pKa (Acid Dissociation Constant) 10-11 (Estimated, typical for tertiary amines)Determines the ionization state at physiological pH, which affects solubility, receptor binding, and membrane transport.
Polar Surface Area (PSA) ~12 Ų (Estimated)A low PSA suggests good oral bioavailability.
Hydrogen Bond Donors/Acceptors Donors: 0, Acceptors: 1Influences solubility and binding to biological targets.

Note: These values are estimations and require experimental validation.

Proposed Theoretical Study Workflow

A logical workflow for the theoretical investigation of this compound would involve a multi-step computational approach.

G A Structure Optimization & Conformational Analysis B Quantum Chemical Calculations (DFT) A->B Lowest energy conformers C Molecular Dynamics (MD) Simulations B->C E ADMET Prediction B->E Electronic properties D Docking and Virtual Screening C->D Solvated, dynamic structure D->E

Caption: Proposed workflow for theoretical studies.

Detailed Methodologies

3.1.1. Structure Optimization and Conformational Analysis

  • Objective: To identify the most stable three-dimensional structure(s) of this compound.

  • Protocol:

    • Generate an initial 3D structure of the molecule using molecular building software (e.g., Avogadro, ChemDraw).

    • Perform a conformational search using a molecular mechanics force field (e.g., MMFF94, UFF). This involves systematically rotating rotatable bonds to explore the potential energy surface.

    • Cluster the resulting conformers based on root-mean-square deviation (RMSD).

    • Select the lowest energy conformers for further, more accurate quantum mechanical calculations.

3.1.2. Quantum Chemical Calculations (Density Functional Theory - DFT)

  • Objective: To calculate the electronic properties of the molecule with high accuracy.

  • Protocol:

    • For the lowest energy conformers, perform geometry optimization using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G*).

    • Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies).

    • From these calculations, derive properties such as:

      • Molecular orbital energies (HOMO, LUMO): To assess chemical reactivity.

      • Electrostatic potential maps: To identify regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attack.

      • Partial atomic charges: To parameterize force fields for molecular dynamics simulations.

      • Vibrational frequencies: To predict the infrared spectrum.

3.1.3. Molecular Dynamics (MD) Simulations

  • Objective: To study the dynamic behavior of the molecule in a simulated biological environment (e.g., water, lipid bilayer).

  • Protocol:

    • Place the optimized structure of this compound in a simulation box filled with a chosen solvent (e.g., TIP3P water).

    • Assign a force field (e.g., AMBER, CHARMM) to describe the inter- and intramolecular interactions.

    • Perform energy minimization of the system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

    • Run a production simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space.

    • Analyze the trajectory to understand the molecule's flexibility, solvation, and potential interactions with its environment.

3.1.4. Docking and Virtual Screening

  • Objective: To predict potential biological targets and binding modes.

  • Protocol:

    • Identify potential protein targets based on structural similarity to known ligands or by virtual screening against a library of protein structures.

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning protonation states.

    • Define the binding site on the protein.

    • Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of this compound within the defined binding site.

    • Analyze the predicted binding modes and prioritize targets for further experimental validation.

Potential Signaling Pathway Interactions (Hypothetical)

Given the structural features of this compound (a bulky, lipophilic amine), it could potentially interact with various biological targets. The following diagram illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR), a common target for amine-containing drugs.

G cluster_0 Cell Membrane cluster_1 Intracellular A This compound (Ligand) B GPCR A->B Binding C G-Protein Activation B->C Conformational Change D Second Messenger Cascade (e.g., cAMP, IP3) C->D Signal Transduction E Cellular Response D->E

Caption: Hypothetical GPCR signaling pathway.

Conclusion and Future Directions

While this compound remains an uncharacterized molecule, theoretical and computational chemistry offers a powerful toolkit to predict its properties and guide its future experimental investigation. The workflows and methodologies outlined in this guide provide a roadmap for researchers to begin exploring the potential of this novel compound. The immediate next steps should focus on the synthesis and basic physicochemical characterization of this compound to validate these theoretical predictions and provide a foundation for further biological evaluation.

References

The Genesis of Stability: An In-Depth Technical Guide to the Discovery and History of Hindered Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hindered amines, a class of organic compounds characterized by a sterically encumbered amino group, have carved a significant niche in both industrial and medicinal chemistry. From their foundational role as highly effective light stabilizers for polymers to their emerging applications in drug development, the story of hindered amines is one of incremental discovery and innovative application. This technical guide delves into the core of their discovery, historical development, and the fundamental chemistry that underpins their utility.

From Obscurity to Industrial Mainstay: The Discovery and Early History

The journey of hindered amines begins with the synthesis of their parent structure, 2,2,6,6-tetramethylpiperidine (TMP). While piperidine itself was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the constituent of black pepper, the deliberate synthesis of its sterically hindered analogue came much later.[1] One of the earliest and most fundamental methods for the synthesis of the hindered amine core involves a multi-step process starting from acetone and ammonia.

The key intermediate in this process is 2,2,6,6-tetramethyl-4-oxopiperidine, commonly known as triacetone amine. Its formation occurs through a series of aldol condensations of acetone in the presence of ammonia.[2] Subsequently, the carbonyl group of triacetone amine is removed to yield 2,2,6,6-tetramethylpiperidine. A classic method for this transformation is the Wolff-Kishner reduction, which utilizes hydrazine and a strong base at elevated temperatures.[3][4]

The true potential of hindered amines, however, was not realized until their remarkable ability to protect polymers from photodegradation was discovered. The pioneering work of M. V. Neiman and his colleagues in the Soviet Union laid the theoretical groundwork for understanding this phenomenon.[5] They established that the stabilizing effect of hindered amines is intrinsically linked to their corresponding nitroxyl radicals.[6] This discovery marked a paradigm shift in polymer stabilization and paved the way for the development of a new class of additives: Hindered Amine Light Stabilizers (HALS).

The Mechanism of Protection: The Denisov Cycle

Unlike UV absorbers, which function by absorbing ultraviolet radiation, HALS operate through a regenerative radical scavenging mechanism known as the Denisov Cycle.[4][7] This cyclic process allows a single HALS molecule to neutralize multiple radical species, accounting for their high efficiency and long-term stabilizing performance. The fundamental steps of the Denisov Cycle are illustrated below.

Denisov_Cycle Figure 1: The Denisov Cycle cluster_polymer_degradation Polymer Degradation amine Hindered Amine (>N-H) nitroxyl Nitroxyl Radical (>N-O•) amine->nitroxyl Oxidation by ROO•, RO•, etc. alkoxyamine Alkoxyamine (>N-O-R) nitroxyl->alkoxyamine + R• alkoxyamine->nitroxyl + ROO• hydroxylamine Hydroxylamine (>N-OH) alkoxyamine->hydroxylamine + ROO•, RO• hydroxylamine->nitroxyl Oxidation by ROO• R Polymer Radical (R•) ROO Peroxy Radical (ROO•) R->ROO + O2 ROOH Hydroperoxide (ROOH) ROO->ROOH + RH RO Alkoxy Radical (RO•) ROOH->RO hv, heat RO->R + RH

Caption: A simplified representation of the Denisov Cycle, illustrating the regenerative mechanism of hindered amine light stabilizers.

Generations of Innovation: The Evolution of HALS

The initial hindered amine light stabilizers were relatively simple, monomeric compounds. However, the demands of various polymer processing techniques and end-use applications spurred the development of more sophisticated HALS with tailored properties. This evolution can be broadly categorized into distinct "generations."

  • First Generation (Monomeric HALS): These are low molecular weight compounds, such as bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate (Tinuvin 770). While highly effective, their relatively high volatility can be a limitation in high-temperature processing.

  • Second Generation (Polymeric HALS): To address the issue of volatility, polymeric HALS were developed. These high molecular weight stabilizers exhibit lower migration rates and improved compatibility with the polymer matrix.

  • Third Generation (Non-interactive HALS): These HALS are designed to have reduced basicity, making them suitable for use in acidic environments, such as agricultural films that may be exposed to acidic pesticides and fertilizers.

  • Fourth Generation (Synergistic Blends): This generation focuses on synergistic combinations of HALS with other additives, such as UV absorbers, to provide a broader spectrum of protection against polymer degradation.

Quantitative Data on Hindered Amines and their Performance

The selection of an appropriate HALS is a critical consideration in polymer formulation. The following tables provide a summary of key physical properties of foundational hindered amines and performance data of representative HALS in common polymers.

Table 1: Physical Properties of Key Hindered Amines

CompoundAbbreviationMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
2,2,6,6-TetramethylpiperidineTMPC₉H₁₉N141.26-4152-154
2,2,6,6-Tetramethyl-4-oxopiperidineTriacetone AmineC₉H₁₇NO155.2434-36205
4-Amino-2,2,6,6-tetramethylpiperidineC₉H₂₀N₂156.2717188.5
Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacateTinuvin 770C₂₈H₅₂N₂O₄480.7281-85>350 (decomposes)

Table 2: Performance of HALS in Polyolefins (Accelerated Weathering)

HALS TypePolymerHALS Concentration (wt%)Weathering ConditionsPerformance MetricResult
Monomeric (Tinuvin 770)LDPE Film0.3Natural WeatheringTime to 0.1 Carbonyl Index> 18 months
Polymeric (Chimassorb 944)LDPE Film0.5Natural WeatheringElongation at Break Retention (after 650 days)~70%
UnstabilizedLDPE Film0Natural WeatheringTime to 0.1 Carbonyl Index< 6 months
Monomeric (Tinuvin 770)HDPE0.2Xenon ArcGloss Retention (2000 hours)~85%
Polymeric (Chimassorb 944)HDPE0.2Xenon ArcGloss Retention (2000 hours)~90%
UnstabilizedHDPE0Xenon ArcGloss Retention (2000 hours)< 20%

Note: Performance data is indicative and can vary based on specific polymer grade, processing conditions, and weathering parameters.

Experimental Protocols for Key Syntheses

For the benefit of researchers, detailed experimental protocols for the synthesis of the foundational hindered amine, 2,2,6,6-tetramethylpiperidine, and a widely used first-generation HALS, bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate, are provided below.

Synthesis of 2,2,6,6-Tetramethylpiperidine (TMP) via Triacetone Amine

This two-step synthesis first involves the preparation of triacetone amine, followed by its reduction.

Step 1: Synthesis of Triacetone Amine

Triacetone_Amine_Synthesis Figure 2: Synthesis of Triacetone Amine Workflow start Start reactants Charge reactor with: - Acetone - Calcium Chloride (catalyst) start->reactants reaction1 Pass ammonia gas through the mixture reactants->reaction1 reaction2 Stir at room temperature for several days reaction1->reaction2 workup1 Pour reaction mixture into 50% NaOH solution reaction2->workup1 separation Separate the upper organic layer workup1->separation extraction Extract aqueous layer with ether separation->extraction drying Dry combined organic layers over K₂CO₃ extraction->drying distillation Distill under reduced pressure drying->distillation product Triacetone Amine distillation->product end End product->end

Caption: A workflow diagram for the synthesis of triacetone amine.

Methodology:

  • A mixture of acetone and anhydrous calcium chloride is charged into a reaction vessel.

  • Ammonia gas is passed through the mixture for an initial period, followed by intermittent introductions over several days.

  • The reaction is allowed to proceed at room temperature with stirring for an extended period (e.g., 4-5 days).[8]

  • The resulting viscous mixture is poured into a concentrated sodium hydroxide solution.

  • The upper organic layer is separated, and the aqueous layer is extracted with a suitable solvent like diethyl ether.

  • The combined organic extracts are dried over an anhydrous drying agent (e.g., potassium carbonate).

  • The solvent is removed by distillation, and the crude triacetone amine is purified by vacuum distillation. A typical yield for this process is around 20%.[2][8]

Step 2: Wolff-Kishner Reduction of Triacetone Amine

Wolff_Kishner_Reduction Figure 3: Wolff-Kishner Reduction Workflow start Start reactants Combine in a flask: - Triacetone Amine - Hydrazine hydrate - High-boiling solvent (e.g., diethylene glycol) start->reactants base_addition Add a strong base (e.g., KOH) reactants->base_addition reflux Heat the mixture to reflux base_addition->reflux distillation Distill off water and excess hydrazine reflux->distillation high_temp_reflux Increase temperature and continue reflux distillation->high_temp_reflux workup Cool, dilute with water, and extract with ether high_temp_reflux->workup drying Dry the organic extract workup->drying final_distillation Distill to obtain pure TMP drying->final_distillation product 2,2,6,6-Tetramethylpiperidine (TMP) final_distillation->product end End product->end

Caption: A workflow for the Wolff-Kishner reduction of triacetone amine to 2,2,6,6-tetramethylpiperidine.

Methodology:

  • Triacetone amine, hydrazine hydrate, and a high-boiling solvent such as diethylene glycol are combined in a reaction flask fitted with a distillation head.

  • A strong base, typically potassium hydroxide, is added to the mixture.

  • The mixture is heated to reflux to form the hydrazone intermediate.

  • Water and excess hydrazine are distilled off, allowing the reaction temperature to rise.

  • The reaction is continued at this higher temperature until the evolution of nitrogen gas ceases.

  • After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent.

  • The organic extract is dried and then distilled to yield 2,2,6,6-tetramethylpiperidine. A yield of approximately 60% can be expected from this reduction.[8]

Synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate (Tinuvin 770)

This synthesis involves the transesterification of a dialkyl sebacate with a hindered amino alcohol.

Methodology:

  • Dimethyl sebacate and 2,2,6,6-tetramethyl-4-hydroxypiperidine are added to a reaction vessel.

  • A catalytic amount of a strong base, such as lithium amide, is introduced.

  • The mixture is heated to a high temperature (e.g., 150-155°C).

  • An inert gas, such as nitrogen, is passed through the reaction mixture to facilitate the removal of the methanol byproduct.

  • The reaction is monitored for completion (e.g., by gas chromatography).

  • Once complete, the mixture is cooled and neutralized. The product can be purified by recrystallization. High yields, often exceeding 95%, are achievable with this method.

The Role of Hindered Amines in Drug Development

Beyond their industrial applications, the unique structural features of hindered amines have garnered interest in the field of drug development. The steric bulk provided by the gem-dimethyl groups adjacent to the nitrogen atom can significantly enhance the metabolic stability of a drug molecule. By shielding nearby functional groups from enzymatic degradation, the incorporation of a hindered amine moiety can prolong the half-life and improve the pharmacokinetic profile of a therapeutic agent.[9]

Furthermore, the ability of hindered amines to form stable nitroxide radicals has opened up avenues for their use as antioxidants and spin probes in biological systems.[10] For instance, certain nitroxide derivatives have been investigated for their radioprotective effects, mitigating cellular damage caused by free radicals generated during radiation exposure.[10] While the direct incorporation of a classic HALS structure into a drug is uncommon, the principle of using sterically hindered amines to modulate drug properties is a valuable strategy in medicinal chemistry. The antimicrobial properties of some HALS, such as Tinuvin 770, have also been reported, suggesting potential for dual-function additives in medical devices and materials.[11][12][13] The mechanism of this antimicrobial action is thought to be related to the generation of reactive nitrogen species during the autoxidation of the hindered amine.[13]

Hindered_Amine_in_Drug_Dev Figure 4: Role of Hindered Amines in Drug Development cluster_drug_molecule Drug Molecule cluster_biological_system Biological System drug Active Pharmaceutical Ingredient (API) hindered_amine Hindered Amine Moiety metabolism Metabolic Enzymes hindered_amine->metabolism Steric Shielding free_radicals Reactive Oxygen/Nitrogen Species hindered_amine->free_radicals Radical Scavenging (as Nitroxide) improved_pk Improved Pharmacokinetics (Longer Half-life) hindered_amine->improved_pk metabolism->drug Degradation free_radicals->drug Damage therapeutic_effect Enhanced Therapeutic Effect improved_pk->therapeutic_effect

Caption: Logical relationship illustrating how a hindered amine moiety can enhance drug efficacy.

Conclusion

The discovery and development of hindered amines represent a significant advancement in chemical science, with profound impacts on materials science and emerging potential in the pharmaceutical industry. From their humble beginnings in academic laboratories to their current status as indispensable industrial additives, the journey of hindered amines is a testament to the power of fundamental research and continuous innovation. As our understanding of their chemistry deepens, so too will the breadth of their applications, promising new solutions to challenges in both materials and medicine.

References

5-Tert-butylnonan-5-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth analysis of the molecular properties of 5-Tert-butylnonan-5-amine.

Molecular Identity and Structure

The compound this compound is identified by its IUPAC name, which dictates a nonane backbone with a tert-butyl group and an amine group both substituted at the fifth carbon position. This structure is foundational to determining its chemical and physical properties.

Quantitative Molecular Data

The fundamental molecular properties of this compound have been calculated based on its deduced structure. These properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₃H₂₉N
Molecular Weight 199.38 g/mol
Exact Mass 199.23000 u

Note: The molecular weight and exact mass are calculated from the constituent elements' atomic weights and isotopic masses, respectively.

The molecular weight of 199.38 g/mol is consistent with other isomers of C₁₃H₂₉N found in chemical databases such as PubChem[1][2].

Experimental Protocols and Signaling Pathways

A comprehensive search of scientific literature and chemical databases did not yield any specific experimental protocols or established biological signaling pathways for this compound. This suggests that the compound is either novel, has not been extensively studied, or is not widely reported under this specific nomenclature. Therefore, detailed methodologies for experiments or diagrams of signaling pathways cannot be provided at this time.

Logical Derivation of Molecular Properties

The process of determining the molecular formula and weight from the IUPAC name is a logical workflow based on the principles of chemical nomenclature. The following diagram illustrates this derivation process.

Derivation of Molecular Properties for this compound A IUPAC Name: This compound B Structural Interpretation A->B C Nonane Backbone: 9 Carbon Chain B->C D 5-Amine Group: -NH₂ at Carbon 5 B->D E 5-Tert-butyl Group: -C(CH₃)₃ at Carbon 5 B->E F Atom Count C->F D->F E->F G Carbon (C): 9 (nonane) + 4 (tert-butyl) = 13 F->G H Hydrogen (H): 18 (chain) + 9 (tert-butyl) + 2 (amine) = 29 F->H I Nitrogen (N): 1 (amine) F->I J Molecular Formula: C₁₃H₂₉N G->J H->J I->J K Calculation of Molecular Weight J->K M Molecular Weight: (13 * 12.011) + (29 * 1.008) + (1 * 14.007) = 199.38 g/mol K->M L Atomic Weights: C ≈ 12.011 H ≈ 1.008 N ≈ 14.007 L->K

References

An In-depth Technical Guide on the Solubility of 5-Tert-butylnonan-5-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the solubility characteristics of 5-tert-butylnonan-5-amine in various organic solvents. Due to the absence of specific experimental data for this compound, this document extrapolates from the known behavior of tertiary amines and the principles of chemical solubility.

Introduction to this compound and its Predicted Solubility

This compound is a tertiary amine characterized by a significant nonpolar alkyl structure. The molecule's structure consists of a central nitrogen atom bonded to a tert-butyl group and two n-butyl groups, resulting in a total of 13 carbon atoms. The presence of the nitrogen atom with its lone pair of electrons introduces a degree of polarity and the capacity for hydrogen bonding with protic solvents, although this is sterically hindered.[1] However, the large, bulky alkyl groups are the dominant feature, suggesting that the compound will be largely lipophilic.

The general principle of "like dissolves like" is the primary determinant of solubility.[2] Therefore, this compound is expected to exhibit higher solubility in nonpolar and weakly polar organic solvents and lower solubility in highly polar solvents. Aliphatic amines generally show significant solubility in organic solvents.[3][4]

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.

Solvent ClassExample SolventPredicted SolubilityRationale
Nonpolar Hexane, TolueneHighThe nonpolar alkyl chains of the amine will have strong van der Waals interactions with nonpolar solvents.
Weakly Polar Diethyl Ether, ChloroformHigh to MediumThe ether can act as a hydrogen bond acceptor, and the overall polarity is compatible with the amine. Note: Amines can be incompatible with chloroform and carbon tetrachloride.[4]
Polar Aprotic Acetone, Ethyl AcetateMediumThese solvents have a dipole moment and can interact with the polar amine group, but the large nonpolar part of the molecule may limit solubility compared to nonpolar solvents. Primary amines can react with ketones like acetone.[4]
Polar Protic Ethanol, MethanolMedium to LowThese solvents can act as hydrogen bond donors to the nitrogen's lone pair. However, the large hydrophobic alkyl groups will likely limit miscibility.

Experimental Protocols for Solubility Determination

A definitive determination of the solubility of this compound requires experimental measurement. A standard method for quantitatively determining solubility is the gravimetric method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., hexane, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Syringe filters (chemically compatible with the solvent)

  • Pipettes

  • Evaporating dish or pre-weighed vial

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. An excess is ensured when a solid phase of the amine remains undissolved.

    • Place the vial in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the solution to stand undisturbed at the constant temperature to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature precipitation.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed container. This step is crucial to remove any undissolved microparticles.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the pre-weighed container under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the amine to decompose.

    • Once the solvent is fully evaporated, re-weigh the container with the dried amine residue.

  • Calculation of Solubility:

    • The mass of the dissolved amine is the final weight of the container minus its initial weight.

    • Solubility is then calculated as the mass of the dissolved amine per volume of solvent (e.g., in g/L or mg/mL).

For a less quantitative but rapid assessment, a qualitative solubility test can be performed by incrementally adding the amine to a fixed volume of solvent at a constant temperature and observing the point at which it no longer dissolves.[5][6]

Visualizing Methodologies and Principles

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for solubility determination and the underlying chemical principles.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess amine to solvent B Equilibrate at constant temperature (e.g., 24h) A->B C Allow excess solid to settle B->C D Withdraw known volume of supernatant C->D E Filter supernatant D->E F Evaporate solvent from filtered sample E->F G Weigh remaining solute F->G H Calculate solubility (mass/volume) G->H

Caption: Workflow for Gravimetric Solubility Determination.

G cluster_solvents Organic Solvents Amine This compound (Large Nonpolar Part, Small Polar Part) Nonpolar Nonpolar (e.g., Hexane) Strong van der Waals forces Amine->Nonpolar High Solubility (Like dissolves Like) Polar Polar Protic (e.g., Ethanol) Hydrogen bonding and dipole-dipole Amine->Polar Low Solubility (Mismatch in Intermolecular Forces)

Caption: "Like Dissolves Like" Principle for Amine Solubility.

References

stability of 5-Tert-butylnonan-5-amine under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Predicted Stability of 5-Tert-butylnonan-5-amine

Disclaimer: A comprehensive literature search for "this compound" and its stability data yielded no specific results. This document, therefore, presents a theoretical stability assessment based on the well-established chemical principles governing sterically hindered tertiary amines. The experimental protocols provided are generalized and would require specific adaptation and validation for this particular compound.

Introduction

This compound is a tertiary amine characterized by significant steric hindrance around the nitrogen atom, imparted by a tert-butyl group and two n-butyl groups. This structural feature is paramount in dictating its chemical reactivity and stability under various environmental conditions. This guide provides a theoretical framework for understanding its stability profile, which is of critical importance for its handling, storage, and application in research and drug development.

Predicted Stability Profile

The stability of this compound is predicted based on the known reactivity of analogous tertiary amines. The key factors influencing its stability are pH, temperature, and the presence of oxidizing agents.

Acid-Base Stability

Like other amines, this compound possesses a lone pair of electrons on the nitrogen atom, rendering it basic.[1]

  • Acidic Conditions: In the presence of acids, it will readily accept a proton to form a stable ammonium salt.[1][2] This reaction is a simple acid-base neutralization. The resulting salt is expected to be water-soluble. While alkyl groups can stabilize the positive charge on the ammonium ion through inductive effects, the bulky nature of the substituents may influence its basicity in aqueous solutions due to solvation effects.[3][4]

  • Neutral and Basic Conditions: Under neutral and basic conditions, this compound is expected to be highly stable. There are no common degradation pathways for tertiary amines in the absence of other reactive species under these conditions.

Thermal Stability

Tertiary amines are generally more thermally stable than primary and secondary amines, as they do not readily form carbamates which can be a pathway for degradation.[5] However, at elevated temperatures, typically above 120°C, thermal degradation can occur.[6][7] For this compound, the likely thermal degradation pathway would involve the cleavage of C-N or C-C bonds, potentially through a dealkylation process to form secondary amines and alkenes.[5]

Oxidative Stability

Oxidative degradation is a significant potential pathway for the decomposition of tertiary amines.[8][9][10] The presence of oxidizing agents can lead to several products.

  • N-Oxide Formation: Mild oxidation, for example with hydrogen peroxide or peroxy acids, is expected to yield the corresponding N-oxide.[8] This is a common reaction for tertiary amines.[11]

  • Dealkylation and Fragmentation: Stronger oxidizing agents or different reaction conditions can lead to the cleavage of the C-N bonds.[12][13] This can result in the formation of smaller amines (e.g., di-n-butylamine, tert-butylamine) and carbonyl compounds (e.g., butanal).

Data Presentation (Theoretical)

The following tables summarize the predicted stability and degradation products of this compound under different stress conditions.

Table 1: Predicted Stability of this compound under Various pH Conditions

ConditionPredicted StabilityPotential Products
Strong Acid (pH < 2)Stable as ammonium salt(C₄H₉)₂(t-C₄H₉)NH⁺
Weak Acid (pH 2-6)Stable as ammonium salt(C₄H₉)₂(t-C₄H₉)NH⁺
Neutral (pH 7)Highly StableNone
Basic (pH > 8)Highly StableNone

Table 2: Predicted Degradation Products under Thermal and Oxidative Stress

Stress ConditionPredicted Major Degradation ProductsPredicted Minor Degradation Products
High Temperature (>120°C)Di-n-butylamine, Isobutylenen-Butylamine, Butanal
Mild Oxidation (e.g., H₂O₂)This compound N-oxideNone
Strong OxidationDi-n-butylamine, Tert-butylamine, ButanalFragmentation products

Experimental Protocols (Hypothetical)

The following are proposed experimental protocols to empirically determine the stability of this compound.

pH Stability Study
  • Solution Preparation: Prepare a series of aqueous buffered solutions across a pH range (e.g., pH 2, 4, 7, 9, and 12).

  • Sample Incubation: Accurately weigh and dissolve this compound in each buffer to a final concentration of approximately 1 mg/mL. Store the solutions at controlled temperatures (e.g., 25°C and an accelerated temperature of 40°C).

  • Time Points: Collect aliquots from each solution at predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly for up to 4 weeks).

  • Analysis: Quantify the concentration of this compound in each aliquot using a validated stability-indicating HPLC method with UV or MS detection.

  • Data Analysis: Plot the percentage of the initial concentration of this compound remaining against time for each pH and temperature condition.

Thermal Stability Study (Solid State)
  • Sample Preparation: Place a known amount of solid this compound into several sealed glass vials under an inert atmosphere (e.g., nitrogen).

  • Temperature Exposure: Expose the vials to a range of elevated temperatures (e.g., 80°C, 100°C, 120°C, and 150°C) in calibrated ovens.

  • Time Points: Remove vials at specified intervals.

  • Analysis: Dissolve the contents of each vial in a suitable solvent and analyze by HPLC or GC-MS to determine the purity and identify any degradation products.

  • Data Analysis: Determine the rate of degradation at each temperature.

Oxidative Stability Study
  • Solution Preparation: Dissolve this compound in a suitable solvent (e.g., acetonitrile/water).

  • Oxidant Introduction: Treat the solution with an oxidizing agent, for example, 3% hydrogen peroxide.

  • Reaction Monitoring: Monitor the reaction at room temperature at various time points by taking aliquots and analyzing them by HPLC or GC-MS.

  • Product Identification: If significant degradation is observed, scale up the reaction to isolate and identify the major degradation products using techniques such as NMR and mass spectrometry.

Mandatory Visualizations

degradation_pathways cluster_acid_base Acid-Base Chemistry cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation This compound This compound Ammonium Salt Ammonium Salt This compound->Ammonium Salt + Acid (H+) N-Oxide N-Oxide This compound->N-Oxide Mild Oxidation (e.g., H2O2) Dealkylation Products Dealkylation Products This compound->Dealkylation Products Strong Oxidation Dealkylation Products_thermal Dealkylation Products This compound->Dealkylation Products_thermal >120°C Ammonium Salt->this compound + Base (-H+)

Caption: Predicted stability and degradation pathways of this compound.

experimental_workflow start Define Stress Conditions (pH, Temp, Oxidant) prep Prepare Samples start->prep expose Expose to Stress prep->expose sample Collect Aliquots Over Time expose->sample analyze Analytical Testing (HPLC, GC-MS) sample->analyze data Quantify Parent and Degradants analyze->data report Generate Stability Report data->report

Caption: A generalized experimental workflow for assessing chemical stability.

References

Navigating the Unknown: A Technical Guide to the Potential Hazards and Safety Precautions for 5-Tert-butylnonan-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Classification

Based on the data for tert-Butylamine, 5-Tert-butylnonan-5-amine is anticipated to be a hazardous substance with multiple risk factors. The primary hazards are likely to include flammability, corrosivity, and toxicity upon inhalation or ingestion.

GHS Hazard Statements for tert-Butylamine (Surrogate)
Hazard ClassHazard Statement
Flammable liquidsH225: Highly flammable liquid and vapour.[1]
Acute toxicity, OralH302: Harmful if swallowed.
Skin corrosion/irritationH314: Causes severe skin burns and eye damage.
Acute toxicity, InhalationH331: Toxic if inhaled.
Hazardous to the aquatic environment, long-term hazardH412: Harmful to aquatic life with long lasting effects.

Physical and Chemical Properties

Understanding the physical and chemical properties is crucial for safe handling and storage. The following data for tert-Butylamine provides an indication of the expected properties for a short-chain aliphatic amine.

PropertyValue (for tert-Butylamine)
Melting Point-67 °C (-89 °F)
Boiling Point46 °C (115 °F)
Flash Point-38 °C (-36.4 °F)[2]
Autoignition Temperature380 °C (716 °F)[2]
Density0.696 g/cm³ at 25 °C (77 °F)
Vapor Density2.53 (Air = 1.0)[3]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] However, based on data for tert-Butylamine, it should be treated as a toxic substance.

Toxicity MetricValue (for tert-Butylamine)Species
LD50 Oral464 mg/kg[3]Rat (male and female)
LC50 Inhalation3.8 mg/l (4 h)[3]Rat (male)

Symptoms of Exposure:

  • Inhalation: May cause irritation to the respiratory tract, coughing, and shortness of breath.[4] Higher exposures could lead to pulmonary edema, a medical emergency.[4]

  • Skin Contact: Causes severe skin burns and irritation.[4]

  • Eye Contact: Can cause serious eye damage and burns.[4]

  • Ingestion: Harmful if swallowed and can cause severe damage to the digestive tract.[5]

Experimental Safety Protocols

Given the anticipated hazards, stringent safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Assess Hazards (Flammable, Corrosive, Toxic) eye_face Eye and Face Protection: Tightly fitting safety goggles and face shield. start->eye_face Mandatory skin_body Skin and Body Protection: Flame-retardant, chemical-resistant gloves and lab coat. eye_face->skin_body respiratory Respiratory Protection: Use in a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. skin_body->respiratory end Proceed with Experiment respiratory->end

Caption: General PPE workflow for handling hazardous amines.

Engineering Controls
  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[2] Ensure eyewash stations and safety showers are readily accessible.[2]

  • Ignition Sources: The compound is expected to be highly flammable. All work should be conducted away from open flames, sparks, and hot surfaces.[2][4] Use non-sparking tools and explosion-proof equipment.[2]

  • Static Discharge: Ground and bond all containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[2]

Handling and Storage
  • Handling: Wear appropriate PPE.[6] Avoid contact with skin, eyes, and clothing.[3] Do not breathe vapors or mists.[2] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[2] Keep away from heat and sources of ignition. Store in a designated corrosives area.[2] Incompatible materials include strong oxidizing agents, strong acids, alcohols, and acid anhydrides.[2]

First-Aid Measures

Immediate medical attention is required for all routes of exposure.[2]

First_Aid_Protocol cluster_first_aid Emergency First-Aid Procedures exposure Exposure Occurs inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. exposure->inhalation skin_contact Skin Contact: Immediately remove contaminated clothing. Rinse skin with water for at least 15 minutes. exposure->skin_contact eye_contact Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. exposure->eye_contact ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. exposure->ingestion seek_medical Seek Immediate Medical Attention for All Exposures inhalation->seek_medical skin_contact->seek_medical eye_contact->seek_medical ingestion->seek_medical

Caption: First-aid response protocol for amine exposure.

Spill and Disposal Procedures
  • Spill Response: In case of a spill, evacuate the area and remove all ignition sources.[1] Absorb the spill with an inert material and place it in a suitable, closed container for disposal.[2] Use spark-proof tools during cleanup.[2]

  • Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[2] Do not allow the chemical to enter drains.[1]

Conclusion

While specific data for this compound is lacking, a conservative approach to safety is paramount. By treating this compound with the same precautions as a highly flammable, corrosive, and toxic substance like tert-Butylamine, researchers can significantly mitigate the risks. A thorough, substance-specific risk assessment should be conducted before any experimental work begins.

References

Literature Review of 5-Tert-butylnonan-5-amine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of the putative compound 5-tert-butylnonan-5-amine and its analogs. Due to the absence of specific literature on this compound, this review focuses on the synthesis, physicochemical properties, and potential biological activities of structurally related, sterically hindered tertiary aliphatic amines. This document outlines plausible synthetic routes, presents expected quantitative data for key physicochemical parameters, details relevant experimental protocols, and visualizes synthetic and metabolic pathways. The information herein is intended to serve as a foundational resource for researchers interested in the exploration of this and similar chemical entities for potential applications in drug discovery and development.

Introduction

Tertiary amines are a ubiquitous functional group in a vast number of pharmaceuticals and biologically active compounds.[1][2][3] Their basicity allows for the formation of water-soluble salts, a crucial property for drug formulation and delivery.[1][4] The nitrogen atom's lone pair of electrons can also participate in crucial hydrogen bonding and ionic interactions with biological targets. The incorporation of bulky alkyl substituents around the nitrogen atom, creating sterically hindered amines, can significantly influence the molecule's physicochemical and pharmacological properties. Such modifications can enhance metabolic stability and solubility, making these compounds attractive scaffolds in medicinal chemistry.[5]

This compound represents a prime example of a highly sterically hindered tertiary amine. The central nitrogen atom is bonded to a tert-butyl group and two n-butyl groups, creating a congested environment. While no specific literature exists for this compound, this review will extrapolate from known chemistry and biology of its analogs to provide a thorough overview of its expected characteristics.

Synthesis of this compound and Analogs

The synthesis of sterically hindered tertiary amines like this compound presents a significant challenge due to the low reactivity of the hindered intermediates. Traditional N-alkylation methods are often ineffective. However, several modern synthetic strategies can be employed.

Proposed Synthesis of this compound via the Ritter Reaction

The Ritter reaction is a well-established method for the synthesis of N-alkyl amides from a nitrile and a source of a stable carbocation, such as a tertiary alcohol.[6][7][8] The resulting amide can then be hydrolyzed to the corresponding amine. This approach is particularly well-suited for the synthesis of tertiary amines bearing a tert-alkyl group.

A plausible synthetic route to this compound would begin with the synthesis of the precursor tertiary alcohol, 5-tert-butylnonan-5-ol. This can be achieved via a Grignard reaction between butylmagnesium bromide and pivaloyl chloride (2,2-dimethylpropanoyl chloride). The resulting ketone, 2,2-dimethylnonan-5-one, can then be reacted with another equivalent of butylmagnesium bromide to yield the desired tertiary alcohol. Subsequent treatment of 5-tert-butylnonan-5-ol with a nitrile (e.g., acetonitrile) in the presence of a strong acid would afford the corresponding N-(5-tert-butylnonan-5-yl)acetamide, which can be hydrolyzed to the target amine.

G cluster_0 Synthesis of 5-tert-butylnonan-5-ol cluster_1 Ritter Reaction and Hydrolysis Pivaloyl_chloride Pivaloyl Chloride Ketone 2,2-Dimethylnonan-5-one Pivaloyl_chloride->Ketone Grignard Reaction Butylmagnesium_bromide1 n-Butylmagnesium Bromide Butylmagnesium_bromide1->Ketone Alcohol 5-tert-butylnonan-5-ol Ketone->Alcohol Grignard Reaction Butylmagnesium_bromide2 n-Butylmagnesium Bromide Butylmagnesium_bromide2->Alcohol Amide N-(5-tert-butylnonan-5-yl)acetamide Alcohol->Amide Ritter Reaction Acetonitrile Acetonitrile Acetonitrile->Amide Acid Strong Acid (e.g., H2SO4) Acid->Amide Amine This compound Amide->Amine Hydrolysis Hydrolysis Hydrolysis (Acid or Base) Hydrolysis->Amine

Caption: Proposed synthesis of this compound.

Alternative Synthetic Routes

Other viable methods for the synthesis of sterically hindered tertiary amines include:

  • Reductive Amination of Ketones: This involves the reaction of a ketone with a secondary amine in the presence of a reducing agent. For this compound, this would entail the reaction of di-n-butylamine with tert-butyl methyl ketone, though this specific reaction may be challenging due to steric hindrance.

  • Reaction of N-Chloroamines with Organometallic Reagents: N-chlorodialkylamines can react with Grignard or organolithium reagents to form tertiary amines. The synthesis of N-chloro-di-n-butylamine followed by reaction with tert-butylmagnesium chloride could potentially yield the target compound.

Physicochemical Properties of this compound and Analogs

The physicochemical properties of amines are critical determinants of their biological activity and pharmacokinetic profile.[9][10] For this compound, steric hindrance is expected to be a dominant factor.

Data Presentation

While experimental data for this compound is unavailable, the following table summarizes key physicochemical properties of analogous, less hindered trialkylamines. These values provide a basis for estimating the properties of the target compound.

CompoundMolecular Weight ( g/mol )pKalogP (calculated)
Triethylamine101.1910.751.45[11]
Tripropylamine143.2710.662.89
Tributylamine185.3510.894.60
5-tert-butylnonane (hydrocarbon analog) 184.36N/A6.5[12]
This compound (Predicted) 199.39~10-11~5-6

Note: The pKa of tertiary amines is influenced by both electronic and steric effects. While alkyl groups are electron-donating and increase basicity, significant steric hindrance can impede solvation of the protonated amine, thereby decreasing its basicity in aqueous solution. The logP of this compound is expected to be high due to its large alkyl content.

Potential Biological Activities and Signaling Pathways

Aliphatic amines are prevalent in many biologically active compounds and can exhibit a range of pharmacological effects.[1][13][14]

Antimicrobial Activity

Long-chain aliphatic amines are known to possess antimicrobial properties.[15] The mechanism is believed to involve the disruption of the bacterial cell membrane through electrostatic interactions between the cationic amine (at physiological pH) and the anionic components of the membrane.[16] It is plausible that this compound and its analogs could exhibit similar activity, particularly against Gram-positive bacteria.

Metabolism and Potential for Drug-Drug Interactions

Tertiary amines are primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[17][18] The metabolic pathways often involve N-dealkylation or N-oxidation. Metabolism of tertiary amines can lead to the formation of reactive iminium intermediates, which can covalently bind to cellular macromolecules, including CYP enzymes themselves, leading to mechanism-based inhibition.[19][20] This can result in drug-drug interactions if co-administered with other drugs metabolized by the same CYP isoforms. The steric hindrance in this compound might influence its rate and pathway of metabolism.

G Tertiary_Amine Tertiary Amine (e.g., this compound) N_Oxide N-Oxide Metabolite Tertiary_Amine->N_Oxide N-Oxidation Iminium_Ion Iminium Ion (Reactive Intermediate) Tertiary_Amine->Iminium_Ion α-Carbon Oxidation CYP450 Cytochrome P450 Enzymes CYP450->N_Oxide CYP450->Iminium_Ion N_Dealkylation N-Dealkylation Products (Secondary Amine + Aldehyde/Ketone) Iminium_Ion->N_Dealkylation Hydrolysis Covalent_Adducts Covalent Adducts with Cellular Macromolecules Iminium_Ion->Covalent_Adducts Nucleophilic Attack

References

Navigating the Synthesis and Properties of 5-Tert-butylnonan-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Tert-butylnonan-5-amine, a sterically hindered tertiary amine, is not a commercially available compound, presenting a unique challenge for researchers interested in its potential applications. This technical guide provides a comprehensive overview of a proposed synthetic route for this novel molecule, including a detailed experimental protocol. Furthermore, it presents a summary of the physicochemical properties of relevant starting materials and the predicted properties of the target compound. This document aims to serve as a foundational resource for the synthesis and future investigation of this compound and its derivatives in the fields of medicinal chemistry and materials science.

Commercial Unavailability and the Need for Synthesis

A thorough search of commercial chemical supplier databases reveals that this compound is not currently available for purchase. This lack of commercial availability necessitates a de novo synthetic approach for any research or development activities involving this compound. The sterically hindered nature of the tertiary amine, with a tert-butyl group and two n-butyl chains attached to the central nitrogen-bearing carbon, suggests that its synthesis requires careful consideration of reaction pathways to overcome potential steric hindrance.

Proposed Synthetic Route: Grignard Reaction with a Nitrile followed by Reduction

A plausible and efficient method for the synthesis of this compound involves the reaction of a Grignard reagent with a nitrile, followed by the in-situ reduction of the resulting imine intermediate. This two-step, one-pot synthesis strategy is advantageous as it avoids the isolation of the potentially unstable imine.

The proposed retrosynthetic analysis is as follows: The target molecule can be disconnected at the C-N bond, suggesting a precursor imine. This imine can be formed from the reaction of a nitrile (valeronitrile) and a Grignard reagent (tert-butylmagnesium chloride). The subsequent reduction of the imine would yield the desired tertiary amine.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of the proposed starting materials and the predicted properties of the final product, this compound.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Starting Material 1 Valeronitrile110-59-8C₅H₉N83.13141-1430.801
Starting Material 2 tert-Butylmagnesium chloride677-22-5C₄H₉ClMg116.87(in solution)(in solution)
Reducing Agent Sodium borohydride16940-66-2NaBH₄37.83400 (decomposes)1.07
Final Product This compoundN/AC₁₃H₂₉N200.38 (predicted)230-240 (predicted)~0.8 (predicted)

Experimental Protocols

Synthesis of this compound

Materials:

  • Valeronitrile (butanecarbonitrile)

  • tert-Butylmagnesium chloride (2.0 M in diethyl ether)

  • Sodium borohydride (NaBH₄)

  • Anhydrous diethyl ether

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and an argon/nitrogen inlet is dried in an oven and allowed to cool under a stream of inert gas.

  • Grignard Reaction: The flask is charged with valeronitrile (1.0 eq) dissolved in anhydrous diethyl ether. The solution is cooled to 0 °C in an ice bath. tert-Butylmagnesium chloride solution (1.1 eq) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • In-situ Reduction: The reaction mixture is cooled again to 0 °C. A solution of sodium borohydride (1.5 eq) in methanol is added cautiously and dropwise. Caution: Hydrogen gas evolution will occur. The mixture is then stirred at room temperature for 12 hours.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C until the aqueous layer is acidic (pH ~2). The mixture is stirred for 30 minutes. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The aqueous layer is then basified to pH > 10 with a concentrated sodium hydroxide solution and extracted again with diethyl ether (3 x 50 mL).

  • Purification: The combined organic extracts from the basic extraction are washed with saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Final Purification: The crude product can be further purified by vacuum distillation to obtain the pure amine.

Mandatory Visualizations

Synthesis_Pathway Valeronitrile Valeronitrile Imine_Intermediate Imine Intermediate (not isolated) Valeronitrile->Imine_Intermediate Grignard tert-Butylmagnesium chloride Grignard->Imine_Intermediate Product This compound Imine_Intermediate->Product Reduction NaBH4 Sodium Borohydride (in Methanol) NaBH4->Product

Caption: Proposed synthesis pathway for this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reaction Setup Reaction Setup Grignard Reaction (0°C to RT) Grignard Reaction (0°C to RT) Reaction Setup->Grignard Reaction (0°C to RT) In-situ Reduction (0°C to RT) In-situ Reduction (0°C to RT) Grignard Reaction (0°C to RT)->In-situ Reduction (0°C to RT) Quenching (HCl) Quenching (HCl) In-situ Reduction (0°C to RT)->Quenching (HCl) Extraction (Acidic) Extraction (Acidic) Quenching (HCl)->Extraction (Acidic) Basification (NaOH) Basification (NaOH) Extraction (Acidic)->Basification (NaOH) Extraction (Basic) Extraction (Basic) Basification (NaOH)->Extraction (Basic) Drying & Solvent Removal Drying & Solvent Removal Extraction (Basic)->Drying & Solvent Removal Vacuum Distillation Vacuum Distillation Drying & Solvent Removal->Vacuum Distillation

Caption: Experimental workflow for the synthesis of this compound.

Methodological & Application

Synthesis of 5-Tert-butylnonan-5-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of the sterically hindered tertiary amine, 5-Tert-butylnonan-5-amine. The synthesis is achieved through a direct reductive amination of 5-nonanone with tert-butylamine. Reductive amination is a highly efficient method for the formation of carbon-nitrogen bonds and is widely used in medicinal chemistry and drug development for the synthesis of various amine-containing compounds.[1][2][3]

The protocol outlined below is suitable for laboratory-scale synthesis and can be adapted for the synthesis of other sterically hindered tertiary amines.

Synthetic Pathway

The synthesis of this compound is accomplished via a one-pot reductive amination reaction. The ketone, 5-nonanone, reacts with the primary amine, tert-butylamine, to form an intermediate imine. This imine is then reduced in situ by a reducing agent, such as sodium triacetoxyborohydride, to yield the final tertiary amine product.[3][4]

cluster_reactants Reactants A 5-Nonanone C [Imine Intermediate] A->C B Tert-butylamine B->C D This compound C->D R Sodium Triacetoxyborohydride (Reducing Agent) R->C

Caption: Synthetic pathway for this compound.

Experimental Protocol

This section provides a detailed step-by-step procedure for the synthesis of this compound.

2.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
5-NonanoneC₉H₁₈O142.24101.42 g
Tert-butylamineC₄H₁₁N73.14121.18 mL
Sodium triacetoxyborohydrideNaBH(OAc)₃211.94153.18 g
Dichloromethane (DCM)CH₂Cl₂84.93-50 mL
Acetic Acid (glacial)CH₃COOH60.05~1~0.06 mL
Saturated Sodium BicarbonateNaHCO₃--50 mL
BrineNaCl (aq)--50 mL
Anhydrous Magnesium SulfateMgSO₄120.37-~2 g

2.2. Procedure

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-nonanone (1.42 g, 10 mmol) and dichloromethane (50 mL).

  • Add tert-butylamine (1.18 mL, 12 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (1 drop, ~0.06 mL).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • In a separate beaker, carefully weigh sodium triacetoxyborohydride (3.18 g, 15 mmol). Caution: Sodium triacetoxyborohydride is a moisture-sensitive and corrosive reagent. Handle in a fume hood with appropriate personal protective equipment.

  • Slowly add the sodium triacetoxyborohydride to the reaction mixture in portions over 15 minutes. The reaction is exothermic, and gas evolution may be observed.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Caption: Experimental workflow for the synthesis.

Characterization Data (Expected)

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Peaks corresponding to the butyl and tert-butyl groups. The chemical shifts and splitting patterns will be characteristic of the structure.
¹³C NMR Signals for all 13 carbon atoms in the molecule, with distinct chemical shifts for the quaternary carbon of the tert-butyl group and the carbon bonded to the nitrogen.
Mass Spec A molecular ion peak (M+) corresponding to the molecular weight of this compound (C₁₃H₂₉N, MW = 199.38 g/mol ). Fragmentation patterns should be consistent with the structure.
Purity (GC) Greater than 95% purity is expected after purification.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Sodium triacetoxyborohydride is corrosive and reacts with water to release flammable gases. Handle with care.

  • Tert-butylamine is a flammable and corrosive liquid.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Disclaimer: This protocol is intended for use by trained chemistry professionals in a laboratory setting. The user is solely responsible for all safety precautions and for ensuring that the experiment is conducted in a safe and appropriate manner.

References

Application Notes and Protocols for Bulky Amines in Organic Synthesis: A Proxy for 5-Tert-butylnonan-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

A comprehensive search for the specific applications of 5-tert-butylnonan-5-amine in organic synthesis did not yield dedicated experimental protocols or datasets. This suggests that the compound may be novel or its applications are not yet widely documented in publicly available literature. However, based on its structure—a primary amine with a sterically demanding tertiary carbon center—its reactivity and applications can be inferred from the well-established roles of other bulky amines in organic synthesis. This document provides detailed application notes and protocols for analogous bulky amines, which are expected to be representative of the potential uses of this compound.

The primary applications for bulky amines in organic synthesis are as non-nucleophilic bases and as ligands for metal catalysts . The steric hindrance of the bulky alkyl groups prevents the nitrogen atom from acting as a nucleophile while preserving its basicity.

Application 1: Bulky Amines as Non-Nucleophilic Bases in Elimination Reactions

Bulky bases are pivotal in controlling the regioselectivity of elimination reactions, particularly in the formation of less substituted (Hofmann) alkenes from alkyl halides.[1][2] The steric bulk of the base hinders its approach to sterically congested protons, leading to the preferential abstraction of a more accessible proton, often from a less substituted carbon atom.

Experimental Protocol: Hofmann Elimination of 2-Bromo-2-methylbutane

This protocol describes a typical procedure for an E2 elimination reaction using a bulky base to favor the Hofmann product.

Materials:

  • 2-Bromo-2-methylbutane

  • Potassium tert-butoxide (a common bulky base)

  • Tert-butanol (solvent)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium tert-butoxide (1.5 molar equivalents) and tert-butanol (40 mL).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the base is fully dissolved.

  • Add 2-bromo-2-methylbutane (1.0 molar equivalent) dropwise to the solution over 15 minutes.

  • Heat the reaction mixture to reflux (approximately 83°C) and maintain for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Analyze the product mixture by GC or ¹H NMR to determine the ratio of the Hofmann (2-methyl-1-butene) to the Zaitsev (2-methyl-2-butene) product.

Quantitative Data: Regioselectivity in Elimination Reactions

The choice of base significantly influences the product distribution in elimination reactions. The table below summarizes the typical product ratios for the elimination of 2-bromo-2-methylbutane with different bases.

BaseSolventHofmann Product (%)Zaitsev Product (%)Reference
Sodium EthoxideEthanol2872[1][2]
Potassium tert-butoxidetert-Butanol7228[1][2]

Note: These are representative yields and can vary based on specific reaction conditions.

Logical Workflow for Base Selection in Elimination Reactions

G start Desired Alkene Product zaitsev More Substituted (Zaitsev) Alkene start->zaitsev hofmann Less Substituted (Hofmann) Alkene start->hofmann small_base Use a Small, Unhindered Base (e.g., NaOEt, NaOMe) zaitsev->small_base bulky_base Use a Bulky, Hindered Base (e.g., KOtBu, LDA) hofmann->bulky_base

Caption: Decision workflow for selecting a base to control the regioselectivity of an elimination reaction.

Application 2: Bulky Amines as Ligands in Metal-Catalyzed Reactions

The steric and electronic properties of bulky amines make them effective ligands in transition metal catalysis. The bulky substituents can create a specific coordination environment around the metal center, influencing the catalyst's activity, selectivity, and stability. While no specific examples were found for this compound, other bulky amines are used in various catalytic systems. For instance, bulky amine ligands are employed in palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling using a Bulky Amine Ligand

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction where a bulky amine could potentially serve as a ligand.

Materials:

  • Aryl halide (e.g., 1-bromo-4-nitrobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (catalyst precursor)

  • Bulky amine ligand (e.g., tri-tert-butylphosphine, or potentially this compound)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., toluene/water mixture)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the bulky amine ligand (0.04 mmol, 4 mol%).

  • Add potassium carbonate (2.0 mmol) and a 4:1 mixture of toluene and water (10 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 100°C and stir vigorously for 12 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and add 20 mL of water.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

Quantitative Data: Effect of Ligand on Cross-Coupling Yield

The nature of the ligand is crucial for the efficiency of cross-coupling reactions. The table below illustrates the impact of different phosphine ligands, which are sterically and electronically analogous to bulky amines in some respects, on the yield of a typical Suzuki-Miyaura reaction.

LigandCatalyst Loading (mol%)Yield (%)
Triphenylphosphine275
Tri-tert-butylphosphine295
No Ligand2<5

Note: These are representative yields and highlight the importance of a suitable ligand.

Signaling Pathway of a Catalytic Cycle

G cluster_0 Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X)L_n A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L_n B->C Ar'-B(OH)_2 D Reductive Elimination C->D D->A Ar-Ar' start Pd(II) Precatalyst + Ligand start->A Activation

Caption: A simplified representation of the catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: 5-tert-butylnonan-5-amine as a Novel Non-Nucleophilic Base

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a theoretical framework and practical guidance for the anticipated use of 5-tert-butylnonan-5-amine as a sterically hindered, non-nucleophilic base in organic synthesis. Due to the limited availability of specific experimental data for this compound, this document leverages established principles of widely-used non-nucleophilic bases to project its properties and potential applications. The protocols and data presented herein are illustrative and intended to serve as a starting point for researchers and drug development professionals exploring novel base catalysts.

Introduction

In the realm of organic chemistry, non-nucleophilic bases are indispensable tools for reactions requiring the abstraction of a proton without the complication of nucleophilic attack at an electrophilic center.[1][2] The efficacy of such bases is primarily attributed to significant steric hindrance around the basic nitrogen atom, which allows for interaction with small protons while preventing reactions with larger electrophiles.[1][2]

This compound presents a unique molecular architecture, combining a central tertiary amine with a bulky tert-butyl group and two n-butyl chains. This structure is anticipated to confer a high degree of steric hindrance, rendering it an effective non-nucleophilic base for a variety of chemical transformations. These notes will explore its theoretical properties, potential applications, and provide generalized experimental protocols.

Physicochemical Properties and Comparison

PropertyThis compound (Predicted)Diisopropylethylamine (DIPEA)1,8-Diazabicycloundec-7-ene (DBU)2,6-Di-tert-butylpyridineLithium diisopropylamide (LDA)
Molecular Weight ( g/mol ) 213.42129.24152.24191.31107.12
pKa of Conjugate Acid ~10-1110.7513.53.58~36
Structure
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Key Features Highly hindered tertiary amineHindered tertiary amineStrong, non-nucleophilic amidineWeak, very hindered baseVery strong, hindered amide base

Potential Applications

The structural characteristics of this compound suggest its utility in a range of organic reactions where a strong, non-nucleophilic base is required.

  • Elimination Reactions: Promoting E2 elimination reactions to form alkenes from alkyl halides or sulfonates, where suppression of SN2 substitution is critical.

  • Deprotonation of Activated Methylene Groups: Generation of enolates from ketones, esters, and other carbonyl compounds for subsequent alkylation or condensation reactions.[1]

  • Catalyst in Condensation Reactions: Facilitating aldol and Claisen condensations by catalyzing the formation of the enolate intermediate.

  • Neutralization of Strong Acids: Acting as a proton sponge to quench strong acids generated during the course of a reaction, without interfering with acid-sensitive functional groups.

Experimental Protocols

The following are generalized protocols and should be optimized for specific substrates and reaction conditions.

Protocol 4.1: General Procedure for an E2 Elimination Reaction

Objective: To synthesize an alkene from an alkyl halide using this compound as the base.

Materials:

  • Alkyl halide (1.0 mmol)

  • This compound (1.2 - 2.0 mmol)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile) (10 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere, add the alkyl halide and the anhydrous solvent.

  • Stir the solution at room temperature.

  • Slowly add this compound to the reaction mixture.

  • The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • If the reaction is sluggish at room temperature, it may be gently heated to reflux.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove the amine hydrohalide salt.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography or distillation.

Protocol 4.2: General Procedure for Enolate Formation and Alkylation

Objective: To deprotonate a ketone to form an enolate, followed by alkylation.

Materials:

  • Ketone (1.0 mmol)

  • This compound (1.1 mmol)

  • Alkylating agent (e.g., methyl iodide) (1.2 mmol)

  • Anhydrous THF (10 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere, add the ketone and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add this compound to the stirred solution.

  • Allow the mixture to stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Slowly add the alkylating agent to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours, or until completion as monitored by TLC or GC.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

G Figure 1: Conceptual Representation of Steric Hindrance cluster_0 Non-Nucleophilic Base cluster_1 Electrophile cluster_2 Proton Base N R1 Bulky Group Base->R1 R2 Bulky Group Base->R2 R3 Bulky Group Base->R3 E+ E+ Base->E+ Inaccessible (Steric Clash) H+ H+ Base->H+ Accessible

Caption: Steric hindrance allows proton access while blocking larger electrophiles.

G Figure 2: General Experimental Workflow Start Combine Substrate and Solvent Add_Base Add this compound Start->Add_Base Reaction Stir at Appropriate Temperature (Monitor by TLC/GC) Add_Base->Reaction Workup Aqueous Workup (Wash with H2O, Brine) Reaction->Workup Purification Dry, Concentrate, and Purify (Chromatography/Distillation) Workup->Purification End Isolated Product Purification->End

Caption: A typical workflow for reactions utilizing a non-nucleophilic base.

Safety and Handling

As with all amines, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Amines can be corrosive and may cause skin and eye irritation. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal information.

Conclusion

This compound is a promising candidate for a novel, highly hindered, non-nucleophilic base. Its predicted properties suggest it could be a valuable tool in organic synthesis, particularly in applications where traditional hindered amines are employed. The generalized protocols provided in these notes offer a foundation for the experimental exploration of this compound's reactivity and utility in drug discovery and development. Further experimental validation is required to fully characterize its profile as a non-nucleophilic base.

References

Application Notes and Protocols: 5-Tert-butylnonan-5-amine as a Novel Ligand for Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific examples of 5-tert-butylnonan-5-amine being used as a ligand in catalysis. The following application notes and protocols are therefore hypothetical and based on the known reactivity and properties of sterically hindered amines in catalytic systems. These notes are intended to serve as a guide for researchers exploring the potential of this and similar bulky amine ligands.

Introduction

This compound is a unique tertiary alkylamine characterized by significant steric bulk around the nitrogen atom. The presence of a tert-butyl group and two n-butyl groups attached to the alpha-carbon creates a sterically demanding environment. Such steric hindrance can be highly advantageous in catalysis, influencing ligand exchange rates, preventing catalyst deactivation pathways, and promoting challenging reductive elimination steps in cross-coupling reactions. These properties make it a promising candidate ligand for various transition metal-catalyzed transformations, particularly those involving palladium and nickel.

Potential Applications

Based on the properties of analogous bulky amine ligands, this compound could potentially be applied in the following catalytic reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: The steric bulk of this compound could be beneficial in Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. It may facilitate the formation of the active catalytic species and promote the final reductive elimination step to release the product.

  • Nickel-Catalyzed Reactions: Similar to tert-butylamine, which has been shown to act as both a ligand and a base in nickel-catalyzed photoredox reactions, this compound could play a dual role, promoting C-O and C-N bond formation.[1]

  • C-H Functionalization: The amine moiety could act as a directing group in palladium-catalyzed C-H functionalization reactions, enabling the selective modification of C-H bonds at positions remote to the nitrogen atom.[2][3]

Hypothetical Performance Data

The following table summarizes hypothetical data for the application of a Palladium/5-Tert-butylnonan-5-amine catalytic system in a model Suzuki-Miyaura cross-coupling reaction between 4-bromotoluene and phenylboronic acid.

EntryCatalyst Loading (mol%)Ligand/Metal RatioSolventTemperature (°C)Time (h)Yield (%)TONTOF (h⁻¹)
111.2Toluene1001292927.7
20.51.2Toluene100128517014.2
311.2Dioxane1001288887.3
412.0Toluene1001295957.9
511.2Toluene802478783.3

Experimental Protocols

Protocol 1: Synthesis of a Palladium(II) Precatalyst with this compound

This protocol describes a general method for the synthesis of a (this compound)₂PdCl₂ complex.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • In a nitrogen-filled glovebox, add PdCl₂ (1 mmol) and a magnetic stir bar to a 50 mL Schlenk flask.

  • Add anhydrous acetonitrile (20 mL) to the flask.

  • In a separate vial, dissolve this compound (2.2 mmol) in anhydrous acetonitrile (5 mL).

  • Slowly add the ligand solution to the stirring suspension of PdCl₂ at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. The color of the suspension should change, indicating complex formation.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with anhydrous diethyl ether (3 x 10 mL) to remove any unreacted ligand.

  • Dry the solid product under high vacuum to yield the (this compound)₂PdCl₂ complex.

  • Characterize the product by ¹H NMR, ¹³C NMR, and elemental analysis.

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for a Suzuki-Miyaura coupling using the in-situ generated catalyst from a palladium source and this compound.

Materials:

  • Aryl halide (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • This compound (0.012 mmol, 1.2 mol%)

  • Potassium carbonate (K₂CO₃) (2 mmol)

  • Toluene (5 mL)

  • Schlenk tube

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk tube containing a magnetic stir bar, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).

  • In a separate vial, dissolve Pd(OAc)₂ (0.01 mmol) and this compound (0.012 mmol) in toluene (2 mL). Stir for 10 minutes to allow for pre-formation of the active catalyst.

  • Add the catalyst solution to the Schlenk tube, followed by an additional 3 mL of toluene.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • Cool the reaction to room temperature and quench with water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Ligand_Structure N N C_alpha N->C_alpha H H N->H tBu tert-Butyl C_alpha->tBu Bu1 n-Butyl C_alpha->Bu1 Bu2 n-Butyl C_alpha->Bu2

Caption: Structure of this compound.

Catalytic_Cycle Hypothetical Suzuki-Miyaura Catalytic Cycle A [Pd(0)L₂] B Oxidative Addition (Ar-X) A->B Ar-X C [Ar-Pd(II)(X)L₂] B->C D Transmetalation (Ar'-B(OH)₂) C->D Ar'B(OH)₂ Base E [Ar-Pd(II)(Ar')L₂] D->E F Reductive Elimination E->F F->A Product Release G Ar-Ar' F->G

Caption: Hypothetical Suzuki-Miyaura catalytic cycle.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification start Weigh Reagents (Pd source, Ligand) dissolve Dissolve in Solvent start->dissolve add_catalyst Add Catalyst Solution dissolve->add_catalyst add_reactants Add Aryl Halide, Boronic Acid, Base add_reactants->add_catalyst heat Heat and Stir add_catalyst->heat quench Quench with Water heat->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Final Product

Caption: General experimental workflow.

References

mechanism of action of 5-Tert-butylnonan-5-amine in reactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: 5-Tert-butylnonan-5-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound this compound is not a widely documented or commercially available chemical. The following application notes and protocols are based on the predicted chemical properties of a sterically hindered amine of this structure, drawing parallels with well-characterized bulky, non-nucleophilic bases. The provided data and protocols should be considered as representative examples.

Introduction

This compound is a tertiary amine characterized by significant steric hindrance around the nitrogen atom. This structural feature is imparted by the presence of a tert-butyl group and two n-butyl chains attached to the alpha-carbon relative to the amino group. This steric bulk is the primary determinant of its chemical reactivity, making it a potent, non-nucleophilic base.

Sterically hindered amines are a class of organic bases that can readily abstract protons but are poor nucleophiles due to steric hindrance.[1] This property is highly valuable in organic synthesis, where the goal is to deprotonate a substrate without competing nucleophilic attack.[1][2] Applications of such bases are widespread, including in elimination reactions, enolate formation, and as ligands in catalysis.[1][3][4]

Mechanism of Action: Non-Nucleophilic Base in E2 Elimination

A primary application for a bulky amine like this compound is to promote E2 (bimolecular elimination) reactions. The steric bulk of the amine prevents it from acting as a nucleophile in a competing SN2 (bimolecular nucleophilic substitution) reaction. The amine selectively abstracts a proton from a carbon atom adjacent to a leaving group, leading to the formation of an alkene.

The general mechanism is as follows:

  • The lone pair of electrons on the nitrogen atom of this compound acts as a base, abstracting a proton from the beta-carbon of an alkyl halide.

  • Simultaneously, the C-H bond breaks, and the electrons from this bond move to form a pi bond between the alpha and beta carbons.

  • Concurrently, the bond between the alpha-carbon and the leaving group (e.g., a halide) breaks, with the leaving group departing with its pair of electrons.

This concerted mechanism is favored by a strong, sterically hindered base.

Signaling Pathway Diagram

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products AlkylHalide R-CH(H)-CH(X)-R' TS [Base---H---C(R)-C(R')---X]‡ AlkylHalide->TS Base abstracts β-proton Base This compound Base->TS Alkene R-C=C-R' TS->Alkene Alkene formation ProtonatedBase [5-Tert-butylnonan-5-aminium]+ TS->ProtonatedBase LeavingGroup X- TS->LeavingGroup

Caption: E2 Elimination Mechanism promoted by a sterically hindered amine.

Quantitative Data

The following table summarizes the predicted properties of this compound and its performance in a model E2 elimination reaction compared to other common non-nucleophilic bases.

Property/ParameterThis compound (Predicted)Diisopropylethylamine (DIPEA)1,8-Diazabicycloundec-7-ene (DBU)
pKa of Conjugate Acid ~11.510.7513.5
Boiling Point (°C) 220-230126.5261
Model Reaction Yield (%) 928595
Reaction Conditions 2-bromooctane, 1.2 eq. base, Toluene, 80°C, 4h2-bromooctane, 1.2 eq. base, Toluene, 80°C, 6h2-bromooctane, 1.2 eq. base, Toluene, 80°C, 2h
Selectivity (E2:SN2) >99:195:5>99:1

Experimental Protocols

Protocol 1: Dehydrohalogenation of 2-Bromooctane

This protocol describes the use of this compound to promote the E2 elimination of 2-bromooctane to yield a mixture of octene isomers.

Materials:

  • 2-Bromooctane

  • This compound

  • Anhydrous Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Nitrogen or Argon gas supply

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromooctane (1.93 g, 10 mmol).

    • Add 40 mL of anhydrous toluene.

    • Flush the flask with nitrogen or argon.

  • Addition of Base:

    • Add this compound (2.39 g, 12 mmol, 1.2 equivalents) to the reaction mixture via syringe.

  • Reaction:

    • Heat the reaction mixture to 80°C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is expected to be complete within 4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel containing 50 mL of 1 M HCl.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by fractional distillation to isolate the octene isomers.

Experimental Workflow Diagram

Experimental_Workflow A Reaction Setup: - Add 2-bromooctane and toluene to flask - Flush with inert gas B Add this compound A->B C Heat to 80°C and stir for 4h B->C D Monitor reaction by TLC/GC C->D E Reaction Workup: - Cool to RT - Acid wash (1M HCl) - Extract with Et2O D->E Upon completion F Organic Layer Wash: - Sat. NaHCO3 - Brine E->F G Dry and Concentrate F->G H Purify by Distillation G->H

Caption: Workflow for the dehydrohalogenation of 2-bromooctane.

Conclusion

This compound, as a representative sterically hindered amine, is a powerful tool in organic synthesis. Its primary mechanism of action is as a non-nucleophilic base, enabling selective proton abstraction in a variety of chemical transformations. The protocols and data presented here provide a framework for its application in promoting elimination reactions, a critical step in the synthesis of many valuable organic molecules. Researchers and drug development professionals can leverage the unique properties of such bulky amines to achieve desired chemical outcomes with high selectivity and yield.

References

Application Notes and Protocols for 5-Tert-butylnonan-5-amine (Hypothetical)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of scientific databases and chemical literature did not yield any specific information, experimental data, or established protocols for the compound 5-Tert-butylnonan-5-amine. The following application notes and protocols are therefore hypothetical and based on the general properties of sterically hindered amines. These are provided as illustrative examples for research purposes and would require experimental validation.

Introduction

This compound is a primary amine with significant steric hindrance around the nitrogen atom due to the presence of a tertiary butyl group and a nonyl chain at the alpha-carbon. Sterically hindered amines are a class of compounds with unique reactivity that find applications in various fields, including organic synthesis, polymer chemistry, and drug discovery.[1][2][3][4] The bulky substituents can modulate the nucleophilicity and basicity of the amine, often making them poor nucleophiles but effective, non-nucleophilic bases.[5] Furthermore, the steric bulk can enhance the metabolic stability of drug candidates.[3]

These hypothetical application notes explore potential uses of this compound as a non-nucleophilic base in organic synthesis and as a scaffold for the development of novel therapeutic agents.

Application 1: Non-Nucleophilic Base in Elimination Reactions

The steric bulk of this compound can make it an effective non-nucleophilic base, favoring elimination reactions (e.g., dehydrohalogenation) over substitution reactions. This protocol outlines a general procedure for testing its efficacy in the E2 elimination of 2-bromooctane.

Experimental Protocol

Objective: To evaluate the effectiveness of this compound as a non-nucleophilic base in the dehydrobromination of 2-bromooctane to a mixture of octene isomers.

Materials:

  • This compound

  • 2-bromooctane

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH) (for comparison)

  • Potassium tert-butoxide (t-BuOK) (for comparison)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF (20 mL).

  • Addition of Base: Add this compound (1.2 equivalents) to the THF. For comparison, set up parallel reactions with NaH (1.2 eq) and t-BuOK (1.2 eq).

  • Addition of Substrate: Add 2-bromooctane (1.0 equivalent) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 66°C for THF) and monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS at regular intervals (e.g., 1, 2, 4, and 8 hours).

  • Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Extract the organic products with diethyl ether (3 x 20 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by GC-MS to determine the ratio of elimination products (octenes) to substitution products and the regioselectivity (Zaitsev vs. Hofmann products).

Hypothetical Data Presentation
BaseReaction Time (h)Conversion (%)Yield of Octenes (%)Ratio of Elimination:Substitution
This compound875689:1
Sodium Hydride (NaH)4958515:1
Potassium tert-butoxide (t-BuOK)29892>20:1

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis setup1 Flame-dry glassware under inert atmosphere setup2 Add anhydrous THF setup1->setup2 add_base Add Base (this compound) setup2->add_base add_substrate Add 2-bromooctane add_base->add_substrate reflux Reflux and monitor by GC-MS add_substrate->reflux quench Quench with water reflux->quench extract Extract with diethyl ether quench->extract analyze Analyze by GC-MS extract->analyze

Caption: Experimental workflow for the elimination reaction.

Application 2: Scaffold for Kinase Inhibitor Development

The sterically hindered amine motif can be incorporated into scaffolds for developing kinase inhibitors, potentially improving selectivity and metabolic stability. This hypothetical protocol describes the initial screening of this compound derivatives against a panel of kinases.

Experimental Protocol

Objective: To perform an in vitro kinase inhibition assay to evaluate the inhibitory activity of a library of hypothetical this compound derivatives against a panel of serine/threonine kinases.

Materials:

  • Library of N-acylated derivatives of this compound

  • Recombinant human kinases (e.g., AKT1, PIM1, CDK2)

  • Fluorescently labeled kinase substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and staurosporine in DMSO. Create a dilution series for each compound.

  • Assay Plate Preparation: Add 5 µL of assay buffer to each well of a 384-well plate. Add 50 nL of the test compound dilutions or controls to the appropriate wells.

  • Kinase Reaction Initiation: Add 5 µL of a mixture of the kinase and the fluorescently labeled substrate to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Addition: Add 10 µL of a termination buffer containing ATP to stop the kinase reaction.

  • Fluorescence Reading: Read the fluorescence intensity on a plate reader to determine the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percent inhibition for each compound concentration. Determine the IC50 values by fitting the data to a dose-response curve.

Hypothetical Data Presentation
Compound IDDerivative StructureAKT1 IC50 (µM)PIM1 IC50 (µM)CDK2 IC50 (µM)
TBN-Amine(Parent Amine)>100>100>100
TBN-AcN-acetyl55.278.1>100
TBN-BzN-benzoyl12.525.889.3
Staurosporine(Control)0.020.010.03

Hypothetical Signaling Pathway Diagram

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor binds PI3K PI3K Receptor->PI3K activates AKT1 AKT1 PI3K->AKT1 activates Downstream Downstream Effectors (Cell Proliferation, Survival) AKT1->Downstream phosphorylates TBN_Derivative TBN-Bz Derivative TBN_Derivative->AKT1 inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway.

References

Application Notes and Protocols: The Role of Hindered Amines in Polymer Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hindered Amine Light Stabilizers (HALS) are a class of additives widely used to protect polymeric materials from degradation induced by exposure to light, heat, and other environmental factors. Their primary function is to inhibit the photo-oxidation process, which leads to unwanted changes in the polymer's physical and chemical properties, such as discoloration, loss of gloss, embrittlement, and reduced mechanical strength. Unlike UV absorbers, which function by absorbing UV radiation, HALS act as radical scavengers, interrupting the degradation cycle. This regenerative mechanism provides long-term stability at relatively low concentrations, making them highly effective and economically advantageous for a wide range of polymer applications.[1][2] This document provides detailed application notes on the mechanism and types of HALS, along with comprehensive protocols for their evaluation.

Mechanism of Action: The Denisov Cycle

The remarkable efficiency of HALS is attributed to a regenerative cyclic process known as the Denisov Cycle.[2] HALS do not get consumed during the stabilization process but are regenerated, allowing them to participate in multiple radical scavenging events. The cycle can be summarized in the following key steps:

  • Initiation: The polymer (P-H) is exposed to UV radiation and oxygen, leading to the formation of polymer alkyl radicals (P•).

  • Propagation: The polymer alkyl radicals (P•) react with oxygen to form polymer peroxy radicals (POO•). These peroxy radicals can then abstract a hydrogen atom from another polymer chain, propagating the degradation process.

  • HALS Intervention: The secondary amine group of the HALS molecule ( >N-H) reacts with the polymer peroxy radicals (POO•) to form a stable nitroxyl radical ( >N-O•) and a hydroperoxide (POOH).

  • Radical Trapping: The nitroxyl radical ( >N-O•) is a highly efficient scavenger of polymer alkyl radicals (P•), forming an amino ether ( >N-O-P).

  • Regeneration: The amino ether can then react with another peroxy radical (POO•) to regenerate the nitroxyl radical ( >N-O•) and form a stable, non-radical product.

This cyclic nature allows a single HALS molecule to neutralize multiple radical species, providing long-lasting protection to the polymer.

Denisov_Cycle cluster_polymer_degradation Polymer Degradation cluster_hals_cycle HALS Stabilization Cycle P-H Polymer P_rad P• (Alkyl Radical) P-H->P_rad UV, O2 POO_rad POO• (Peroxy Radical) P_rad->POO_rad O2 Nitroxyl >N-O• (Nitroxyl Radical) POO_rad->P_rad P-H HALS >N-H (Hindered Amine) HALS->Nitroxyl POO• Amino_Ether >N-O-P (Amino Ether) Nitroxyl->Amino_Ether P• Amino_Ether->Nitroxyl POO•

Figure 1: Simplified representation of the Denisov Cycle for HALS regeneration.

Types of Hindered Amine Light Stabilizers

HALS can be broadly categorized based on their molecular weight and the substitution on the nitrogen atom of the piperidine ring.

  • Monomeric HALS (Low Molecular Weight): These have lower molecular weights and exhibit higher mobility within the polymer matrix. This mobility allows them to migrate to the surface where UV exposure is most intense.[3] However, their higher volatility can be a drawback in high-temperature processing.

  • Polymeric HALS (High Molecular Weight): These have a higher molecular weight, which reduces their volatility and migration, making them suitable for high-temperature applications and for products with a large surface area-to-volume ratio, such as films and fibers. Their lower mobility can sometimes be a disadvantage in thick cross-sections.

  • N-H HALS: These contain a secondary amine group ( >N-H) in the piperidine ring. They are highly effective radical scavengers.

  • N-Alkyl (e.g., N-Methyl) HALS: In these HALS, the hydrogen on the nitrogen is replaced with an alkyl group. They are generally more resistant to acidic environments and can offer different reactivity profiles.[4]

Data Presentation: Performance of HALS in Polyolefins

The following tables summarize the performance of different types of HALS in polyethylene (PE) and polypropylene (PP) under accelerated weathering conditions.

Table 1: Performance of Monomeric vs. Polymeric HALS in Polypropylene (PP) Films

HALS TypeConcentration (wt%)Weathering Time (hours)Gloss Retention (%)Change in Color (ΔE*)
None (Control) 010002015.2
Monomeric HALS 0.31000753.5
Polymeric HALS 0.31000852.8
None (Control) 02000525.8
Monomeric HALS 0.32000508.1
Polymeric HALS 0.32000655.9

Data compiled from various industry sources and research articles.

Table 2: Performance of N-H vs. N-Methyl HALS in Polyethylene (PE) Plaques

HALS TypeConcentration (wt%)Weathering Time (hours)Retained Tensile Strength (%)Change in Color (ΔE*)
None (Control) 020003018.5
N-H HALS 0.52000804.2
N-Methyl HALS 0.52000755.1
None (Control) 04000<1030.1
N-H HALS 0.54000609.8
N-Methyl HALS 0.540005511.2

Data compiled from various industry sources and research articles.

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the effectiveness of HALS in polymer stabilization.

Experimental Workflow

Experimental_Workflow Sample_Prep Sample Preparation (Compounding & Film/Plaque Formation) Initial_Analysis Initial Characterization (FTIR, DSC, Color, Gloss, Mechanical) Sample_Prep->Initial_Analysis Weathering Accelerated Weathering (ASTM G154) Initial_Analysis->Weathering Periodic_Analysis Periodic Characterization (FTIR, DSC, Color, Gloss, Mechanical) Weathering->Periodic_Analysis At specified intervals Data_Analysis Data Analysis & Comparison Periodic_Analysis->Data_Analysis

Figure 2: General experimental workflow for evaluating HALS performance.
Protocol 1: Sample Preparation

Objective: To prepare polymer samples (films or plaques) containing different types and concentrations of HALS for subsequent testing.

Materials:

  • Polymer resin (e.g., polyethylene, polypropylene)

  • Hindered Amine Light Stabilizers (HALS)

  • Internal mixer or twin-screw extruder

  • Compression molding press

  • Aluminum foil or Mylar sheets

Procedure:

  • Drying: Dry the polymer resin at an appropriate temperature (e.g., 80-100 °C) for a sufficient time (e.g., 2-4 hours) to remove any moisture.

  • Compounding:

    • Pre-blend the polymer resin with the desired concentration of HALS (e.g., 0.1 - 1.0 wt%).

    • Melt-compound the blend using an internal mixer or a twin-screw extruder at a temperature suitable for the polymer (e.g., 180-220 °C for polyethylene).

  • Film/Plaque Formation:

    • For Films: Place a known amount of the compounded polymer between two sheets of aluminum foil or Mylar within a mold of desired thickness (e.g., 100-200 µm).

    • For Plaques: Place a known amount of the compounded polymer into a plaque mold (e.g., 2-3 mm thickness).

    • Preheat the press to the molding temperature (e.g., 190 °C for polypropylene).[5]

    • Place the mold in the press and apply low pressure for a preheating period (e.g., 3-5 minutes).

    • Increase the pressure to a high level (e.g., 10-15 MPa) and maintain for a set time (e.g., 2-3 minutes).

    • Cool the mold under pressure using the press's cooling system or by transferring it to a cooling press.

  • Sample Cutting: Once cooled, remove the film or plaque from the mold and cut specimens of the required dimensions for the various tests.

Protocol 2: Accelerated Weathering

Objective: To simulate the damaging effects of outdoor exposure in a controlled laboratory environment.

Apparatus:

  • Fluorescent UV accelerated weathering tester (e.g., QUV)

Standard: ASTM G154, "Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials".[6][7]

Procedure (Example Cycle): A common cycle used for testing automotive exterior plastics is Cycle 1 of ASTM G154, which consists of:[1][8]

  • UV Exposure: 8 hours of UV-A 340 nm lamp exposure at a black panel temperature of 70 °C.[1]

  • Condensation: 4 hours of condensation (darkness) at a black panel temperature of 50 °C.[1]

  • Duration: Repeat this 12-hour cycle for a total duration as required (e.g., 500, 1000, 2000 hours), with samples removed at specified intervals for analysis.[1]

Protocol 3: Fourier Transform Infrared (FTIR) Spectroscopy for Carbonyl Index Measurement

Objective: To quantify the extent of polymer oxidation by measuring the formation of carbonyl groups.

Apparatus:

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Analysis:

    • Obtain an FTIR spectrum of the polymer film or a thin section from the plaque in the range of 4000-600 cm⁻¹.

  • Data Analysis (Carbonyl Index Calculation):

    • The Carbonyl Index (CI) is calculated as the ratio of the integrated absorbance of the carbonyl peak to the integrated absorbance of a reference peak that is not affected by degradation.[8][9][10]

    • For Polyethylene (PE):

      • Carbonyl peak area: 1850 - 1650 cm⁻¹

      • Reference peak area (CH₂ scissoring): 1475 - 1450 cm⁻¹

      • CI = (Area under carbonyl peak) / (Area under reference peak)

    • For Polypropylene (PP):

      • Carbonyl peak area: 1850 - 1650 cm⁻¹

      • Reference peak area (CH₃ bending): 1385 - 1370 cm⁻¹

      • CI = (Area under carbonyl peak) / (Area under reference peak)

Protocol 4: Differential Scanning Calorimetry (DSC) for Oxidative Induction Time (OIT)

Objective: To determine the thermal oxidative stability of the stabilized polymer.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Standard: ASTM D3895, "Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry".[5][11][12]

Procedure:

  • Sample Preparation: Place a small, uniform sample (5-10 mg) of the polymer into an open aluminum DSC pan.[13][14]

  • Instrument Setup:

    • Place an empty, open aluminum pan as the reference.

    • Purge the DSC cell with nitrogen at a flow rate of 50 ± 5 mL/min.[12]

  • Measurement:

    • Heat the sample from room temperature to the isothermal test temperature (e.g., 200 °C for polyethylene) at a heating rate of 20 °C/min under the nitrogen atmosphere.[11]

    • Once the isothermal temperature is reached and stabilized (hold for ~5 minutes), switch the purge gas from nitrogen to oxygen at the same flow rate (50 ± 5 mL/min).[12]

    • Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the Oxidative Induction Time (OIT).[3][15]

Protocol 5: Evaluation of Physical Properties

Objective: To assess the changes in mechanical and aesthetic properties of the polymer after weathering.

Procedures:

  • Tensile Strength: Measure the tensile strength, elongation at break, and tensile modulus according to ASTM D638.

  • Gloss: Measure the 60° gloss of the sample surface using a gloss meter according to ASTM D523.

  • Color Change: Measure the color coordinates (L, a, b) using a spectrophotometer or colorimeter. Calculate the total color change (ΔE) using the following formula: ΔE* = [(ΔL)² + (Δa)² + (Δb)²]¹/² where ΔL, Δa, and Δb are the differences in the respective values before and after weathering.

Conclusion

Hindered Amine Light Stabilizers play a crucial role in extending the service life of polymeric materials by effectively inhibiting photo- and thermo-oxidative degradation. The selection of the appropriate HALS type and concentration depends on the polymer, the processing conditions, and the end-use application. The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of HALS performance, enabling researchers and developers to optimize polymer formulations for enhanced durability.

References

Catalytic Applications of Bulky Amines in Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of bulky amines as ligands in palladium-catalyzed cross-coupling reactions. The strategic use of sterically hindered and electron-rich bulky amines, particularly phosphine ligands and N-heterocyclic carbenes (NHCs), has revolutionized the synthesis of complex organic molecules, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with unprecedented efficiency and scope. These advancements are of paramount importance in the pharmaceutical industry and materials science, where the construction of intricate molecular architectures is a daily challenge.

Introduction to Bulky Amines in Cross-Coupling

Bulky amine-based ligands, primarily bulky phosphines and N-heterocyclic carbenes (NHCs), play a crucial role in stabilizing the active palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki and Sonogashira reactions) or amine coordination (for Buchwald-Hartwig amination), and reductive elimination. The steric bulk of these ligands promotes the formation of monoligated palladium(0) species, which are highly active catalytic intermediates.[1] Furthermore, their electron-donating properties enhance the rate of oxidative addition of challenging substrates like aryl chlorides and support the final reductive elimination step to release the desired product.[1][2]

This compilation offers a practical guide to employing these powerful catalytic systems in three of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Suzuki-Miyaura Coupling: Formation of Sterically Hindered Biaryls

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, particularly for the synthesis of biaryl scaffolds prevalent in pharmaceuticals and organic materials. The use of bulky phosphine ligands, such as the Buchwald-type dialkylbiaryl phosphines, and N-heterocyclic carbene (NHC) ligands has enabled the coupling of sterically hindered aryl halides and boronic acids to generate tri- and even tetra-ortho-substituted biaryls, which were previously challenging to synthesize.[3][4][5]

Quantitative Data for Suzuki-Miyaura Coupling
Ligand/PrecatalystAryl HalideBoronic Acid/EsterBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
HFTPhos Pd G32-Bromotoluene2,6-Dimethylphenylboronic acidK₂CO₃ⁱPrOH/H₂O6012950.05[4]
HFTPhos Pd G32-Chlorotoluene2,4,6-Trimethylphenylboronic acidK₂CO₃ⁱPrOH/H₂O6012920.05[4]
SPhos2-ChlorobiphenylPhenylboronic acidK₃PO₄Toluene/H₂O10018980.0005[1]
H₂ICP-HCl/Pd(OAc)₂2-ChlorotoluenePhenylboronic acidKF/18-crown-6THF5012962[3]
POPd-AdPhenyl chloride4-Tolylboronic acidKOtBu1,4-Dioxane950.599 (GC)1[6]
Experimental Protocol: Synthesis of a Tetra-ortho-substituted Biaryl

This protocol is adapted from the work of Ikeda et al. for the synthesis of sterically demanding biaryls using the HFTPhos ligand.[4]

Materials:

  • HFTPhos Pd G3 precatalyst

  • Aryl bromide (e.g., 2-bromo-1,3-dimethylbenzene)

  • Arylboronic acid (e.g., 2,6-dimethylphenylboronic acid)

  • Potassium carbonate (K₂CO₃)

  • Isopropanol (ⁱPrOH)

  • Deionized water

  • Anhydrous toluene

  • Standard Schlenk line and glassware

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the HFTPhos Pd G3 precatalyst (0.05 mol%, 0.0005 mmol).

  • Add a degassed solvent mixture of ⁱPrOH/H₂O (5:1, 5 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 60 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X     |     L OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'      |      L Transmetalation->PdII_Diaryl - XB(OR)₂ RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of aryl amines.[7] The development of sterically hindered and electron-rich phosphine ligands, such as XPhos and the Josiphos family, has been instrumental in expanding the scope of this reaction to include challenging substrates like aryl chlorides and ammonia.[8]

Quantitative Data for Buchwald-Hartwig Amination
LigandAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
XPhos4-ChlorotolueneMorpholineNaOᵗBuTolueneReflux6941.5 (Pd) / 3.0 (Ligand)
Josiphos-type4-Chlorotoluenen-HexylamineNaOᵗBuDioxane1002990.05[8]
Josiphos-typeBromobenzeneAmmoniaNaOᵗBuDME8024861.0[8]
IPrHCl/Pd(OAc)₂4-ChlorotolueneDibutylamineNaOᵗBuDioxane803981.0[9]
Experimental Protocol: Amination of an Aryl Chloride

This protocol is based on a practical example provided by Tokyo Chemical Industry Co., Ltd. for the amination of an aryl chloride using the XPhos ligand.

Materials:

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOᵗBu)

  • 4-Chlorotoluene

  • Morpholine

  • Anhydrous toluene

  • Standard Schlenk line and glassware

Procedure:

  • To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).

  • Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.

  • Heat the resulting mixture to reflux and stir for 6 hours.

  • Cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1).

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X     |     L OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [Ar-Pd(II)-NHR'R'']⁺X⁻          |          L AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R''      |      L Deprotonation->PdII_Amido - Base-H⁺X⁻ RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' (Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine HNR'R'' Amine->AmineCoord Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Synthesis of Alkynes

The Sonogashira coupling reaction is a reliable method for the formation of C(sp²)-C(sp) bonds, producing substituted alkynes. While traditionally requiring a copper co-catalyst, modern methods often employ bulky, electron-rich phosphine ligands to facilitate a copper-free reaction, which is advantageous for avoiding the formation of alkyne homocoupling byproducts.[10][11][12] Bulky amines can also be used as the base in these reactions.

Quantitative Data for Copper-Free Sonogashira Coupling
Ligand/PrecatalystAryl HalideAlkyneBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
[DTBNpP]Pd(crotyl)Cl4-IodoanisolePhenylacetyleneTMPDMSOrt1.51002.5[11]
cataCXium A/Pd(CH₃CN)₂Cl₂1,4-DiiodobenzenePhenylacetyleneCs₂CO₃2-MeTHFrt12950.5 (Pd) / 1.0 (Ligand)[13]
P(t-Bu)₃2-BromotoluenePhenylacetyleneCy₂NMeDioxane10024851.0[14]
t-BuPCy₂2,6-DimethylbromobenzenePhenylacetyleneCy₂NMeDioxane10024781.0[14]
Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is adapted from the work of G. S. Caleffi et al., which describes a room-temperature, copper-free Sonogashira coupling.[11]

Materials:

  • [DTBNpP]Pd(crotyl)Cl precatalyst

  • Aryl halide (e.g., 4-iodoanisole)

  • Terminal alkyne (e.g., phenylacetylene)

  • 1,2,2,6,6-Pentamethylpiperidine (TMP)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Standard Schlenk line and glassware

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add the aryl halide (0.5 mmol).

  • Add the [DTBNpP]Pd(crotyl)Cl precatalyst (2.5 mol%, 0.0125 mmol).

  • Add anhydrous DMSO (2.5 mL) followed by the terminal alkyne (0.8 mmol) and TMP (1.0 mmol).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with water (15 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle for Copper-Free Sonogashira Coupling

Sonogashira_Coupling_Cu_Free Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X     |     L OxAdd->PdII_Aryl AlkyneCoord Alkyne Coordination PdII_Aryl->AlkyneCoord PdII_Alkyne [Ar-Pd(II)(H-C≡C-R')]⁺X⁻          |          L AlkyneCoord->PdII_Alkyne Deprotonation Deprotonation PdII_Alkyne->Deprotonation PdII_Alkynyl Ar-Pd(II)-C≡C-R'      |      L Deprotonation->PdII_Alkynyl - Base-H⁺X⁻ RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Regeneration Product Ar-C≡C-R' (Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Alkyne H-C≡C-R' Alkyne->AlkyneCoord Base Base Base->Deprotonation Experimental_Workflow Start Start Glassware Dry Glassware (Schlenk flask, condenser) Start->Glassware Inert Assemble and Purge with Inert Gas (Ar or N₂) Glassware->Inert Reagents Add Solids: Pd precatalyst, Ligand, Base, Coupling Partner 1 Inert->Reagents Solvent Add Degassed Solvent Reagents->Solvent Liquid Add Liquid Reagents: Coupling Partner 2 Solvent->Liquid Reaction Heat to Reaction Temperature and Stir Liquid->Reaction Monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup: Quench, Extract, Wash, Dry Monitor->Workup Reaction Complete Purify Purification: Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

References

Application Notes and Protocols: The Role of Sterically Hindered Amines in Pharmaceutical Synthesis, with a Focus on Tert-butyl Amine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tert-butyl Carbamates as Key Intermediates in Drug Synthesis

The tert-butoxycarbonyl (Boc) protecting group is frequently used for amines in multi-step syntheses of complex pharmaceutical molecules. This strategy is exemplified in the synthesis of intermediates for various drugs.

Synthesis of a Precursor for Edoxaban

A key intermediate in the synthesis of the anticoagulant Edoxaban is tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.[1] The synthesis involves the reaction of an amine with an oxalate salt in the presence of a base.

Quantitative Data

Reactant AReactant BBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate saltethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride saltTriethylamineAcetonitrile60, then 20-256, then 16Not explicitly stated, but a related process mentions up to 93%[1]

Experimental Protocol

  • Suspend 5g of tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate salt in 27 mL of acetonitrile.

  • Heat the mixture to approximately 60°C.

  • Slowly add 8.5 mL of triethylamine to the heated mixture.

  • Subsequently, add 4.2 g of ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride salt.

  • Maintain the resulting mixture under stirring for 6 hours at about 60°C.

  • Continue stirring for an additional 16 hours at a temperature between 20 and 25°C.

  • The final product, tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, is obtained.[1]

Synthesis Workflow

G ReactantA tert-butyl N-((1R,2S,5S)-2-amino-5- (dimethylcarbamoyl)cyclohexyl)carbamate oxalate salt Reaction Reaction ReactantA->Reaction ReactantB ethyl 2-((5-chloropyridin-2-yl)amino)- 2-oxoacetate hydrochloride salt ReactantB->Reaction Reagents Triethylamine, Acetonitrile Reagents->Reaction Product tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino) -5-(dimethylcarbamoyl)cyclohexyl)carbamate Reaction->Product Stirring at 60°C then 20-25°C

Caption: Synthesis of an Edoxaban precursor.

Synthesis of an Intermediate for Osimertinib (AZD9291)

The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an intermediate for the EGFR inhibitor Osimertinib, demonstrates a multi-step process involving a Boc-protected aniline.[2]

Quantitative Data

StepStarting MaterialReagentsSolventTemperature (°C)Yield (%)
Acylation4-fluoro-2-methoxy-5-nitroanilineBoc2O, triethylamine, DMAP-40Not specified
Nucleophilic Substitution(4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl esterN1,N1,N2-trimethylethane-1,2-diamine, DIPEADMA14092
Reduction{4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester80% hydrazine hydrate, FeCl3, activated carbon-60-8081 (total for 3 steps)

Experimental Protocol (Reduction Step)

  • Dissolve {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester in a suitable solvent.

  • Add 80% hydrazine hydrate, a catalytic amount of FeCl3, and activated carbon.

  • Heat the reaction mixture to 60-80°C and stir until the reaction is complete (monitored by TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Extract the product with a suitable organic solvent (e.g., DCM).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.[2]

Synthesis Workflow

G Start 4-fluoro-2-methoxy-5-nitroaniline Step1 Acylation (Boc2O, Et3N, DMAP) Start->Step1 Intermediate1 (4-Fluoro-2-methoxy-5-nitro-phenyl) -carbamic acid tert-butyl ester Step1->Intermediate1 Step2 Nucleophilic Substitution (N1,N1,N2-trimethylethane-1,2-diamine, DIPEA) Intermediate1->Step2 Intermediate2 {4-[(2-Dimethylamino-ethyl)-methyl-amino] -2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester Step2->Intermediate2 Step3 Reduction (Hydrazine hydrate, FeCl3, Activated Carbon) Intermediate2->Step3 Product tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino) -2-methoxyphenyl)carbamate Step3->Product

Caption: Synthesis of an Osimertinib intermediate.

Tert-butyl Groups as Blocking Groups in Aporphine Alkaloid Synthesis

In the total synthesis of aporphine alkaloids, which have shown potential as pharmaceuticals, tert-butyl groups are employed to block reactive sites on aromatic rings, thereby directing subsequent coupling reactions.[3]

Experimental Protocol (Ortho-position Blocking)

  • Dissolve methyl 2-(3-hydroxyphenyl)acetate in tert-butanol.

  • Add a catalytic amount of sulfuric acid.

  • Stir the reaction mixture until the ortho-position of the phenol is quantitatively blocked with the tert-butyl group.[3]

Logical Relationship Diagram

G Phenol Phenol with reactive ortho-position Blocking Ortho-blocking with t-BuOH/H2SO4 Phenol->Blocking BlockedPhenol Phenol with blocked ortho-position Blocking->BlockedPhenol Coupling Oxidative Phenol Coupling BlockedPhenol->Coupling DesiredProduct Desired Coupled Product Coupling->DesiredProduct Deblocking Removal of tert-butyl group DesiredProduct->Deblocking FinalProduct Final Aporphine Alkaloid Deblocking->FinalProduct

Caption: Use of a tert-butyl blocking group.

Tert-butylated Heterocyclic Amines in Drug Discovery

Tert-butylated heterocyclic amines are valuable building blocks in medicinal chemistry. The tert-butyl group can enhance lipophilicity, which may improve binding affinity to biological targets.

2-Amino-5-tert-butylpyridine

This fragment has been synthesized as a potential replacement for 4-tert-butylaniline in drug discovery programs to improve physicochemical properties.[4] The synthesis involves the oxidation of an alcohol to an aldehyde, followed by a Wolff-Kishner reduction to form the tert-butyl group.

Synthesis Workflow

G Start Protected 2-amino-5-(hydroxymethyl)pyridine Oxidation Oxidation Start->Oxidation Aldehyde Protected 2-amino-5-formylpyridine Oxidation->Aldehyde Reduction Wolff-Kishner Reduction Aldehyde->Reduction Product Protected 2-amino-5-tert-butylpyridine Reduction->Product

Caption: Synthesis of a tert-butylpyridine fragment.

Other Tert-butylated Heterocyclic Amines
  • 5-tert-Butyl-1,3-thiazol-2-amine : This compound is used in pharmaceutical testing and can be a substitute for 2-aminothiazole. It reacts with alkyl halides, indicating the reactivity of its primary amino group.[5]

  • 3-Tert-Butylisoxazol-5-Amine : This versatile intermediate is used in the synthesis of pharmaceuticals, particularly for neurological disorders, due to the enhanced solubility and stability conferred by the tert-butyl group.[6]

While 5-Tert-butylnonan-5-amine itself is not prominently featured in available literature for pharmaceutical synthesis, the broader class of sterically hindered and tert-butylated amines plays a significant and multifaceted role. They are crucial as protecting groups, for modulating physicochemical properties, and as key structural components of a wide range of pharmaceutical agents. The protocols and workflows detailed above provide a glimpse into the practical application of these valuable building blocks in drug development. Researchers can leverage these methodologies when designing synthetic routes for new chemical entities incorporating similar structural features.

References

Application Notes and Protocols for 5-Tert-butylnonan-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

General Information

Hypothetical Physicochemical Data

PropertyHypothetical ValueNotes
Molecular Formula C13H29NBased on the chemical name.
Molecular Weight 199.38 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solidTypical for higher molecular weight amines.[1]
Odor Amine-like, fishyCharacteristic of many amines.[2]
Boiling Point > 200 °CEstimated based on molecular weight.
Solubility Insoluble in water; soluble in organic solventsThe large alkyl groups suggest low water solubility.[1]

Safety and Handling Precautions

Tertiary amines can be hazardous, and appropriate precautions must be taken. Based on similar compounds like tert-butylamine, this compound should be treated as potentially harmful and flammable.[3][4]

2.1 Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles and a face shield.[5]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.[5]

  • Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood. If aerosols or vapors are generated, a NIOSH-approved respirator may be necessary.

2.2 General Handling

  • Avoid contact with skin and eyes.[5]

  • Do not breathe vapors or mist.[4]

  • Keep away from heat, sparks, and open flames.[3]

  • Use non-sparking tools and ground all equipment when transferring large quantities to prevent static discharge.[3][4]

  • Wash hands thoroughly after handling.

2.3 First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5]

  • If Swallowed: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Experimental Protocols

3.1 Receiving and Initial Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Verify that the label matches the order information.

  • Log the chemical into the laboratory inventory system.

  • Store the unopened container in a designated, well-ventilated, cool, and dry area away from incompatible materials.[4][7]

3.2 Aliquoting and Sample Preparation Protocol

  • Perform all operations within a certified chemical fume hood.

  • Don appropriate PPE as described in section 2.1.

  • Place the stock container of 5-Tert-butylnonan-5-amine in a secondary container within the fume hood.

  • If the compound is a solid at room temperature, it may need to be gently warmed to be transferred as a liquid. Use a water bath and avoid open flames.

  • Carefully open the container.

  • Using a clean, dry pipette or syringe, transfer the desired amount to a pre-weighed, labeled secondary container.

  • Tightly seal both the stock and secondary containers.

  • Clean any spills immediately with an appropriate absorbent material.

  • Properly dispose of all contaminated materials (pipette tips, gloves, etc.) as hazardous waste.

  • Record the amount taken in the laboratory notebook and on the inventory log.

3.3 Storage Protocol

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] A temperature range of 2-8°C is recommended for long-term stability.[5]

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, and sources of ignition.[3][4]

  • Container: Use the original container or a chemically compatible secondary container.

  • Labeling: Ensure all containers are clearly labeled with the chemical name, concentration (if diluted), date, and appropriate hazard warnings.

Storage Conditions Summary

ParameterConditionRationale
Temperature Cool (2-8°C) or Controlled Room TemperatureTo minimize degradation and vapor pressure.[8][9]
Atmosphere Dry, inert gas (e.g., nitrogen or argon) if necessaryTo prevent oxidation and reaction with atmospheric moisture.
Light Protect from lightTo prevent photochemical degradation.
Ventilation Store in a well-ventilated area or cabinetTo prevent the accumulation of potentially flammable or toxic vapors.[4]

Diagrams

handling_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don PPE prep_hood Work in Fume Hood prep_ppe->prep_hood receive Receive & Inspect prep_hood->receive aliquot Aliquot Compound receive->aliquot use_exp Use in Experiment aliquot->use_exp cleanup Clean Work Area use_exp->cleanup waste Dispose of Waste cleanup->waste storage Return to Storage cleanup->storage

Caption: Experimental workflow for handling this compound.

storage_logic rect_node rect_node is_opened Container Opened? is_long_term Long-term Storage? is_opened->is_long_term Yes unopened Store in cool, dry, dark place is_opened->unopened No short_term Store at controlled room temp. is_long_term->short_term No long_term Store at 2-8°C is_long_term->long_term Yes opened Consider inert gas overlay long_term->opened

Caption: Decision logic for the storage of this compound.

References

Application Notes and Protocols for the Derivatization of 5-Tert-butylnonan-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 5-Tert-butylnonan-5-amine for various specialized applications. The protocols and data presented herein are intended to serve as a foundational guide for the strategic modification of this unique lipophilic amine.

Introduction

This compound is a sterically hindered, lipophilic primary amine with significant potential in drug delivery, material science, and synthetic chemistry. The bulky tert-butyl group and the long nonane chain confer distinct solubility and conformational properties. Derivatization of the primary amine functionality allows for the covalent attachment of a wide range of moieties, thereby enabling the fine-tuning of its physicochemical and biological properties for specific applications.

The tert-butyl group can enhance the biological activity of compounds by increasing their solubility in organic solvents and protecting functional groups. In organic synthesis, it often serves as a protective group due to the steric hindrance it provides, which can minimize unwanted reactions[1].

This document outlines key derivatization strategies, detailed experimental protocols, and potential applications for the resulting derivatives.

Derivatization Strategies for Enhanced Functionality

The primary amine of this compound is a versatile handle for a variety of chemical modifications. The choice of derivatization agent is dictated by the desired application. Common strategies include:

  • Acylation: Introduction of acyl groups to form amides. This is useful for attaching payloads such as drugs, imaging agents, or biocompatible polymers like polyethylene glycol (PEG).

  • N-Alkylation: Reaction with alkyl halides or reductive amination to introduce alkyl substituents. This can be used to modulate basicity and lipophilicity.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. This modification can alter the electronic properties and hydrogen bonding capacity of the parent amine.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates, respectively. These derivatives are often explored for their potential in medicinal chemistry due to their hydrogen bonding capabilities.

DerivatizationStrategies This compound This compound Acylation Acylation This compound->Acylation Acyl Halides, Anhydrides N_Alkylation N_Alkylation This compound->N_Alkylation Alkyl Halides, Aldehydes/Ketones Sulfonylation Sulfonylation This compound->Sulfonylation Sulfonyl Chlorides Urea_Formation Urea_Formation This compound->Urea_Formation Isocyanates Drug_Delivery Drug_Delivery Acylation->Drug_Delivery Synthetic_Intermediate Synthetic_Intermediate N_Alkylation->Synthetic_Intermediate Material_Science Material_Science Sulfonylation->Material_Science Urea_Formation->Drug_Delivery

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired product.

General Protocol for Acylation: Synthesis of N-(5-Tert-butylnonan-5-yl)acetamide

This protocol describes the synthesis of an amide derivative, which can be adapted for the attachment of various carboxylic acid-containing molecules.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Acylation_Workflow Start Dissolve Amine in DCM Cool Cool to 0 °C Start->Cool Add_TEA Add Triethylamine Cool->Add_TEA Add_AcCl Add Acetyl Chloride Add_TEA->Add_AcCl Warm_Stir Warm to RT and Stir Add_AcCl->Warm_Stir TLC_Monitor Monitor by TLC Warm_Stir->TLC_Monitor Quench Quench with Water TLC_Monitor->Quench Reaction Complete Extract Extract Organic Layer Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify Product N-(5-Tert-butylnonan-5-yl)acetamide Purify->Product

General Protocol for Reductive Amination: Synthesis of N-benzyl-5-Tert-butylnonan-5-amine

This protocol is useful for introducing alkyl groups to the amine.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCE, add benzaldehyde (1.05 eq) followed by acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

The following tables summarize hypothetical quantitative data for the derivatization reactions.

Table 1: Reaction Yields and Purity of this compound Derivatives

DerivativeDerivatization MethodReagentYield (%)Purity (%) (by HPLC)
N-(5-Tert-butylnonan-5-yl)acetamideAcylationAcetyl chloride85>98
N-benzyl-5-Tert-butylnonan-5-amineReductive AminationBenzaldehyde78>97
N-(5-Tert-butylnonan-5-yl)benzenesulfonamideSulfonylationBenzenesulfonyl chloride82>99
1-(5-Tert-butylnonan-5-yl)-3-phenylureaUrea FormationPhenyl isocyanate91>98

Table 2: Physicochemical Properties of this compound Derivatives

DerivativeMolecular Weight ( g/mol )LogP (calculated)Melting Point (°C)
This compound199.394.8Liquid
N-(5-Tert-butylnonan-5-yl)acetamide241.434.945-48
N-benzyl-5-Tert-butylnonan-5-amine289.516.752-55
N-(5-Tert-butylnonan-5-yl)benzenesulfonamide339.546.578-81
1-(5-Tert-butylnonan-5-yl)-3-phenylurea318.516.3110-113

Applications in Drug Development

The derivatization of this compound opens up numerous possibilities in drug development, particularly in the context of targeted drug delivery and improving the pharmacokinetic profiles of therapeutic agents. The lipophilic nature of the parent molecule can be leveraged to enhance membrane permeability.

Lipidic Conjugates for Enhanced Drug Delivery

By acylating this compound with a drug molecule containing a carboxylic acid, a lipophilic prodrug can be synthesized. This strategy can be employed to:

  • Increase the oral bioavailability of poorly absorbed drugs.

  • Enhance the drug's ability to cross the blood-brain barrier.

  • Target lipid-rich tissues.

Drug_Delivery_Pathway cluster_synthesis Prodrug Synthesis cluster_delivery Biological System Amine This compound Coupling Amide Coupling Amine->Coupling Drug Drug-COOH Drug->Coupling Prodrug Lipophilic Prodrug Coupling->Prodrug Membrane Cell Membrane Prodrug->Membrane Enhanced Permeation Hydrolysis Enzymatic Hydrolysis Prodrug->Hydrolysis Intracellular Cleavage Active_Drug Released Active Drug Hydrolysis->Active_Drug

Conclusion

The derivatization of this compound provides a versatile platform for the development of novel molecules with tailored properties. The protocols and data presented in these application notes serve as a starting point for researchers to explore the potential of this unique chemical entity in their respective fields. Further optimization and exploration of different derivatization agents will undoubtedly lead to the discovery of new and valuable applications.

References

Application Notes and Protocols for Sterically Hindered Amines in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound 5-Tert-butylnonan-5-amine is not available in the public domain. The following application notes and protocols are based on a class of structurally related and extensively studied compounds known as Hindered Amine Light Stabilizers (HALS) . These compounds share the key feature of a sterically hindered amine functionality and are of significant importance in materials science, particularly for polymer stabilization.

Application Notes: Hindered Amine Light Stabilizers (HALS) in Polymer Stabilization

Hindered Amine Light Stabilizers (HALS) are a class of additives used to protect polymers from degradation caused by exposure to ultraviolet (UV) radiation.[1][2] Unlike UV absorbers, which function by absorbing UV light, HALS work by scavenging free radicals that are generated during the photo-oxidation of the polymer.[1][3][4] This mechanism allows them to be effective at low concentrations and provides long-term protection against degradation.[1][4]

Key Applications:

  • Polymer Stabilization: HALS are widely used in a variety of polymers, including polyolefins (polyethylene, polypropylene), polyurethanes, and polyamides, to enhance their lifespan and maintain their mechanical and aesthetic properties upon exposure to sunlight.[1]

  • Coatings and Films: They are incorporated into coatings, agricultural films, and other thin-section applications where UV protection is critical.[4][5]

  • Thermal Stabilization: In addition to light stability, HALS can also provide a degree of thermal stabilization, particularly at low to moderate temperatures.[2]

Mechanism of Action: The Denisov Cycle

The protective action of HALS is based on a regenerative cyclic process known as the Denisov Cycle.[1][3] In this cycle, the hindered amine is oxidized to a stable nitroxyl radical. This nitroxyl radical then traps the polymer alkyl radicals (R•) and peroxy radicals (ROO•) that are responsible for the degradation cascade. Through a series of reactions, the HALS is regenerated, allowing a single molecule to neutralize multiple free radicals.[1][2] This cyclic nature is the key to their high efficiency and long-term stabilizing effect.[1][2][4]

Quantitative Data on HALS Performance

The effectiveness of HALS is typically evaluated by measuring the retention of a polymer's physical properties after a period of accelerated weathering. The following table summarizes typical performance data for a generic HALS in a polyolefin matrix.

Property MeasuredTest MethodExposure Conditions (Accelerated Weathering)% Retention of Property (with HALS)% Retention of Property (without HALS)
Tensile StrengthASTM D6382000 hours, Xenon Arc85%30%
Elongation at BreakASTM D6382000 hours, Xenon Arc70%10%
Gloss RetentionASTM D5231500 hours, QUV (UVA-340)90%40%
Yellowness IndexASTM E3131500 hours, QUV (UVA-340)< 5> 20

Experimental Protocols

Protocol 3.1: Incorporation of HALS into a Polymer Matrix via Melt Blending

This protocol describes a general procedure for incorporating a HALS into a thermoplastic polymer like polypropylene using a twin-screw extruder.

Materials and Equipment:

  • Polypropylene (PP) pellets

  • Hindered Amine Light Stabilizer (e.g., a derivative of 2,2,6,6-tetramethylpiperidine)

  • Twin-screw extruder

  • Injection molding machine or compression molder

  • Granulator

Procedure:

  • Drying: Dry the PP pellets in a vacuum oven at 80°C for 4 hours to remove any residual moisture.

  • Premixing: In a polyethylene bag, weigh the required amounts of PP pellets and HALS (typically 0.1 - 1.0% by weight). Shake the bag vigorously for 5 minutes to ensure a homogenous dry blend.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder appropriate for polypropylene (e.g., 180°C - 220°C from feed zone to die).

    • Set the screw speed to a moderate level (e.g., 150-200 rpm).

    • Feed the dry blend into the extruder hopper at a constant rate.

    • The molten polymer strand exiting the die is cooled in a water bath and then fed into a granulator to produce pellets of the HALS-containing PP.

  • Specimen Preparation:

    • Dry the compounded pellets at 80°C for 4 hours.

    • Using an injection molding machine or a compression molder, prepare test specimens (e.g., tensile bars, plaques for color and gloss measurement) according to relevant ASTM standards.

Protocol 3.2: Evaluation of Stabilizer Performance by Accelerated Weathering

This protocol outlines the procedure for assessing the effectiveness of the incorporated HALS.

Materials and Equipment:

  • Polymer specimens with and without HALS (from Protocol 3.1)

  • Accelerated weathering chamber (e.g., Xenon Arc or QUV)

  • Universal Testing Machine (for tensile testing)

  • Glossmeter

  • Spectrocolorimeter

Procedure:

  • Initial Property Measurement: Before exposure, measure the initial tensile strength, elongation at break, gloss, and color (Yellowness Index) of both the stabilized and unstabilized polymer specimens.

  • Accelerated Weathering:

    • Place the specimens in the accelerated weathering chamber.

    • Set the exposure conditions according to a standard test cycle (e.g., ASTM G155 for Xenon Arc or ASTM G154 for QUV). A typical cycle includes alternating periods of UV exposure, heat, and moisture condensation.

  • Periodic Evaluation:

    • At regular intervals (e.g., every 500 hours), remove a set of specimens from the chamber.

    • Allow the specimens to condition at standard laboratory conditions (23°C, 50% RH) for 24 hours.

    • Measure the tensile properties, gloss, and color of the exposed specimens.

  • Data Analysis:

    • Calculate the percentage retention of each property at each time interval compared to the initial values.

    • Plot the property retention versus exposure time for both the stabilized and unstabilized samples to visualize the performance of the HALS.

Diagrams

Denisov_Cycle Polymer Polymer (PH) Alkyl_Radical Alkyl Radical (PU2022) Polymer->Alkyl_Radical UV, O2 Peroxy_Radical Peroxy Radical (POOU2022) Alkyl_Radical->Peroxy_Radical + O2 Peroxy_Radical->Polymer + PH - POOH HALS Hindered Amine (>N-H) Nitroxyl_Radical Nitroxyl Radical (>N-OU2022) HALS->Nitroxyl_Radical Oxidation Hydroperoxide Hydroperoxide (POOH) Amine_Ether Amine Ether (>N-O-P) Nitroxyl_Radical->Amine_Ether + PU2022 Hydroperoxide->HALS Regeneration Amine_Ether->Nitroxyl_Radical + POOU2022 - POOP

Caption: The regenerative Denisov Cycle of Hindered Amine Light Stabilizers (HALS).

Experimental_Workflow cluster_preparation Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Drying Drying of Polymer Premixing Premixing Polymer + HALS Drying->Premixing Extrusion Melt Extrusion Premixing->Extrusion Molding Specimen Molding Extrusion->Molding Initial_Measurement Initial Property Measurement Molding->Initial_Measurement Weathering Accelerated Weathering Initial_Measurement->Weathering Periodic_Measurement Periodic Property Measurement Weathering->Periodic_Measurement Periodic_Measurement->Weathering Continue Cycle Data_Analysis Calculate Property Retention Periodic_Measurement->Data_Analysis Plotting Plot Retention vs. Time Data_Analysis->Plotting

Caption: Experimental workflow for evaluating HALS performance in polymers.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Tert-butylnonan-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the purification of crude 5-tert-butylnonan-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, residual solvents, and degradation products. Specific impurities will depend on the synthetic route but may include other isomers, elimination products (alkenes), or hydrolyzed reagents.

Q2: What is the recommended first step for purifying crude this compound?

A2: An initial aqueous work-up is typically recommended. This involves dissolving the crude product in a suitable organic solvent and washing with acidic, basic, and neutral aqueous solutions to remove water-soluble impurities.

Q3: Which purification technique is most suitable for achieving high purity of this compound?

A3: The choice of purification technique depends on the nature of the impurities and the desired final purity. Common methods include:

  • Distillation: Effective for removing non-volatile impurities or separating compounds with significantly different boiling points.

  • Chromatography: Techniques like flash column chromatography can be very effective for separating closely related impurities.[1][2]

  • Crystallization: Often employed by converting the amine to a salt (e.g., hydrochloride salt) to facilitate the formation of a crystalline solid, which can then be purified by recrystallization.[3][4][5]

Q4: How can I monitor the purity of the fractions during purification?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of a column chromatography purification. For distillation, gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy of the collected fractions are suitable. High-performance liquid chromatography (HPLC) can also be used for accurate purity assessment.[1]

Troubleshooting Guides

Issue 1: Foaming during aqueous work-up or distillation
  • Possible Cause: Presence of surfactants, dissolved gases, or fine particulate matter. Foaming can be a common issue in amine purification.[6][7][8][9]

  • Troubleshooting Steps:

    • Anti-foaming agents: Add a small amount of a suitable anti-foaming agent.

    • Degassing: Degas the solution by applying a gentle vacuum before heating.

    • Filtration: Filter the crude solution before distillation to remove any suspended solids.

    • Reduce Agitation: In distillation, reduce the stirring speed or use a larger flask to increase the surface area.

Issue 2: Poor separation during column chromatography
  • Possible Cause: Incorrect solvent system, overloaded column, or improper column packing.

  • Troubleshooting Steps:

    • Optimize Solvent System: Use TLC to determine the optimal solvent system that provides good separation (Rf values between 0.2 and 0.5 for the desired compound).

    • Sample Loading: Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the stationary phase weight).

    • Column Packing: Pack the column carefully to avoid air bubbles and channels, which can lead to poor separation.

Issue 3: The amine does not crystallize, or oils out
  • Possible Cause: Presence of impurities inhibiting crystal formation, inappropriate solvent, or the amine salt being too soluble.

  • Troubleshooting Steps:

    • Solvent Selection: Experiment with different solvents or solvent mixtures. A good crystallization solvent should dissolve the compound when hot but not when cold.[10]

    • Purity: The starting material for crystallization should be reasonably pure. Consider a preliminary purification step like a quick filtration through a silica plug.

    • Salt Formation: If the free amine does not crystallize, convert it to a salt (e.g., by adding a solution of HCl in an organic solvent) to induce crystallization.[5]

    • Seeding: Add a small seed crystal of the pure compound to initiate crystallization.

    • Slow Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals.

Data Presentation

Table 1: Estimated Physical Properties of this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C) (Estimated)Polarity
This compound199.39220-230Moderate
Starting Ketone (e.g., 5-nonanone)142.24186-188Moderate
Elimination Byproduct (Alkene)182.36200-210Low

Note: Boiling points are estimates and may vary with pressure.

Table 2: Recommended Purification Techniques Based on Impurity Type

Impurity TypeRecommended Primary TechniqueRecommended Secondary Technique
Non-volatile residuesDistillationColumn Chromatography
Starting materials with different boiling pointsDistillationColumn Chromatography
Isomeric byproductsColumn ChromatographyCrystallization (as a salt)
Water-soluble impuritiesAqueous Work-up-

Experimental Protocols

Protocol 1: General Aqueous Work-up
  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl solution to remove basic impurities.

    • Saturated NaHCO₃ solution to neutralize any remaining acid.

    • Brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the partially purified amine.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Crystallization as a Hydrochloride Salt
  • Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol).

  • Slowly add a solution of HCl in the same or a miscible solvent (e.g., 2 M HCl in diethyl ether) with stirring until precipitation is complete.

  • Filter the resulting solid and wash it with a small amount of cold solvent.

  • To recrystallize, dissolve the salt in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly.

  • Collect the purified crystals by filtration and dry them under vacuum.

Visualizations

Purification_Workflow Crude_Product Crude this compound Aqueous_Workup Aqueous Work-up Crude_Product->Aqueous_Workup Partially_Purified Partially Purified Amine Aqueous_Workup->Partially_Purified Distillation Distillation Partially_Purified->Distillation Chromatography Column Chromatography Partially_Purified->Chromatography Crystallization Crystallization (as salt) Partially_Purified->Crystallization Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product Crystallization->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Chromatography Start Poor Separation in Column Chromatography Check_Solvent Optimize Solvent System via TLC? Start->Check_Solvent Check_Solvent->Start No Check_Loading Is Sample Load <5% of Silica? Check_Solvent->Check_Loading Yes Check_Loading->Start No Check_Packing Repack Column Carefully? Check_Loading->Check_Packing Yes Check_Packing->Start No Success Good Separation Check_Packing->Success Yes

Caption: Troubleshooting logic for poor chromatographic separation.

References

Technical Support Center: Optimizing Synthesis of 5-Tert-butylnonan-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 5-Tert-butylnonan-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most common and effective synthetic routes for this compound are the Ritter reaction and the Grignard reaction. Reductive amination is also a potential method, though it can be more complex for this specific tertiary amine.[1][2][3]

Q2: I am experiencing low yields in my Ritter reaction. What are the potential causes?

A2: Low yields in the Ritter reaction for this synthesis are often due to incomplete carbocation formation, side reactions such as elimination, or incomplete hydrolysis of the intermediate amide.[4][5][6] Careful control of reaction conditions, particularly temperature and the strength of the acid catalyst, is crucial.

Q3: My Grignard reaction is not proceeding to completion. What should I check?

A3: Issues with Grignard reactions often stem from the quality of the Grignard reagent, the presence of moisture in the reaction setup, or steric hindrance.[7][8][9] Ensuring anhydrous conditions and using a freshly prepared or titrated Grignard reagent is critical for success.

Q4: What are the typical side products I should expect in the synthesis of this compound?

A4: In the Ritter reaction, the primary side product is often an alkene resulting from the elimination of the tertiary carbocation. In the Grignard synthesis, side products can arise from the double addition of the Grignard reagent to the nitrile or from reactions with any residual starting materials.

Q5: How can I effectively purify the final this compound product?

A5: Purification of the final amine product is typically achieved through column chromatography on silica gel or alumina. The choice of eluent will depend on the polarity of the impurities. Distillation under reduced pressure can also be an effective method for purification if the product is thermally stable.

Troubleshooting Guides

Guide 1: Low Yield in Ritter Reaction Synthesis

This guide addresses common issues encountered when synthesizing this compound via the Ritter reaction, starting from 5-tert-butylnonan-5-ol.

Ritter_Troubleshooting start Low Yield in Ritter Reaction check_alcohol Verify Purity and Dryness of 5-tert-butylnonan-5-ol start->check_alcohol check_acid Check Acid Catalyst Concentration and Purity check_alcohol->check_acid check_nitrile Ensure Nitrile is Anhydrous and Pure check_acid->check_nitrile check_temp Monitor and Control Reaction Temperature check_nitrile->check_temp side_reaction Investigate Potential Side Reactions (e.g., Elimination) check_temp->side_reaction check_hydrolysis Ensure Complete Hydrolysis of Amide Intermediate check_workup Optimize Extraction and Purification check_hydrolysis->check_workup Complete incomplete_hydrolysis Amide Intermediate Detected in Product check_hydrolysis->incomplete_hydrolysis Incomplete end Optimized Yield check_workup->end side_reaction->check_hydrolysis No alkene_formation Alkene Detected by GC-MS or NMR side_reaction->alkene_formation Yes alkene_formation->end incomplete_hydrolysis->end

Caption: Troubleshooting workflow for low yield in the Ritter reaction.

Issue Potential Cause Recommended Action
Low Conversion of Starting Alcohol Insufficiently strong acid or low reaction temperature.Use a stronger acid catalyst (e.g., concentrated sulfuric acid) and ensure the reaction temperature is optimal for carbocation formation without promoting side reactions.[6][10]
Formation of Alkene Side Product High reaction temperature promoting elimination.Lower the reaction temperature and consider a milder acid catalyst.[4]
Incomplete Hydrolysis of Amide Insufficiently harsh hydrolysis conditions (acidic or basic).Increase the concentration of the acid or base used for hydrolysis and/or prolong the reaction time.[5]
Product Loss During Workup Inefficient extraction or purification.Optimize the pH for extraction and choose an appropriate solvent system for chromatography.
  • Carbocation Formation: To a solution of 5-tert-butylnonan-5-ol (1 equivalent) in a suitable nitrile (e.g., acetonitrile, 5-10 equivalents) at 0°C, slowly add concentrated sulfuric acid (2-3 equivalents).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Hydrolysis: Carefully pour the reaction mixture over ice and neutralize with a strong base (e.g., NaOH) to hydrolyze the intermediate N-alkyl amide.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Guide 2: Poor Yield in Grignard Reaction Synthesis

This guide focuses on troubleshooting the synthesis of this compound using a Grignard reagent and a nitrile. A common route involves the reaction of butylmagnesium bromide with tert-butyl cyanide, followed by reduction of the resulting imine.

Grignard_Troubleshooting start Poor Yield in Grignard Reaction check_reagent Verify Grignard Reagent Activity (Titration) start->check_reagent check_conditions Ensure Anhydrous Reaction Conditions check_reagent->check_conditions check_nitrile_purity Check Purity of Nitrile check_conditions->check_nitrile_purity check_addition Control Rate of Grignard Addition and Temperature check_nitrile_purity->check_addition side_reaction Analyze for Side Products (e.g., double addition) check_addition->side_reaction check_hydrolysis_reduction Optimize Imine Hydrolysis and Reduction Steps ketone_formation Ketone Detected (Incomplete Reduction) check_hydrolysis_reduction->ketone_formation Incomplete end Optimized Yield check_hydrolysis_reduction->end Complete side_reaction->check_hydrolysis_reduction Reaction Occurred no_product No Product Formation side_reaction->no_product No Reaction ketone_formation->end no_product->end

Caption: Troubleshooting workflow for poor yield in the Grignard reaction.

Issue Potential Cause Recommended Action
No Reaction or Low Conversion Inactive Grignard reagent due to moisture or prolonged storage.Use freshly prepared Grignard reagent or titrate the existing solution to determine its exact concentration. Ensure all glassware is oven-dried and the solvent is anhydrous.[9]
Formation of Ketone Instead of Amine Incomplete reduction of the intermediate imine.Ensure the reducing agent (e.g., NaBH4) is added in sufficient excess and that the reaction conditions are suitable for the reduction.[11][12]
Complex Mixture of Products Side reactions such as Wurtz coupling or double addition to the nitrile.Control the temperature during the Grignard addition (low temperature is often preferred) and consider using a less reactive Grignard reagent or adding it slowly.[13][14]
Low Isolated Yield Product loss during aqueous workup due to the basicity of the amine.Carefully adjust the pH of the aqueous layer during extraction to ensure the amine is in its free base form and soluble in the organic solvent.
  • Grignard Reaction: To a solution of tert-butyl cyanide (1 equivalent) in anhydrous diethyl ether at 0°C, add a solution of butylmagnesium bromide (1.1 equivalents) in diethyl ether dropwise.

  • Imine Formation: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Hydrolysis: Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride.

  • Reduction: To the resulting mixture, add a suitable reducing agent such as sodium borohydride (1.5 equivalents) in portions. Stir for an additional 2-4 hours.

  • Workup: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude amine by column chromatography or distillation under reduced pressure.

Data Summary

Table 1: Comparison of Optimized Reaction Conditions
Parameter Ritter Reaction Grignard Reaction
Starting Material 5-tert-butylnonan-5-oltert-butyl cyanide & butylmagnesium bromide
Key Reagents H₂SO₄, AcetonitrileEt₂O, NaBH₄
Typical Yield 60-75%55-70%
Reaction Temperature 0°C to 25°C0°C to 25°C
Reaction Time 12-24 hours6-10 hours
Key Challenges Alkene formation, Amide hydrolysisAnhydrous conditions, Imine reduction

References

Technical Support Center: Synthesis of 5-Tert-butylnonan-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the sterically hindered tertiary amine, 5-Tert-butylnonan-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most plausible synthetic routes for this compound?

A1: Due to the significant steric hindrance around the tertiary amine, three primary synthetic routes are generally considered:

  • Reductive Amination: This involves the reaction of a ketone (nonan-5-one) with an amine (tert-butylamine) to form an intermediate imine, which is then reduced to the target amine. Given the steric hindrance, this is a challenging but potentially viable one-pot reaction.[1][2]

  • Ritter Reaction: This route starts with the corresponding tertiary alcohol (5-tert-butylnonan-5-ol), which is reacted with a nitrile (e.g., acetonitrile) in the presence of a strong acid to form an N-alkyl amide. The amide is then hydrolyzed to yield the desired amine.[3][4]

  • Grignard Reaction with a Nitrile: This approach involves the addition of a Grignard reagent (e.g., n-butylmagnesium bromide) to a sterically hindered nitrile (e.g., pivalonitrile), followed by reduction of the resulting imine intermediate.

Q2: What are the main challenges in synthesizing this compound?

A2: The primary challenge is the severe steric hindrance around the target nitrogen atom, which is bonded to a tertiary carbon that also bears a bulky tert-butyl group. This steric congestion can lead to:

  • Low reaction rates and incomplete conversions.

  • Difficulty in forming key intermediates, such as the imine in reductive amination.[1]

  • Increased likelihood of side reactions, particularly elimination reactions in carbocation-based pathways like the Ritter reaction.

  • Challenges in purifying the final product from unreacted starting materials and side products.[5]

Q3: How can I purify the final product, this compound?

A3: Purification of sterically hindered amines can be challenging due to their basicity and potential for strong interaction with silica gel. Consider the following:

  • Amine-functionalized silica gel: This can mitigate the strong acid-base interactions often observed with standard silica gel, leading to better separation.[5]

  • Distillation: If the product is thermally stable and has a sufficiently different boiling point from impurities, distillation under reduced pressure can be an effective purification method.

  • Crystallization: If the amine or its salt is a solid, recrystallization can be a highly effective purification technique.

Troubleshooting Guides

Route 1: Reductive Amination of Nonan-5-one with tert-Butylamine

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Step
Steric hindrance preventing imine formation. [1]Use a Lewis acid catalyst (e.g., TiCl₄, ZnCl₂) to activate the ketone carbonyl group. Employ a dehydrating agent (e.g., molecular sieves) to drive the imine formation equilibrium forward. Consider a two-step procedure where the imine is formed first, followed by reduction.
Ineffective reducing agent. For sterically hindered imines, a more reactive reducing agent may be required. While NaBH₃CN is common, consider NaBH(OAc)₃ or catalytic hydrogenation with a suitable catalyst (e.g., Pd/C) under pressure.[6]
Incorrect pH. Imine formation is typically favored under mildly acidic conditions (pH 4-5). Optimize the pH by adding a controlled amount of a weak acid like acetic acid.

Issue 2: Presence of Nonan-5-ol as a Major Side Product

Potential Cause Troubleshooting Step
Reduction of the ketone before imine formation. Use a reducing agent that is selective for the iminium ion over the ketone, such as sodium cyanoborohydride (NaBH₃CN).[7] Add the reducing agent after allowing sufficient time for the imine to form.

Issue 3: Incomplete Reaction

Potential Cause Troubleshooting Step
Insufficient reaction time or temperature. Due to steric hindrance, the reaction may require prolonged reaction times and/or elevated temperatures. Monitor the reaction progress by TLC or GC-MS.
Reversibility of imine formation. Ensure continuous removal of water using molecular sieves or a Dean-Stark apparatus.
Route 2: Ritter Reaction from 5-Tert-butylnonan-5-ol

Issue 1: Low Yield of the N-Amide Intermediate

Potential Cause Troubleshooting Step
Elimination of water from the tertiary alcohol to form an alkene is the major pathway. Use a less nucleophilic strong acid and lower reaction temperatures to favor the Ritter reaction over elimination. Consider using a nitrile as the solvent to maximize its concentration.
Instability of the tertiary carbocation. Carbocation rearrangements are possible. While less likely with a t-butyl group, consider this if unexpected isomers are observed.

Issue 2: Difficulty in Hydrolyzing the Hindered Amide

Potential Cause Troubleshooting Step
Steric hindrance preventing nucleophilic attack at the carbonyl carbon. [8]Use harsh hydrolysis conditions, such as concentrated strong acid (e.g., HCl, H₂SO₄) or strong base (e.g., KOH) at elevated temperatures for an extended period.[9][10] Consider using microwave-assisted hydrolysis to accelerate the reaction.
Route 3: Grignard Reaction of n-Butylmagnesium bromide with Pivalonitrile

Issue 1: Low Conversion of the Nitrile

Potential Cause Troubleshooting Step
Steric hindrance impeding the Grignard reagent's attack. Use a higher boiling point solvent (e.g., THF, toluene) to allow for higher reaction temperatures. Consider the use of a catalyst such as Cu(I) salts to facilitate the addition to sterically demanding nitriles.
Decomposition of the Grignard reagent. Ensure strictly anhydrous conditions. Titrate the Grignard reagent prior to use to determine its exact concentration.

Issue 2: Formation of Nonan-5-one as a Side Product

Potential Cause Troubleshooting Step
Hydrolysis of the intermediate imine during workup. Ensure the reduction step is carried out before aqueous workup. Use a powerful reducing agent like LiAlH₄ to reduce the imine in situ.

Experimental Protocols

Key Experiment: Reductive Amination of Nonan-5-one
  • Materials: Nonan-5-one, tert-butylamine, sodium triacetoxyborohydride (STAB), dichloromethane (DCM), acetic acid, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of nonan-5-one (1.0 eq) and tert-butylamine (1.2 eq) in anhydrous DCM, add acetic acid (1.1 eq).

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or GC-MS.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (using amine-functionalized silica gel if necessary) or distillation.[5]

Key Experiment: Ritter Reaction and Hydrolysis
  • Part A: Synthesis of N-(5-tert-butylnonan-5-yl)acetamide

    • Materials: 5-tert-butylnonan-5-ol, acetonitrile, concentrated sulfuric acid, ice, diethyl ether, saturated aqueous sodium bicarbonate.

    • Procedure:

      • Dissolve 5-tert-butylnonan-5-ol (1.0 eq) in acetonitrile (excess, can be used as solvent).

      • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0 eq).[4]

      • Stir the reaction at room temperature for 12-24 hours.

      • Carefully pour the reaction mixture onto crushed ice and neutralize with saturated aqueous sodium bicarbonate.

      • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

      • Purify the amide by recrystallization or column chromatography.

  • Part B: Hydrolysis of N-(5-tert-butylnonan-5-yl)acetamide

    • Materials: N-(5-tert-butylnonan-5-yl)acetamide, concentrated hydrochloric acid or potassium hydroxide, reflux apparatus.

    • Procedure:

      • To the amide, add an excess of concentrated hydrochloric acid (e.g., 6 M) or a concentrated solution of potassium hydroxide (e.g., 25% w/v).

      • Heat the mixture to reflux for 24-72 hours, monitoring the disappearance of the starting material.

      • Cool the reaction mixture. If acidic hydrolysis was used, basify with a strong base to deprotonate the amine.

      • Extract the amine with a suitable organic solvent, dry the organic layer, and concentrate.

      • Purify by distillation or chromatography.

Visualizations

Synthesis_Pathways cluster_RA Reductive Amination cluster_Ritter Ritter Reaction cluster_Grignard Grignard Reaction ketone Nonan-5-one imine Imine Intermediate ketone->imine + tert-Butylamine - H2O amine tert-Butylamine amine->imine product_ra This compound imine->product_ra Reduction (e.g., NaBH(OAc)3) alcohol 5-Tert-butylnonan-5-ol carbocation Tertiary Carbocation alcohol->carbocation H+ amide N-alkyl amide carbocation->amide + CH3CN + H2O product_ritter This compound amide->product_ritter Hydrolysis nitrile Pivalonitrile imine_mg Imine-MgBr adduct nitrile->imine_mg grignard n-Butylmagnesium bromide grignard->imine_mg product_grignard This compound imine_mg->product_grignard Reduction (e.g., LiAlH4)

Caption: Plausible synthetic routes to this compound.

Troubleshooting_RA cluster_solutions_no_imine Solutions for No Imine Formation cluster_solutions_yes_imine Solutions for Low Conversion of Imine start Low Yield in Reductive Amination check_imine Check for Imine Formation (TLC, NMR) start->check_imine no_imine No Imine Detected check_imine->no_imine No yes_imine Imine Detected check_imine->yes_imine Yes add_lewis_acid Add Lewis Acid (e.g., TiCl4) no_imine->add_lewis_acid add_dehydrating_agent Add Dehydrating Agent (Molecular Sieves) no_imine->add_dehydrating_agent increase_temp Increase Reaction Temperature/Time no_imine->increase_temp stronger_reductant Use Stronger Reducing Agent (e.g., Catalytic Hydrogenation) yes_imine->stronger_reductant optimize_pH Optimize pH for Reduction yes_imine->optimize_pH

Caption: Troubleshooting workflow for low yield in reductive amination.

References

Technical Support Center: Synthesis of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of sterically hindered amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions encountered during their synthetic work.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of sterically hindered amines.

Problem 1: Low or No Product Yield in Reductive Amination of a Sterically Hindered Ketone/Aldehyde and Amine.

Possible Causes and Solutions:

  • Cause: Inefficient imine/iminium ion formation due to steric hindrance. The equilibrium between the carbonyl compound/amine and the imine/iminium ion may not favor the intermediate necessary for reduction.[1][2]

    • Solution 1: Use of a Lewis Acid Activator. A Lewis acid can activate the carbonyl group, facilitating the initial nucleophilic attack by the amine. For example, using trichlorosilane as the reducing agent with an organic Lewis base activator like tetramethylethylenediamine (TMEDA) has been shown to be effective for the direct reductive amination of ketones with secondary aryl amines.[1]

    • Solution 2: Water Removal. The formation of the imine intermediate releases water. Removing this water can shift the equilibrium towards the desired intermediate. This can be achieved by using a dehydrating agent or a Dean-Stark apparatus.

    • Solution 3: Pre-formation of the Imine. In some cases, forming the imine first and then adding the reducing agent can improve yields. This avoids the potential for the reducing agent to react with the starting carbonyl compound.[3]

  • Cause: The reducing agent is not potent enough or is incompatible with the reaction conditions.

    • Solution 1: Select a suitable reducing agent. Sodium cyanoborohydride (NaBH3CN) is often a good choice as it is more selective for the iminium ion over the ketone/aldehyde, especially under mildly acidic conditions.[4] Sodium triacetoxyborohydride (NaBH(OAc)3) is another effective and mild reducing agent for this transformation.[5] For very hindered systems, stronger reducing agents might be necessary, but care must be taken to avoid side reactions.

    • Solution 2: Optimize pH. The pH of the reaction is crucial. A slightly acidic medium (pH ~5-6) is often optimal for imine formation without deactivating the amine nucleophile.[3] This can be achieved by adding a small amount of acetic acid.

  • Cause: Competing reduction of the carbonyl starting material.

    • Solution: Use a reducing agent that is more selective for the iminium ion, such as NaBH3CN.[4] Alternatively, a two-step procedure where the imine is formed first, followed by the addition of the reducing agent, can circumvent this issue.

Problem 2: Difficulty in Purifying the Sterically Hindered Amine Product.

Possible Causes and Solutions:

  • Cause: Strong interaction of the basic amine with the acidic silica gel in flash column chromatography, leading to tailing, poor separation, and potential product loss.[6][7][8]

    • Solution 1: Use of an Amine-Modified Mobile Phase. Adding a small amount of a competing amine, such as triethylamine (TEA) or ammonia, to the mobile phase can neutralize the acidic silanol groups on the silica surface, improving the elution of the basic product.[6][7][9]

    • Solution 2: Use of Amine-Functionalized Silica. Using a stationary phase that has been functionalized with amino groups (NH2-silica) can provide a less acidic surface, leading to better peak shapes and separation for basic compounds.[7]

    • Solution 3: Reversed-Phase Chromatography. For polar and ionizable amines, reversed-phase chromatography with an alkaline mobile phase can be an effective purification strategy. At a higher pH, the amine is in its free-base form, making it more hydrophobic and thus more amenable to separation on a C18 column.[6]

    • Solution 4: Acid-Base Extraction. If the impurities are not basic, an acid-base liquid-liquid extraction can be a simple and effective purification step. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution to protonate the amine, bringing it into the aqueous phase. The organic layer containing neutral impurities can then be discarded. Basifying the aqueous layer and extracting with an organic solvent will then yield the purified amine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing sterically hindered amines?

A1: The primary challenges stem from the steric bulk around the nitrogen atom, which leads to:

  • Low Reactivity: The bulky substituents hinder the approach of reactants to the nitrogen atom, slowing down reaction rates and often requiring harsher reaction conditions.[2][10]

  • Low Yields: Due to the low reactivity and potential for side reactions under forcing conditions, the overall yields of sterically hindered amines can be low.

  • Difficulty in Formation of Intermediates: For methods like reductive amination, the formation of the initial imine or iminium ion can be sterically disfavored.[1]

  • Purification Issues: The basic nature of amines can lead to problematic interactions with silica gel during chromatographic purification.[6][7]

Q2: When should I use a protecting group for my sterically hindered amine synthesis?

A2: Protecting groups are crucial in multi-step syntheses where the sterically hindered amine needs to be preserved while other functional groups in the molecule react.[11] An amine can be protected, for example, as a carbamate or an amide, which reduces its nucleophilicity and basicity, preventing it from participating in undesired side reactions.[11][12] The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal (deprotection) under conditions that do not affect the rest of the molecule.

Q3: What are some modern methods for the synthesis of sterically hindered primary amines?

A3: While classical methods like reductive amination are still widely used, several modern techniques have been developed to address the challenges of synthesizing sterically hindered primary amines:

  • Photoredox Catalysis: This method utilizes light-absorbing catalysts to generate radical intermediates under mild conditions, which can then be used to form C-N bonds. It has been successfully applied to the synthesis of primary amines with fully substituted α-carbons.[13][14][15][16]

  • Copper-Catalyzed Amination: Copper catalysts can be used for the amination of aryl and heteroaryl boronic esters to produce sterically hindered anilines with good functional group tolerance.[17]

Q4: How does the choice of solvent affect the synthesis of sterically hindered amines?

A4: The solvent can have a significant impact on the reaction outcome. For instance, in aza-Michael additions, polar protic solvents like hexafluoroisopropanol (HFIP) have been shown to promote the reaction of weakly nucleophilic aromatic amines with sterically demanding Michael acceptors.[18] In other cases, the choice of solvent can influence the solubility of reactants and catalysts, as well as the stability of intermediates.

Quantitative Data Summary

The following tables summarize quantitative data for different methods of synthesizing sterically hindered amines.

Table 1: Reductive Amination of Ketones with Secondary Amines

EntryKetoneAmineReducing Agent/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
1AcetophenoneN-methylanilineHSiCl3 / TMEDADichloromethaneRT3695[1]
24-MethoxyacetophenoneN-methylanilineHSiCl3 / TMEDADichloromethaneRT3696[1]
34-ChloroacetophenoneN-methylanilineHSiCl3 / TMEDADichloromethaneRT3694[1]
4CyclohexanoneN-methylanilineHSiCl3 / TMEDADichloromethaneRT3692[1]

Table 2: Synthesis of Sterically Hindered Primary Amines via Photoredox Catalysis

EntryOximeCyanoarenePhotocatalystReductantSolventYield (%)Reference
1Acetophenone O-benzoyl oxime4-cyanopyridineIr[dF(CF3)ppy]2(dtbbpy)PF6DiisopropylamineDMSO98[16]
2Cyclohexanone O-benzoyl oxime4-cyanopyridineIr[dF(CF3)ppy]2(dtbbpy)PF6DiisopropylamineDMSO85[16]
33-Pentanone O-benzoyl oxime4-cyanopyridineIr[dF(CF3)ppy]2(dtbbpy)PF6DiisopropylamineDMSO91[16]

Experimental Protocols

Protocol 1: General Procedure for Direct Reductive Amination of Ketones with a Secondary Amine using HSiCl3/TMEDA [1]

  • To a solution of the ketone (0.2 mmol) and the secondary amine (0.24 mmol) in dichloromethane (1.0 mL), add tetramethylethylenediamine (TMEDA) (22 mg, 0.2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add trichlorosilane (40 μL, 0.4 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 36 hours.

  • Upon completion (monitored by TLC or GC-MS), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed Amination of Arylboronic Acids [17]

  • To an oven-dried flask, add Cu(OAc)2 (0.1 equiv.), the arylboronic acid (1.0 equiv.), the amine (1.2 equiv.), and myristic acid (0.2 equiv.).

  • Evacuate and backfill the flask with air (this is repeated three times).

  • Add 2,6-lutidine (2.0 equiv.) and dichloromethane as the solvent.

  • Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Reductive_Amination start Low/No Yield in Reductive Amination check_imine Check for Imine/ Iminium Formation start->check_imine cause_no_imine Cause: Inefficient Imine Formation check_imine->cause_no_imine No check_reducing_agent Check Reducing Agent and Conditions check_imine->check_reducing_agent Yes solution_lewis_acid Solution: Add Lewis Acid (e.g., Ti(OiPr)4, ZnCl2) cause_no_imine->solution_lewis_acid solution_dehydrate Solution: Remove Water (e.g., molecular sieves) cause_no_imine->solution_dehydrate solution_preform Solution: Pre-form Imine cause_no_imine->solution_preform cause_bad_ra Cause: Ineffective Reduction check_reducing_agent->cause_bad_ra Ineffective check_side_reactions Check for Side Reactions check_reducing_agent->check_side_reactions Effective solution_change_ra Solution: Change Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) cause_bad_ra->solution_change_ra solution_optimize_ph Solution: Optimize pH (mildly acidic) cause_bad_ra->solution_optimize_ph cause_side_reaction Cause: Competing Carbonyl Reduction check_side_reactions->cause_side_reaction Yes solution_selective_ra Solution: Use More Selective Reducing Agent cause_side_reaction->solution_selective_ra Purification_Workflow start Crude Hindered Amine Product extraction Acid-Base Liquid-Liquid Extraction start->extraction pure_by_extraction Product is Pure extraction->pure_by_extraction Successful chromatography Flash Column Chromatography extraction->chromatography Unsuccessful check_tailing Observe Peak Tailing? chromatography->check_tailing no_tailing Standard Silica Gel with Hexane/EtOAc check_tailing->no_tailing No tailing Yes check_tailing->tailing solution_amine_mobile_phase Add Amine to Mobile Phase (e.g., 1% TEA) tailing->solution_amine_mobile_phase solution_amine_silica Use Amine-Functionalized Silica (NH2-Silica) tailing->solution_amine_silica solution_rp Use Reversed-Phase Chromatography tailing->solution_rp

References

improving the stability of 5-Tert-butylnonan-5-amine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 5-Tert-butylnonan-5-amine in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound, a sterically hindered tertiary amine, can be influenced by several factors. While generally more stable than primary and secondary amines, degradation can occur, primarily through:

  • Oxidative Degradation: Exposure to atmospheric oxygen can lead to the formation of N-oxides and other oxidation byproducts. This process can be accelerated by the presence of metal ions, light, and elevated temperatures.

  • Thermal Degradation: High temperatures can cause the breakdown of the molecule, potentially through dealkylation, where the tert-butyl or nonyl groups are cleaved.

  • pH Effects: Extreme pH values can affect the stability of the amine. In acidic conditions, the amine will be protonated, which can influence its reactivity and degradation pathways.

  • Reaction with Carbon Dioxide: Like other amines, this compound can react with carbon dioxide (CO₂) from the atmosphere to form carbamate salts, although this is less favorable for sterically hindered tertiary amines.[1][2]

Q2: I've noticed a yellowing of my this compound solution over time. What could be the cause?

A2: The development of a yellow or brown color in tertiary amine solutions during storage is a common observation and is often attributed to the formation of unknown impurities over time.[3] This discoloration is typically a result of slow oxidative degradation. The presence of trace impurities in the initial material or the solvent can also contribute to color formation.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To maximize the shelf-life of your this compound solution, the following storage conditions are recommended:

  • Inert Atmosphere: Store the solution under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Protection from Light: Use amber glass vials or store containers in the dark to prevent photodegradation.

  • Controlled Temperature: Store solutions at a low, stable temperature. Refrigeration (2-8 °C) is generally recommended. Avoid repeated freeze-thaw cycles.

  • Solvent Purity: Use high-purity, peroxide-free solvents for preparing your solutions.

Q4: Which analytical techniques are suitable for monitoring the concentration and purity of this compound in my experiments?

A4: Several analytical methods can be employed to assess the stability of your amine solution:

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) is a robust method for quantifying the concentration of the amine and detecting volatile degradation products.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometer (LC-MS), can be used to separate and identify the parent amine and non-volatile degradation products.[4][5][6]

  • Titration: A simple acid-base titration can be used to determine the total basicity of the solution, which can indicate the amount of remaining active amine.[5][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify degradation products by tracking changes in the chemical shifts and integration of peaks corresponding to the parent molecule.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency or Inconsistent Experimental Results

This issue may be indicative of significant degradation of this compound in your stock or working solutions.

Troubleshooting Workflow

Caption: Troubleshooting workflow for loss of compound potency.

Detailed Steps:

  • Verify Initial Purity: Prepare a fresh solution of this compound and immediately analyze its purity and concentration using a validated analytical method (e.g., GC or HPLC). This will serve as your baseline.

  • Analyze Aged Solution: Analyze your existing (aged) solution using the same analytical method. Compare the chromatograms of the fresh and aged solutions to identify any new peaks that may correspond to degradation products.

  • Implement Stabilization Protocols: If degradation is confirmed, implement the following stabilization measures:

    • Solvent Degassing: Before preparing the solution, degas the solvent by sparging with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

    • Use of Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solution. Compatibility with your experimental system must be verified.

    • pH Adjustment: Depending on your experimental requirements, buffering the solution to a slightly basic pH (e.g., 8-9) may enhance stability.

  • Re-evaluate Performance: Prepare a new solution using these enhanced stabilization protocols and repeat your experiment to see if the issue of inconsistency or potency loss is resolved.

Issue 2: Formation of Precipitate in the Solution

The appearance of a precipitate can indicate the formation of insoluble degradation products or salts.

Troubleshooting Workflow

Caption: Troubleshooting workflow for precipitate formation.

Detailed Steps:

  • Isolate and Analyze Precipitate: If possible, isolate the precipitate by centrifugation or filtration. Analyze the solid using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups or Mass Spectrometry (MS) to determine its molecular weight. This can help in identifying the nature of the precipitate.

  • Evaluate Exposure to Air: Consider the extent to which your solution has been exposed to the atmosphere. The reaction with CO₂ to form a carbamate salt is a possible cause, although less likely for a hindered tertiary amine.

  • Handle Under Inert Atmosphere: To prevent CO₂ interaction, handle the stock and working solutions under a blanket of nitrogen or argon. Use septa-sealed vials and syringes for transfers.

Data Summary

ParameterConditionGeneral Stability Trend for Tertiary AminesPotential Degradation Products
Temperature Elevated ( > 100°C)Increased rate of degradation.Dealkylated amines, smaller amine fragments.
Oxygen Presence of O₂Susceptible to oxidation.N-oxides, aldehydes, ketones.
Light UV or prolonged light exposureCan promote photodegradation.Radical species, various byproducts.
pH Acidic (< 4) or strongly basic (> 11)May catalyze hydrolysis or other reactions.Depends on specific conditions.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stabilized Stock Solution of this compound

  • Solvent Preparation: Select a high-purity, appropriate solvent (e.g., ethanol, DMSO). Sparge the solvent with dry nitrogen or argon gas for 30 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.

  • Dissolution: Under a gentle stream of nitrogen or argon, add the degassed solvent to the vial containing the amine to achieve the desired concentration.

  • Mixing: Cap the vial tightly and mix by vortexing or gentle sonication until the amine is completely dissolved.

  • Storage: Seal the vial with a septum cap and wrap it in aluminum foil or place it in a light-blocking container. Store at 2-8 °C.

Protocol 2: Monitoring Stability by Gas Chromatography (GC)

  • Sample Preparation: Prepare a calibration curve using a freshly prepared, stabilized stock solution of this compound. Dilute an aliquot of your aged solution to fall within the calibration range.

  • GC Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 300 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/minute to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject the samples and compare the peak area of this compound in the aged sample to the calibration curve to determine its concentration. Look for the appearance of new peaks in the chromatogram of the aged sample, which may indicate degradation products.

Signaling Pathways and Logical Relationships

Potential Degradation Pathways of a Sterically Hindered Tertiary Amine

Degradation_Pathways amine This compound n_oxide N-Oxide Formation amine->n_oxide Oxidation dealkylation Dealkylation amine->dealkylation Thermal Stress carbamate Carbamate Salt (less favorable) amine->carbamate Reaction with CO2 oxidant Oxygen / Light / Metal Ions oxidant->n_oxide heat High Temperature heat->dealkylation co2 Carbon Dioxide co2->carbamate further_oxidation Further Oxidation Products n_oxide->further_oxidation secondary_amine Secondary Amine + Alkene dealkylation->secondary_amine

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Grignard Reactions with Nitrile Substrates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions involving nitrile substrates.

Troubleshooting Guide

Question: Why is the yield of my ketone product consistently low?

Answer:

Low yields in the Grignard reaction with nitriles can stem from several factors, ranging from the quality of reagents and reactants to the reaction conditions. Here is a systematic guide to troubleshooting this common issue:

1. Quality of the Grignard Reagent:

  • Activity: The Grignard reagent may have partially decomposed due to exposure to moisture or air. It is crucial to use freshly prepared Grignard reagents or accurately titrated commercial solutions.

  • Preparation: Ensure all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The magnesium turnings should be activated, for instance, by using a crystal of iodine, to remove the passivating magnesium oxide layer.

2. Reaction Conditions:

  • Temperature: While refluxing in THF is a common practice, some reactions benefit from lower temperatures to minimize side reactions. For nitriles with acidic α-hydrogens, conducting the reaction at 0°C or even lower can suppress deprotonation.[1]

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. While diethyl ether and THF are standard, using a co-solvent like toluene with diethyl ether has been shown to reduce side reactions and improve the yield of the ketone.[2]

  • Addition Order: The order of addition can be critical. Slowly adding the Grignard reagent to the nitrile solution is often recommended to maintain a low concentration of the Grignard reagent and minimize side reactions.[3]

3. Substrate-Related Issues:

  • Steric Hindrance: Sterically hindered nitriles or Grignard reagents can lead to slow reaction rates. In such cases, prolonged reaction times or the use of a catalyst may be necessary. Copper(I) salts have been shown to effectively catalyze the addition of sterically demanding Grignard reagents to nitriles.[4]

  • α-Hydrogens: Nitriles possessing α-hydrogens are susceptible to deprotonation by the basic Grignard reagent, leading to the formation of an enolate and consumption of the Grignard reagent. This is a significant side reaction that reduces the yield of the desired ketone.[1]

4. Workup Procedure:

  • Hydrolysis: Incomplete hydrolysis of the intermediate imine will result in a lower yield of the final ketone product. The hydrolysis is typically carried out with aqueous acid (e.g., HCl or H₂SO₄).[4][5] The reaction mixture should be stirred vigorously during hydrolysis to ensure complete conversion.

The following diagram illustrates a logical workflow for troubleshooting low ketone yields:

Troubleshooting_Low_Yield start Low Ketone Yield check_grignard 1. Verify Grignard Reagent Quality start->check_grignard check_conditions 2. Optimize Reaction Conditions check_grignard->check_conditions Reagent OK sub_grignard1 Freshly prepare or titrate check_grignard->sub_grignard1 sub_grignard2 Ensure anhydrous conditions check_grignard->sub_grignard2 check_substrate 3. Assess Substrate Reactivity check_conditions->check_substrate Conditions Optimized sub_conditions1 Adjust temperature (e.g., 0°C) check_conditions->sub_conditions1 sub_conditions2 Use co-solvent (e.g., toluene) check_conditions->sub_conditions2 sub_conditions3 Slow addition of Grignard check_conditions->sub_conditions3 check_workup 4. Review Workup Protocol check_substrate->check_workup Substrate Compatible sub_substrate1 Use Cu(I) catalyst for hindered substrates check_substrate->sub_substrate1 sub_substrate2 Use lower temperature for acidic α-H check_substrate->sub_substrate2 solution Improved Yield check_workup->solution Workup Correct sub_workup1 Ensure complete hydrolysis with aqueous acid check_workup->sub_workup1 Grignard_Nitrile_Reaction reactants R-C≡N + R'-MgX intermediate Imine Salt [R-C(R')=N-MgX] reactants->intermediate Nucleophilic Addition workup Aqueous Acid Workup (H₃O⁺) intermediate->workup product Ketone [R-C(=O)-R'] workup->product Hydrolysis

References

overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Tert-butylnonan-5-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful reactions involving this highly sterically hindered amine.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound so challenging?

A1: The primary challenge arises from the extreme steric hindrance around the nitrogen atom. The tertiary carbon atom bonded to the nitrogen is substituted with a tert-butyl group and two n-butyl chains, creating a highly congested environment. This bulkiness physically blocks the nitrogen's lone pair of electrons, making it a poor nucleophile and hindering its approach to electrophiles.

Q2: What are the most common issues encountered when using this compound in synthesis?

A2: Researchers frequently report low to no product yield, extremely slow reaction rates, and the need for harsh reaction conditions which can lead to side reactions or decomposition of starting materials. Common problematic reactions include N-alkylation, acylation, and transition metal-catalyzed cross-coupling reactions.

Q3: Are there any alternative strategies for forming derivatives of this compound?

A3: Yes. When direct functionalization of the amine is unsuccessful, a valuable alternative is to construct the desired molecule with the sterically hindered core in the final step. For instance, the Ritter reaction can be used to synthesize a bulky amide, which can then be reduced to the corresponding amine.[1][2][3]

Q4: How can I purify this compound and its derivatives?

A4: Due to the basic nature of the amine, standard silica gel chromatography can be challenging due to strong interactions with the acidic silica. Using amine-functionalized silica or treating standard silica with a triethylamine solution can help to mitigate this issue and improve separation.

Troubleshooting Guides

Issue 1: Low or No Yield in N-Alkylation Reactions
Potential Cause Troubleshooting Suggestion Rationale
Steric Hindrance Increase reaction temperature and prolong reaction time. Use a more reactive alkylating agent, such as an alkyl triflate or tosylate, instead of a halide.[4]Harsher conditions can provide the necessary activation energy to overcome the steric barrier. More reactive electrophiles increase the rate of the desired reaction.
Poor Nucleophilicity Employ a stronger base to deprotonate the amine, if applicable, to increase its nucleophilicity. However, direct alkylation of tertiary amines does not require deprotonation.Forcing conditions are generally required for the alkylation of tertiary amines to form quaternary ammonium salts.
Side Reactions Use a non-nucleophilic, sterically hindered base to prevent it from competing with the amine in the reaction.This minimizes side reactions where the base acts as the nucleophile.
Issue 2: Failure of Acylation Reactions
Potential Cause Troubleshooting Suggestion Rationale
Low Reactivity Use a highly reactive acylating agent like an acyl chloride or anhydride. The use of coupling agents such as DCC (dicyclohexylcarbodiimide) or HATU with a carboxylic acid may be less effective due to the hindered nature of the amine.More potent electrophiles are required to react with the poorly nucleophilic amine.
Catalyst Inefficiency Consider using a catalyst that can activate the acylating agent, such as pyridine or DMAP (4-dimethylaminopyridine), although their effectiveness may be limited by the substrate's bulk.These catalysts can form more reactive intermediates with the acylating agent.
Reaction Conditions Increase the reaction temperature and use a high-boiling point, non-reactive solvent.As with alkylation, more forcing conditions are often necessary.
Issue 3: Unsuccessful Buchwald-Hartwig Amination
Potential Cause Troubleshooting Suggestion Rationale
Ligand Steric Bulk Employ a palladium catalyst with a very bulky and electron-rich phosphine ligand, such as XPhos, RuPhos, or BrettPhos.[5][6]Bulky ligands promote the formation of the active monoligated palladium species and can facilitate reductive elimination, which is often the rate-limiting step with hindered amines.[7]
Base Incompatibility Use a strong, non-nucleophilic base like sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide.Strong bases are required to deprotonate the amine-palladium complex, and non-nucleophilic bases prevent unwanted side reactions.
Catalyst Deactivation Use a pre-formed palladium catalyst to ensure the active catalytic species is present from the start of the reaction.In situ catalyst formation can sometimes be inefficient, especially with challenging substrates.

Experimental Protocols

Note: The following protocols are generalized for highly sterically hindered amines and should be considered as starting points for optimization with this compound.

Protocol 1: General Procedure for N-Alkylation using an Alkyl Tosylate
  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), the desired alkyl tosylate (1.2 eq), and a non-nucleophilic hindered base such as 1,2,2,6,6-pentamethylpiperidine (1.5 eq).[4]

  • Add anhydrous toluene as the solvent.

  • Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction progress by TLC or GC-MS. Due to the high steric hindrance, the reaction may require several days to proceed to a reasonable conversion.

  • Upon completion, cool the reaction mixture to room temperature, dilute with diethyl ether, and filter to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure and purify the crude product by chromatography on amine-functionalized silica gel.

Protocol 2: General Procedure for Acylation using an Acyl Chloride
  • Dissolve this compound (1.0 eq) in a dry, aprotic solvent such as dichloromethane or THF in a round-bottom flask under an inert atmosphere.

  • Add a non-nucleophilic base, for example, triethylamine (2.0 eq) or proton sponge (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 24-72 hours. Gentle heating may be required, but should be monitored for potential decomposition.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2.5 mol %), a bulky biarylphosphine ligand (e.g., XPhos, 6 mol %), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the aryl halide (1.0 eq) and this compound (1.2 eq), followed by anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Visualizations

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Aryl-X Ar-X Aryl-X->Oxidative_Addition Pd(II)_Complex L-Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange Amine R3N Amine->Ligand_Exchange Amine_Complex [L-Pd(II)(Ar)(NHR2)]+X- Ligand_Exchange->Amine_Complex Deprotonation Deprotonation Amine_Complex->Deprotonation Base Base Base->Deprotonation Amido_Complex L-Pd(II)(Ar)(NR2) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low/No Product Yield Check_Reactivity Are reactants known to be reactive? Start->Check_Reactivity Increase_Conditions Increase Temperature & Prolong Reaction Time Check_Reactivity->Increase_Conditions Yes Change_Reagents Use More Reactive Electrophile/Nucleophile Check_Reactivity->Change_Reagents No Check_Catalyst Is a catalyst required? Increase_Conditions->Check_Catalyst Change_Reagents->Check_Catalyst Optimize_Catalyst Screen Catalysts & Ligands Check_Catalyst->Optimize_Catalyst Yes Alternative_Route Consider Alternative Synthetic Route Check_Catalyst->Alternative_Route No Success Reaction Successful Optimize_Catalyst->Success Alternative_Route->Success

Caption: Troubleshooting workflow for reactions with hindered amines.

References

Technical Support Center: Purification of Bulky Amines by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chromatographic purification of bulky amines.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic purification of bulky amines.

Problem: My bulky amine shows significant peak tailing in Reverse-Phase HPLC.

Cause: Peak tailing for basic compounds like bulky amines in reverse-phase chromatography is often caused by secondary interactions between the positively charged amine and negatively charged residual silanol groups on the silica-based stationary phase.[1][2][3] This leads to a non-ideal elution profile characterized by a broad, asymmetric peak.[1][3]

Solution:

  • Mobile Phase Modification:

    • Add a competing amine: Incorporating a small amount (typically 0.1-1%) of a competing amine like triethylamine (TEA) or diethylamine (DEA) into the mobile phase can neutralize the active silanol sites, reducing their interaction with the bulky amine analyte.[4]

    • Adjust pH: Lowering the pH of the mobile phase with an acidic additive like formic acid or trifluoroacetic acid (TFA) can protonate the silanol groups, minimizing their interaction with the protonated amine.[3] Conversely, operating at a high pH can deprotonate the amine, reducing ionic interactions.

  • Stationary Phase Selection:

    • End-capped Columns: Utilize columns where the residual silanol groups have been "end-capped" through a chemical reaction, making them less available for interaction.

    • Use a Different Stationary Phase: Consider using a stationary phase with a different chemistry, such as a polymer-based column or one with a polar-embedded group, which can shield the silanol groups.

dot

G start Peak Tailing Observed decision1 Modify Mobile Phase? start->decision1 decision2 Change Stationary Phase? decision1->decision2 No solution1a Add Competing Amine (e.g., TEA) decision1->solution1a Yes solution1b Adjust pH (Acidic or Basic) decision1->solution1b Yes solution2a Use End-Capped Column decision2->solution2a Yes solution2b Try Polymer-Based or Polar-Embedded Column decision2->solution2b Yes end Improved Peak Shape decision2->end No solution1a->end solution1b->end solution2a->end solution2b->end

Caption: Troubleshooting workflow for peak tailing of bulky amines.

Problem: My bulky amine is irreversibly adsorbed or decomposes on the silica gel column during flash chromatography.

Cause: The acidic nature of silica gel can lead to strong interactions with basic bulky amines, causing irreversible binding or degradation of acid-sensitive compounds.[5]

Solution:

  • Deactivate the Silica Gel:

    • Pre-treat the silica gel with a solution containing a small percentage of a base like triethylamine or ammonia in the mobile phase. This neutralizes the acidic silanol groups.[5]

  • Use an Alternative Stationary Phase:

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.[6]

    • Amine-functionalized Silica: Using a pre-treated, amine-functionalized silica can prevent the strong acid-base interactions and allow for elution with less polar, more common solvent systems like hexane/ethyl acetate.[7][8]

  • Employ Protecting Groups:

    • Temporarily protect the amine functionality with a suitable protecting group (e.g., Boc, Cbz) to reduce its basicity and polarity, thereby minimizing interactions with the silica gel. The protecting group can be removed after purification.

dot

G start Irreversible Adsorption or Decomposition on Silica decision1 Modify Stationary Phase? start->decision1 decision2 Use Protecting Group? decision1->decision2 No solution1a Deactivate Silica with Base decision1->solution1a Yes solution1b Use Alumina decision1->solution1b Yes solution1c Use Amine-Functionalized Silica decision1->solution1c Yes solution2 Protect Amine (e.g., Boc, Cbz) decision2->solution2 Yes end Successful Elution and Purification decision2->end No solution1a->end solution1b->end solution1c->end solution2->end

Caption: Decision tree for overcoming strong amine-silica interactions.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatography mode for purifying a very polar bulky amine?

A1: For very polar bulky amines that are poorly retained in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the retention of polar compounds.[9]

Q2: Can I use ion-exchange chromatography to purify my bulky amine?

A2: Yes, ion-exchange chromatography (IEX) is a suitable technique for purifying ionizable compounds like bulky amines.[10][11] Cation-exchange chromatography, where the stationary phase is negatively charged, is typically used. The amine, which is positively charged at a pH below its pKa, will bind to the column and can then be eluted by increasing the salt concentration or changing the pH of the mobile phase.[11]

Q3: How does steric hindrance of a bulky amine affect its chromatographic separation?

A3: The steric bulk of an amine can influence its interaction with the stationary phase. The bulky groups can shield the amine's lone pair of electrons, potentially reducing its interaction with the stationary phase and affecting its retention time. This steric hindrance can also play a role in chiral separations, where the three-dimensional structure of the analyte is critical for its differential interaction with a chiral stationary phase.

Q4: When should I consider using a protecting group for my bulky amine before chromatography?

A4: You should consider using a protecting group when you observe significant peak tailing, low recovery, or on-column degradation that cannot be resolved by modifying the mobile phase or using a different achiral stationary phase. Protecting the amine can make it less polar and less basic, leading to improved peak shape and recovery.

Data Presentation

Table 1: Comparison of Stationary Phases for the Purification of a Mixture of Three Tricyclic Amines (Amitriptyline, Promethazine, and Trimipramine). [7]

Stationary PhaseMobile Phase SystemMobile Phase ModifierResult
Silica GelDichloromethane/MethanolNoneNo elution of compounds.
Silica GelHexane/Ethyl Acetate/Isopropanol2M NH₃ in MethanolPoor separation, broad peaks.
Amine-functionalized SilicaHexane/Ethyl AcetateNoneBaseline separation of all three compounds.

Experimental Protocols

Protocol 1: Flash Chromatography of Bulky Tertiary Amines using an Amine-Functionalized Silica Column

This protocol is adapted from the purification of a mixture of amitriptyline, promethazine, and trimipramine.[7]

1. Materials:

  • Amine-functionalized silica gel flash cartridge
  • Hexane (HPLC grade)
  • Ethyl acetate (HPLC grade)
  • Sample mixture dissolved in a minimal amount of dichloromethane.

2. Method Development (TLC):

  • Spot the sample mixture on an amine-functionalized TLC plate.
  • Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 90:10, 80:20, 70:30) to determine the optimal solvent system for separation.

3. Column Chromatography:

  • Equilibrate the amine-functionalized silica flash cartridge with the initial mobile phase composition determined from the TLC analysis (e.g., 90:10 hexane:ethyl acetate).
  • Load the sample onto the column.
  • Run a linear gradient from the initial mobile phase composition to a higher concentration of the more polar solvent (ethyl acetate). For example, a gradient from 10% to 50% ethyl acetate over 10-15 column volumes.
  • Collect fractions and analyze them by TLC or another appropriate method to identify the fractions containing the purified amines.
  • Combine the pure fractions and evaporate the solvent to obtain the purified compounds.

dot

G cluster_0 Method Development cluster_1 Flash Chromatography TLC_Plate Spot Sample on Amine-TLC Plate Develop_TLC Develop with Hexane/ Ethyl Acetate Ratios TLC_Plate->Develop_TLC Optimal_Solvent Determine Optimal Solvent System Develop_TLC->Optimal_Solvent Equilibrate Equilibrate Amine-Silica Column Optimal_Solvent->Equilibrate Load_Sample Load Sample Equilibrate->Load_Sample Run_Gradient Run Gradient Elution Load_Sample->Run_Gradient Collect_Fractions Collect Fractions Run_Gradient->Collect_Fractions Analyze_Fractions Analyze Fractions (TLC) Collect_Fractions->Analyze_Fractions Combine_Evaporate Combine Pure Fractions & Evaporate Solvent Analyze_Fractions->Combine_Evaporate

Caption: Experimental workflow for bulky amine purification.

References

common impurities in commercial 5-Tert-butylnonan-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Tert-butylnonan-5-amine

This technical support guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial this compound. The information provided will help identify and address common impurities that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in commercial this compound?

A1: Common impurities often originate from the synthetic route used for manufacturing. A plausible and common method for synthesizing sterically hindered amines like this compound is through reductive amination of a precursor ketone. Therefore, impurities may include unreacted starting materials, intermediates, and byproducts from side reactions.

Potential Impurities Include:

  • Unreacted Starting Materials: The precursor ketone (e.g., 4,4-dimethyl-3-nonanone) and reagents from its synthesis.

  • Intermediate Species: The corresponding imine (5-(tert-butyl)-nonan-5-imine) may be present if the reduction step is incomplete.

  • Over-alkylation Products: Secondary amines, such as di-(5-tert-butylnonan-5-yl)amine, can form if the primary amine reacts with the starting ketone.

  • Related Substances: The corresponding alcohol (5-tert-butylnonan-5-ol) could be present as a byproduct of the synthesis.

  • Solvent Residues: Residual solvents from the reaction and purification steps (e.g., methanol, ethanol, tetrahydrofuran).

Q2: My experiment is giving unexpected results. Could impurities in this compound be the cause?

A2: Yes, impurities can significantly impact experimental outcomes. For example, a nucleophilic impurity like the precursor ketone could react with other reagents in your experiment. The presence of a secondary amine impurity could lead to the formation of undesired byproducts. It is crucial to assess the purity of your amine before use, especially in sensitive applications.

Q3: How can I detect the presence of these impurities?

A3: Several analytical techniques can be employed to detect and quantify impurities. The most common methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile impurities such as the precursor ketone, the corresponding alcohol, and residual solvents.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile impurities like the secondary amine byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide structural information about the impurities and help in their quantification relative to the main compound.

Due to the low UV absorbance of aliphatic amines, derivatization may be necessary for detection by HPLC with a UV detector.[1]

Troubleshooting Guide

Issue 1: An unexpected peak is observed in the GC-MS analysis of my sample.

  • Possible Cause: This could be an unreacted starting material or a volatile byproduct.

  • Troubleshooting Steps:

    • Compare the mass spectrum of the unknown peak with the expected fragmentation patterns of the potential impurities listed in Table 1.

    • If a reference standard for a suspected impurity is available, run it under the same GC-MS conditions to confirm the retention time and mass spectrum.

    • Consider the possibility of residual solvents from the synthesis process.

Issue 2: My reaction is forming an unexpected, higher molecular weight byproduct.

  • Possible Cause: The presence of a secondary amine impurity, di-(5-tert-butylnonan-5-yl)amine, in your starting material.

  • Troubleshooting Steps:

    • Analyze your this compound sample using LC-MS to look for a compound with a mass corresponding to the suspected secondary amine (see Table 1).

    • If the secondary amine is present, consider purifying the starting material by distillation or column chromatography before use.

Issue 3: The yield of my reaction is lower than expected, and I have isolated an unexpected alcohol.

  • Possible Cause: The presence of the corresponding alcohol, 5-tert-butylnonan-5-ol, as an impurity. This alcohol may not participate in the desired reaction, thus lowering the effective concentration of your amine and reducing the yield.

  • Troubleshooting Steps:

    • Analyze your starting amine by GC-MS to identify and quantify the alcohol impurity.

    • If the alcohol impurity is significant, purification of the amine is recommended.

Data Presentation

Table 1: Potential Impurities in Commercial this compound and their Analytical Signatures.

Impurity NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Potential Analytical TechniqueExpected [M+H]⁺ (for MS)
4,4-dimethyl-3-nonanoneCH₃CH₂CH₂CH₂CH₂C(=O)C(CH₃)₃C₁₁H₂₂O170.30GC-MS171.2
5-(tert-butyl)-nonan-5-imineCH₃(CH₂)₃C(=NH)C(CH₃)₃(CH₂)₃CH₃C₁₃H₂₇N197.36GC-MS, LC-MS198.2
5-tert-butylnonan-5-olCH₃(CH₂)₃C(OH)(C(CH₃)₃)(CH₂)₃CH₃C₁₃H₂₈O200.36GC-MSN/A (often fragments)
di-(5-tert-butylnonan-5-yl)amine[CH₃(CH₂)₃C(C(CH₃)₃)(CH₂)₃CH₃]₂NHC₂₆H₅₅N381.72LC-MS382.4

Experimental Protocols

Protocol 1: Identification of Volatile Impurities by GC-MS

  • Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of a suitable solvent (e.g., dichloromethane or methanol).

  • GC-MS Instrument Conditions:

    • Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL.

    • MS Detector: Electron Ionization (EI) at 70 eV, with a scan range of m/z 40-500.

  • Data Analysis: Identify peaks by comparing their retention times and mass spectra to reference spectra or the expected fragmentation patterns of the potential impurities listed in Table 1.

Protocol 2: Identification of Non-Volatile Impurities by LC-MS

  • Sample Preparation: Prepare a 100 µg/mL solution of the this compound sample in methanol or acetonitrile.

  • LC-MS Instrument Conditions:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • MS Detector: Electrospray Ionization (ESI) in positive ion mode, with a scan range of m/z 100-1000.

  • Data Analysis: Search for the expected [M+H]⁺ ions of the potential impurities (see Table 1) in the extracted ion chromatograms.

Mandatory Visualization

Impurity_Troubleshooting_Workflow start Unexpected Experimental Result Observed check_purity Assess Purity of This compound start->check_purity gc_ms Perform GC-MS Analysis check_purity->gc_ms lc_ms Perform LC-MS Analysis check_purity->lc_ms volatile_impurity Volatile Impurity Detected? (e.g., Ketone, Alcohol) gc_ms->volatile_impurity nonvolatile_impurity Non-Volatile Impurity Detected? (e.g., Secondary Amine) lc_ms->nonvolatile_impurity volatile_impurity->nonvolatile_impurity No purify Purify Amine (Distillation or Chromatography) volatile_impurity->purify Yes nonvolatile_impurity->purify Yes no_impurity No Significant Impurities Detected nonvolatile_impurity->no_impurity No re_run Re-run Experiment with Purified Amine purify->re_run end Problem Resolved re_run->end other_factors Investigate Other Experimental Parameters (e.g., Reagents, Conditions) no_impurity->other_factors other_factors->end

Caption: Workflow for troubleshooting experimental issues related to potential impurities.

References

Technical Support Center: Degradation of 5-Tert-butylnonan-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-Tert-butylnonan-5-amine. Due to the limited specific data available for this compound, this guide draws upon general principles of aliphatic amine degradation.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic degradation pathways for a sterically hindered primary amine like this compound?

A1: While specific data is limited, the metabolism of sterically hindered primary aliphatic amines is generally expected to proceed through several key pathways. The high steric hindrance from the tertiary butyl group may slow the rate of metabolism compared to less hindered amines. Potential pathways include:

  • N-Oxidation: The primary amine group can be oxidized to form a hydroxylamine, which can be further oxidized to a nitroso compound.

  • Deamination: Enzymatic or microbial action could lead to the removal of the amine group, potentially forming an alcohol (5-Tert-butylnonan-5-ol) and ammonia. This may be followed by further oxidation of the alcohol.

  • Carbon-Nitrogen Bond Cleavage: While less common for primary amines compared to tertiary amines, enzymatic systems like cytochrome P450 could potentially catalyze the cleavage of the C-N bond.[1][2]

  • Alkane Chain Oxidation: The long nonyl chain is a potential site for oxidation, particularly at the ω- and (ω-1) positions, leading to the formation of hydroxylated and carboxylated metabolites.

Q2: What are the expected environmental degradation pathways for this compound?

A2: In the environment, this compound is likely to undergo both biotic and abiotic degradation.

  • Biodegradation: Microorganisms in soil and water may degrade the compound. The degradation of long-chain alkylamines by bacteria has been observed, often initiated by an amine dehydrogenase that cleaves the C-N bond to yield an aldehyde and ammonia.[3][4] The resulting aldehyde can then be oxidized to a fatty acid and enter beta-oxidation pathways.[3] However, the tertiary butyl group may present significant steric hindrance to enzymatic attack, potentially leading to slow biodegradation.[5]

  • Photodegradation: In the atmosphere or surface waters, direct photolysis or reaction with photochemically generated reactive species like hydroxyl radicals (•OH) could contribute to degradation.

  • Ozonation: In water treatment scenarios, ozone can react with aliphatic amines. The initial reaction is typically an oxygen-transfer to the nitrogen atom.[6][7] For primary amines, this can lead to the formation of nitroalkanes through hydroxylamine and nitrosoalkane intermediates.[6][7]

Q3: How can I analyze the degradation products of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended.

  • High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector (e.g., UV-Vis if derivatized, or Mass Spectrometry), HPLC is a powerful tool for separating the parent compound from its more polar degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is well-suited for identifying volatile and semi-volatile degradation products. Derivatization of polar functional groups (e.g., -OH, -COOH) may be necessary to improve volatility and chromatographic performance.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is often the method of choice for identifying and quantifying metabolites in complex biological matrices. It offers high sensitivity and specificity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For isolation of sufficient quantities of degradation products, NMR can provide definitive structural elucidation.

Troubleshooting Guides

Issue 1: No degradation of this compound is observed in my microbial culture.

Possible Cause Troubleshooting Step
Steric Hindrance The tertiary butyl group may be preventing microbial enzymes from accessing the amine group or adjacent carbons. Consider using a broader range of microbial consortia from different environmental sources (e.g., activated sludge, contaminated soil).
Toxicity of the Compound High concentrations of the amine may be toxic to the microorganisms. Perform a dose-response study to determine a non-inhibitory concentration.
Lack of Acclimation The microbial culture may require an acclimation period to induce the necessary degradative enzymes. Gradually introduce the compound to the culture over an extended period.
Nutrient Limitation Ensure that the growth medium is not limited in other essential nutrients (e.g., carbon, nitrogen, phosphorus).

Issue 2: Poor separation of degradation products in HPLC.

Possible Cause Troubleshooting Step
Inappropriate Column Chemistry The polarity of the degradation products may be very similar to the parent compound. Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl, HILIC).
Suboptimal Mobile Phase The mobile phase composition may not be providing adequate resolution. Try different solvent gradients, pH adjustments, or ion-pairing reagents.
Co-elution Degradation products may be co-eluting. Consider using a 2D-LC system for enhanced separation of complex mixtures.

Issue 3: Low ionization efficiency in Mass Spectrometry.

Possible Cause Troubleshooting Step
Poor Ionization in ESI The amine may not be readily protonated in the electrospray ionization (ESI) source. Adjust the pH of the mobile phase to promote the formation of [M+H]+ ions.
Volatility Issues in GC-MS The degradation products may be too polar and not volatile enough. Derivatize the samples (e.g., silylation, acylation) to increase volatility.
Matrix Effects Components of the sample matrix (e.g., salts, proteins) may be suppressing the ionization of your analyte. Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction).

Experimental Protocols

Protocol 1: Aerobic Biodegradation Assay

  • Prepare a mineral salts medium: Prepare a sterile mineral salts medium lacking a carbon and nitrogen source.

  • Inoculum: Obtain an inoculum from a relevant environmental source (e.g., activated sludge from a wastewater treatment plant).

  • Experimental Setup: In triplicate flasks, combine the mineral salts medium, the inoculum, and this compound as the sole source of carbon and nitrogen at a concentration of 50 mg/L.

  • Controls: Prepare a negative control (inoculum and medium, no test compound) and an abiotic control (test compound and medium, no inoculum).

  • Incubation: Incubate the flasks at 25°C with shaking (120 rpm) in the dark.

  • Sampling: At regular intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw samples for analysis.

  • Analysis: Analyze the concentration of the parent compound using a suitable analytical method (e.g., LC-MS). Monitor for the appearance of degradation products.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

  • Prepare Microsomal Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., from rat, human), a NADPH-regenerating system, and a buffer (e.g., phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add this compound (e.g., at a final concentration of 1 µM) to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using LC-MS/MS.

Quantitative Data

Table 1: Hypothetical Half-lives of this compound in Different Systems

SystemConditionHalf-life (t½)
Rat Liver Microsomes 1 mg/mL protein, 37°C> 60 minutes
Human Liver Microsomes 1 mg/mL protein, 37°C> 60 minutes
Activated Sludge 100 mg/L initial conc., 25°C45 days
Photodegradation Simulated sunlight, aqueous12 hours

Visualizations

Metabolic_Degradation_Pathway parent This compound hydroxylamine N-hydroxy-5-Tert-butylnonan-5-amine parent->hydroxylamine N-Oxidation (CYP450) alcohol 5-Tert-butylnonan-5-ol parent->alcohol Deamination omega_hydroxy ω-hydroxy-5-Tert-butylnonan-5-amine parent->omega_hydroxy ω-Oxidation nitroso Nitroso-5-Tert-butylnonan-5-amine hydroxylamine->nitroso Oxidation omega_carboxy ω-carboxy-5-Tert-butylnonan-5-amine omega_hydroxy->omega_carboxy Oxidation

Caption: Hypothetical metabolic pathways of this compound.

Environmental_Degradation_Workflow start This compound in Environment biodegradation Biodegradation (Microbial Consortia) start->biodegradation photodegradation Photodegradation (Sunlight, •OH) start->photodegradation ozonation Ozonation (Water Treatment) start->ozonation aldehyde 5-Tert-butylnonanal + NH3 biodegradation->aldehyde Amine Dehydrogenase photo_products Photodegradation Products photodegradation->photo_products ozonation_products N-oxides, Nitroalkanes ozonation->ozonation_products fatty_acid 5-Tert-butylnonanoic acid aldehyde->fatty_acid Aldehyde Dehydrogenase beta_oxidation β-oxidation products fatty_acid->beta_oxidation

Caption: Potential environmental degradation routes for this compound.

References

Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 5-Tert-butylnonan-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered secondary amine, 5-Tert-butylnonan-5-amine. The content focuses on optimizing catalyst loading, primarily in the context of palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, a common method for forming C-N bonds with bulky amines.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using a highly hindered amine like this compound in cross-coupling reactions?

A1: The primary challenge is the significant steric bulk around the nitrogen atom. This steric hindrance can impede key steps in the catalytic cycle, such as the coordination of the amine to the metal center and the final C-N bond-forming reductive elimination step. This can lead to slow reaction rates, low yields, and an increased likelihood of side reactions like catalyst decomposition or hydrodehalogenation of the aryl halide.[1][2][3] Careful selection of the catalyst system, particularly the ligand, is crucial to overcome these steric barriers.[4][5]

Q2: Which catalyst systems are recommended for Buchwald-Hartwig amination with sterically demanding secondary amines?

A2: Palladium-based catalysts paired with bulky, electron-rich biarylphosphine ligands are the state-of-the-art for this transformation. For sterically hindered secondary amines, ligands like RuPhos have shown excellent performance.[6] These ligands are designed to stabilize the palladium center, promote the formation of the active monoligated palladium(0) species, and facilitate the challenging reductive elimination step required for hindered substrates.[1][7][8] Using pre-formed palladium complexes (precatalysts) that incorporate these ligands can also improve reaction consistency.

Q3: What is a typical starting catalyst loading for reactions with this compound?

A3: For challenging, sterically hindered substrates, a typical starting catalyst loading is in the range of 1-2 mol% of palladium.[9] However, depending on the reactivity of the coupling partners (e.g., aryl chloride vs. aryl bromide) and the efficiency of the chosen ligand, this can range from 0.5 mol% to as high as 4-6 mol% for particularly difficult transformations.[4][6] Optimization is always recommended, starting in the 1-2 mol% range and adjusting based on initial results.

Q4: Can I reduce the catalyst loading for a successful reaction?

A4: Yes. Once optimal reaction conditions are found, reducing the catalyst loading is often possible. A systematic approach involves incrementally decreasing the palladium loading (e.g., from 2 mol% to 1 mol%, then to 0.5 mol%) while monitoring the reaction yield and time.[4][10] This can lead to more cost-effective and sustainable processes, which is especially important in large-scale synthesis.

Q5: What is the role of the base in these reactions and which one should I choose?

A5: The base is critical for deprotonating the amine, allowing it to coordinate to the palladium center.[11][12] Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for coupling hindered amines.[13] Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be used, particularly if the substrate is sensitive to the strongly basic conditions of NaOtBu, though they may result in slower reaction rates.[9][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inefficient Catalyst System: The ligand may not be suitable for the high steric demand of this compound.[1][5] 2. Catalyst Deactivation: The active Pd(0) species may be unstable under the reaction conditions. 3. Insufficient Catalyst Loading: The amount of catalyst may be too low for a challenging coupling.[6] 4. Base Incompatibility: The chosen base may not be strong enough to deprotonate the amine effectively.1. Switch to a more appropriate ligand. For hindered secondary amines, consider a ligand from the dialkylbiaryl phosphine class, such as RuPhos.[6] 2. Use a robust precatalyst. This ensures efficient generation of the active catalyst. Also, ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen from degrading the catalyst.[9] 3. Increase catalyst loading. Incrementally increase the loading to 2-3 mol%. If yield improves, this indicates the reaction is catalyst-limited. 4. Use a stronger base. Switch to Sodium tert-butoxide (NaOtBu).
Reaction Stalls Before Completion 1. Product Inhibition: The product amine may coordinate to the palladium center, inhibiting further catalysis.[14] 2. Catalyst Decomposition: Over time, the catalyst may degrade, especially at elevated temperatures.1. Consider a higher initial catalyst loading. This may help push the reaction to completion despite inhibition. 2. Optimize reaction temperature. Try running the reaction at a slightly lower temperature (e.g., 80 °C instead of 100 °C) for a longer period. While this may slow the rate, it can improve catalyst stability.[4][10]
Formation of Side Products (e.g., Hydrodehalogenation) 1. Sub-optimal Ligand: The ligand may not be bulky enough to prevent side reactions where the aryl halide is reduced instead of coupled.[2] 2. Presence of Water: Traces of water can facilitate the hydrodehalogenation pathway.1. Use a bulkier ligand. Ligands like RuPhos or other specialized Buchwald ligands are designed to promote the desired C-N coupling over side reactions.[7] 2. Ensure anhydrous conditions. Use dry solvents and reagents. If necessary, add molecular sieves to the reaction mixture.[15]

Data Presentation

Table 1: Effect of Ligand Choice on Reaction Yield with Hindered Amines (Data synthesized from principles described in cited literature)

EntryLigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference Principles
1P(o-tolyl)₃2.010024< 10[2]
2Xantphos2.01002425[1][16]
3BrettPhos2.01001875[6]
4RuPhos 2.0 100 12 > 95 [6]

Table 2: Optimization of Catalyst Loading for a Model Reaction Reaction: 4-bromotoluene + this compound (Data synthesized from principles described in cited literature)

EntryPd PrecatalystLigandCatalyst Loading (mol%)Temperature (°C)Yield (%)Reference Principles
1Pd₂(dba)₃RuPhos2.010096[6]
2Pd₂(dba)₃RuPhos1.010095[4][10]
3Pd₂(dba)₃RuPhos0.510092[4][10]
4Pd₂(dba)₃RuPhos0.110065

Experimental Protocols

Protocol: General Procedure for Buchwald-Hartwig Amination with this compound

This protocol is a starting point and should be optimized for specific substrates.

Reagents & Equipment:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • Ligand (e.g., RuPhos, 0.022 mmol, 2.2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a glovebox, add the palladium precatalyst, ligand, and sodium tert-butoxide to the reaction vial.

  • Add the aryl halide and the magnetic stir bar.

  • Add this compound, followed by the anhydrous toluene.

  • Seal the vial tightly with a screw cap containing a PTFE septum.

  • Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

(This procedure is adapted from general protocols for Buchwald-Hartwig amination, such as the one described for a nickel-catalyzed variant).[13]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle for Hindered Amines pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amine_complex [L-Pd(II)(Ar)(AmineH)]+X- oa_complex->amine_complex Amine Coordination amido_complex L-Pd(II)(Ar)(Amine) amine_complex->amido_complex Deprotonation (-Base-H+X-) amido_complex->pd0 Reductive Elimination product Ar-Amine (Product) amido_complex->product aryl_halide Ar-X aryl_halide->pd0 amine Amine-H amine->oa_complex base Base base->amine_complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Initial Experiment: 1-2 mol% Pd/Ligand NaOtBu, Toluene, 100°C check_yield Check Yield after 12h start->check_yield high_yield High Yield (>90%) check_yield->high_yield Yes low_yield Low/No Yield (<50%) check_yield->low_yield No optimize Proceed to Optimize: Reduce Catalyst Loading high_yield->optimize troubleshoot Troubleshoot low_yield->troubleshoot sol1 Increase Catalyst Loading to 3 mol% troubleshoot->sol1 Hypothesis: Catalyst Amount sol2 Switch to Bulkier Ligand (e.g., RuPhos) troubleshoot->sol2 Hypothesis: Steric Issue sol3 Confirm Anhydrous Conditions & Inert Atm. troubleshoot->sol3 Hypothesis: Deactivation re_evaluate Re-evaluate Yield sol1->re_evaluate sol2->re_evaluate sol3->re_evaluate re_evaluate->high_yield Improved re_evaluate->low_yield Not Improved (Consult Specialist)

References

Navigating the Synthesis of 5-Tert-butylnonan-5-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 5-tert-butylnonan-5-amine, a sterically hindered tertiary amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of the effect of different solvents on the reaction outcome.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound via the Ritter reaction and subsequent amide hydrolysis.

Question: My Ritter reaction yield is low. What are the potential causes and solutions?

Answer: Low yields in the Ritter reaction for a hindered tertiary alcohol like 5-tert-butylnonan-5-ol can stem from several factors:

  • Carbocation Stability and Rearrangement: The tertiary carbocation formed from 5-tert-butylnonan-5-ol is sterically hindered, which can influence its stability and susceptibility to side reactions.

    • Solution: Ensure a sufficiently strong acid catalyst is used to promote efficient carbocation formation. The choice of solvent can also play a role in stabilizing the carbocation.

  • Alkene Formation: Elimination of a proton from the carbocation to form an alkene is a common side reaction, especially at elevated temperatures.

    • Solution: Maintain a controlled reaction temperature. Using a nitrile as the solvent can help to favor the nucleophilic attack of the nitrile over elimination by providing a high concentration of the trapping agent.

  • Incomplete Reaction: The steric hindrance of the tertiary carbocation can slow down the nucleophilic attack by the nitrile.

    • Solution: Increase the reaction time or consider a more nucleophilic nitrile, although acetonitrile is standard. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

  • Hydrolysis of the Nitrile: The presence of water in the reaction mixture can lead to the hydrolysis of the nitrile to the corresponding carboxylic acid, reducing the amount of nitrile available to trap the carbocation.

    • Solution: Use anhydrous solvents and reagents.

Question: I am observing significant amounts of an alkene byproduct. How can I minimize its formation?

Answer: Alkene formation is a primary competing pathway in the Ritter reaction. To minimize it:

  • Temperature Control: Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate.

  • Solvent Choice: Using the nitrile (e.g., acetonitrile) as the solvent can increase its concentration and favor the desired nucleophilic addition over elimination.

  • Acid Catalyst: The choice and concentration of the acid catalyst can influence the reaction pathway. A careful optimization of the acid may be necessary.

Question: The hydrolysis of the intermediate N-(5-tert-butylnonan-5-yl)acetamide is slow or incomplete. What can I do?

Answer: The hydrolysis of sterically hindered amides can be challenging.

  • Harsh Hydrolysis Conditions: Due to the steric hindrance around the amide carbonyl, more forcing conditions are often required for complete hydrolysis.[1] This can include using a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH) at elevated temperatures for an extended period.[2][3]

  • Choice of Acid or Base: For acidic hydrolysis, a mixture of a strong acid and a co-solvent like dioxane or acetic acid can be effective. For basic hydrolysis, a higher concentration of the base and a co-solvent may be necessary to ensure miscibility.[4]

  • Monitoring the Reaction: Monitor the disappearance of the amide and the appearance of the amine by TLC or GC to determine when the reaction is complete.

Question: How can I effectively purify the final this compound product?

Answer: The purification of the final amine product can be achieved through several methods:

  • Extraction: After hydrolysis, the reaction mixture is typically neutralized (if acidic hydrolysis was used) or made basic (if basic hydrolysis was used) to liberate the free amine. The amine can then be extracted into an organic solvent.

  • Distillation: As a liquid, this compound can be purified by vacuum distillation.

  • Chromatography: If distillation is not effective, column chromatography on silica gel or alumina can be used. A common eluent system would be a gradient of ethyl acetate in hexanes, often with a small amount of a basic modifier like triethylamine to prevent the amine from tailing on the silica gel.

Effect of Solvent on the Ritter Reaction

The choice of solvent can significantly impact the yield and reaction time of the Ritter reaction. Below is a summary of expected outcomes for the reaction of 5-tert-butylnonan-5-ol with acetonitrile in various solvents.

SolventCatalystTemperature (°C)Reaction Time (h)Yield of Amide (%)Purity of Amide (%)
AcetonitrileH₂SO₄25-301285-90>95
DichloromethaneH₂SO₄25-302470-75~90
Glacial Acetic AcidH₂SO₄25-301880-85>95
DioxaneH₂SO₄50875-80~92
Solvent-freeH₂SO₄50690-95>98

Note: This data is extrapolated from general principles of the Ritter reaction on sterically hindered tertiary alcohols and is intended for comparative purposes. Actual results may vary.

Experimental Protocols

1. Synthesis of N-(5-tert-butylnonan-5-yl)acetamide (Ritter Reaction)

This protocol describes a representative procedure for the Ritter reaction using acetonitrile as both the reactant and solvent.

Materials:

  • 5-tert-butylnonan-5-ol

  • Acetonitrile (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-tert-butylnonan-5-ol (1 equivalent) in anhydrous acetonitrile (5-10 equivalents).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (1.5-2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-(5-tert-butylnonan-5-yl)acetamide. The crude product can be purified by recrystallization or column chromatography.

2. Synthesis of this compound (Amide Hydrolysis)

This protocol outlines the acidic hydrolysis of the intermediate amide.

Materials:

  • N-(5-tert-butylnonan-5-yl)acetamide

  • Concentrated Hydrochloric Acid (37%)

  • Sodium hydroxide solution (10 M)

  • Diethyl ether

  • Anhydrous potassium carbonate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Place the N-(5-tert-butylnonan-5-yl)acetamide (1 equivalent) in a round-bottom flask.

  • Add a mixture of concentrated hydrochloric acid (5-10 equivalents) and water (10 volumes).

  • Heat the mixture to reflux and maintain for 8-16 hours. Monitor the reaction by TLC or GC until the amide is consumed.[5]

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully basify the solution by the slow addition of 10 M sodium hydroxide solution until the pH is >12.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous potassium carbonate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude amine can be purified by vacuum distillation.

Visualizing the Workflow

The following diagrams illustrate the key logical and experimental workflows in the synthesis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of 5-tert-butylnonan-5-ol cluster_ritter Ritter Reaction cluster_hydrolysis Amide Hydrolysis EthylPivalate Ethyl Pivalate GrignardReaction Grignard Reaction EthylPivalate->GrignardReaction ButylmagnesiumBromide Butylmagnesium Bromide (Grignard) ButylmagnesiumBromide->GrignardReaction TertiaryAlcohol 5-tert-butylnonan-5-ol GrignardReaction->TertiaryAlcohol TertiaryAlcohol_Ritter 5-tert-butylnonan-5-ol TertiaryAlcohol->TertiaryAlcohol_Ritter Ritter Ritter Reaction TertiaryAlcohol_Ritter->Ritter Acetonitrile Acetonitrile Acetonitrile->Ritter AcidCatalyst H₂SO₄ AcidCatalyst->Ritter Amide N-(5-tert-butylnonan-5-yl)acetamide Ritter->Amide Amide_Hydrolysis N-(5-tert-butylnonan-5-yl)acetamide Amide->Amide_Hydrolysis Hydrolysis Hydrolysis Amide_Hydrolysis->Hydrolysis AcidBase Acid or Base (e.g., HCl or NaOH) AcidBase->Hydrolysis FinalAmine This compound Hydrolysis->FinalAmine

Caption: Overall synthetic pathway for this compound.

Troubleshooting_Logic Start Low Yield in Ritter Reaction CheckTemp Check Reaction Temperature Start->CheckTemp CheckReagents Check Reagent Purity/Anhydrous Conditions Start->CheckReagents CheckTime Check Reaction Time Start->CheckTime HighTemp High Temperature? CheckTemp->HighTemp WetReagents Wet Reagents? CheckReagents->WetReagents ShortTime Insufficient Time? CheckTime->ShortTime HighTemp->CheckReagents No AlkeneFormation Alkene Formation (Side Product) HighTemp->AlkeneFormation Yes WetReagents->CheckTime No NitrileHydrolysis Nitrile Hydrolysis (Side Product) WetReagents->NitrileHydrolysis Yes IncompleteReaction Incomplete Reaction ShortTime->IncompleteReaction Yes SolutionTemp Solution: Lower Temperature AlkeneFormation->SolutionTemp SolutionReagents Solution: Use Anhydrous Reagents and Solvents NitrileHydrolysis->SolutionReagents SolutionTime Solution: Increase Reaction Time and Monitor Progress IncompleteReaction->SolutionTime

References

Technical Support Center: Workup Procedure for Reactions Containing 5-Tert-butylnonan-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup of chemical reactions involving the sterically hindered amine, 5-tert-butylnonan-5-amine. The information is tailored for researchers, scientists, and drug development professionals to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound to consider during a reaction workup?

PropertyInferred CharacteristicImplication for Workup
Basicity Moderately basic, typical of trialkylamines.Can be protonated and extracted into an aqueous acidic phase.
Solubility Highly soluble in common organic solvents (e.g., DCM, EtOAc, ethers). Expected to have very low solubility in water.Will primarily reside in the organic layer during a standard extraction.
Steric Hindrance The tert-butyl and n-butyl groups create significant steric bulk around the nitrogen atom.May slow down the rate of protonation and extraction. Can contribute to the formation of stable emulsions.
Volatility Expected to be a high-boiling liquid.Not easily removed by simple evaporation.

Q2: What is the standard procedure for removing this compound from a reaction mixture?

The most common and effective method for removing this compound from an organic reaction mixture is through an acidic wash. This procedure converts the amine into its corresponding ammonium salt, which is soluble in the aqueous phase.

Experimental Protocols

Protocol 1: Standard Acidic Extraction of this compound
  • Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If reactive reagents (e.g., organometallics, hydrides) are present, quench them appropriately before proceeding with the aqueous workup.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). This will ensure the desired product remains in the organic phase and reduces the viscosity of the solution.

  • Acidic Wash: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl) or 10% aqueous citric acid.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Due to the steric hindrance of this compound, a longer extraction time or more vigorous shaking may be necessary to ensure complete protonation.

  • Phase Separation: Allow the layers to separate. The upper layer will typically be the organic phase (unless a halogenated solvent like DCM is used), and the lower layer will be the aqueous phase containing the protonated amine.

  • Repeat Extractions: Drain the aqueous layer. To ensure complete removal of the amine, repeat the acidic wash (steps 3-5) two to three more times. The pH of the aqueous layer can be checked with pH paper to ensure it remains acidic.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to isolate the crude product.

Troubleshooting Guide

Issue 1: Formation of a Stable Emulsion During Extraction

Emulsions are a common issue when working with bulky amines due to their surfactant-like properties.

Potential Cause Troubleshooting Step Detailed Procedure
Vigorous Shaking Gentle SwirlingInstead of vigorous shaking, gently invert the separatory funnel multiple times for a longer period. This increases the surface area for extraction without forming a stable emulsion.
High Concentration DilutionDilute both the organic and aqueous phases with their respective solvents.
Surfactant-like Amine Addition of BrineAdd a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[2]
Addition of a Different SolventA small amount of a different organic solvent can alter the polarity and help break the emulsion.[2]
CentrifugationFor smaller scale reactions, transferring the mixture to centrifuge tubes and spinning can effectively separate the layers.[3][4]
FiltrationPass the emulsion through a pad of Celite® or glass wool. This can physically disrupt the emulsion.[2]

Issue 2: Incomplete Removal of this compound

The steric bulk of the amine can hinder its complete protonation and extraction.

Potential Cause Troubleshooting Step Detailed Procedure
Insufficient Acid Increase Acid Concentration or VolumeUse a more concentrated acid solution (e.g., 2 M HCl) or perform additional extractions. Monitor the pH of the aqueous layer to ensure it remains acidic.
Inefficient Extraction Increase Shaking Time/IntensityShake the separatory funnel more vigorously or for a longer duration to ensure complete mixing and protonation.
Use of Copper (II) SulfateFor acid-sensitive products, an alternative is to wash the organic layer with a 10% aqueous solution of copper (II) sulfate. The copper ions will complex with the amine, and the resulting blue complex will be extracted into the aqueous layer.[5][6] Multiple washes are often necessary.

Issue 3: Product is also Extracted into the Acidic Aqueous Layer

If the desired product contains a basic functional group, it may also be protonated and extracted into the aqueous phase along with the this compound.

Potential Cause Troubleshooting Step Detailed Procedure
Basic Product pH Adjustment and Back-ExtractionAfter the initial acidic extraction, carefully basify the combined aqueous layers with a base such as NaOH or NaHCO₃ until the desired product is no longer protonated (check pH). Then, extract the product back into an organic solvent. This will leave the more basic this compound in the aqueous phase if the pKa difference is sufficient.
Use of a Weaker AcidConsider using a weaker acid for the extraction, such as 10% citric acid, which may selectively protonate the more basic this compound over a less basic product.

Visualizing the Workup Workflow

The following diagrams illustrate the decision-making process and the experimental workflow for the workup of reactions containing this compound.

Workup_Decision_Tree start Reaction Mixture containing This compound quench Quench Reaction (if necessary) start->quench dilute Dilute with Organic Solvent quench->dilute acid_wash Perform Acidic Wash (e.g., 1M HCl) dilute->acid_wash emulsion Emulsion Forms? acid_wash->emulsion troubleshoot_emulsion Troubleshoot Emulsion (Brine, Centrifuge, etc.) emulsion->troubleshoot_emulsion Yes separate Separate Layers emulsion->separate No troubleshoot_emulsion->separate check_amine Amine Fully Removed? separate->check_amine repeat_wash Repeat Acidic Wash check_amine->repeat_wash No neutralize Neutralize Organic Layer (NaHCO3 wash) check_amine->neutralize Yes repeat_wash->acid_wash dry Dry and Concentrate Organic Layer neutralize->dry product Crude Product dry->product

Caption: Decision tree for the workup of reactions containing this compound.

Emulsion_Troubleshooting_Flowchart start Stable Emulsion Formed step1 Add Saturated Brine (NaCl) start->step1 check1 Emulsion Broken? step1->check1 step2 Gently Swirl Instead of Shaking check1->step2 No success Continue with Workup check1->success Yes check2 Emulsion Broken? step2->check2 step3 Centrifuge the Mixture check2->step3 No check2->success Yes check3 Layers Separated? step3->check3 step4 Filter through Celite® check3->step4 No check3->success Yes step4->success

Caption: Troubleshooting flowchart for breaking emulsions during extraction.

References

Technical Support Center: Analytical Methods for 5-Tert-butylnonan-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Tert-butylnonan-5-amine. The content focuses on analytical methods for detecting and quantifying impurities, offering detailed experimental protocols and data presentation to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: Given the sterically hindered tertiary structure of this compound, a likely synthetic pathway is the Ritter reaction. Impurities can arise from unreacted starting materials, side-reactions, or subsequent degradation. The most probable impurities include:

  • Unreacted Starting Materials:

    • 5-tert-butylnonan-5-ol (or corresponding alkene)

    • Acetonitrile (or other nitrile used in the synthesis)

  • Reaction Intermediates/Byproducts:

    • N-(5-tert-butylnonan-5-yl)acetamide (the amide intermediate from the Ritter reaction if hydrolysis is incomplete)

  • Degradation Products:

    • Oxidation products, although less common for such a hindered amine.

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • Gas Chromatography (GC): Ideal for separating volatile and semi-volatile impurities. A nitrogen-phosphorus detector (NPD) can offer selectivity for nitrogen-containing compounds, while a flame ionization detector (FID) provides a more universal response. GC coupled with Mass Spectrometry (GC-MS) is powerful for identification.

  • High-Performance Liquid Chromatography (HPLC): Since this compound and its potential impurities lack a strong UV chromophore, alternative detection methods are necessary. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are excellent choices.[1][2] Derivatization with a UV-active agent can be employed for use with a standard UV detector, but this adds complexity to the sample preparation.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of unknown impurities and for quantifying known impurities without the need for individual reference standards.[4] It is also a powerful tool for monitoring reaction progress to minimize impurity formation.[5][6]

  • Mass Spectrometry (MS): Provides molecular weight information and fragmentation patterns that are crucial for identifying impurities, especially when coupled with a separation technique like GC or HPLC.[7]

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Problem: Peak Tailing for this compound

dot

References

Technical Support Center: Strategies to Prevent Over-Alkylation in Amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and answers to frequently asked questions regarding the prevention of over-alkylation in amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation and why is it a problem in amine synthesis?

Over-alkylation is a common side reaction in the N-alkylation of amines where an amine nitrogen atom reacts with more than one equivalent of an alkylating agent.[1] When synthesizing a primary or secondary amine, the product of the initial alkylation is often more nucleophilic than the starting amine.[2][3] This increased reactivity makes the desired product susceptible to further alkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.[3][4] This lack of selectivity complicates purification, reduces the yield of the target compound, and can be particularly problematic when using highly reactive alkylating agents.[5]

Q2: My direct alkylation of a primary amine is yielding significant amounts of tertiary and quaternary products. How can I troubleshoot this?

When direct alkylation with reagents like alkyl halides leads to a mixture of products, several strategies can be employed to favor mono-alkylation.[4][6]

  • Stoichiometry Control: Using a large excess of the starting amine compared to the alkylating agent can statistically favor the alkylation of the more abundant starting material, thereby reducing the chances of polyalkylation.[1]

  • Reaction Conditions: Careful optimization of reaction conditions such as solvent, base, and temperature can help control selectivity.[6] For highly electrophilic starting materials, a lower reaction temperature may prevent over-alkylation.[7][8]

  • Choice of Alkylating Agent: The reactivity of the alkylating agent plays a crucial role. Less reactive agents may offer better control. The leaving group is also a factor; for example, primary bromides, iodides, and tosylates can provide secondary amines with high selectivity.[9]

Below is a troubleshooting workflow to address over-alkylation issues.

G cluster_0 cluster_1 Initial Checks cluster_2 Strategic Adjustments cluster_3 Alternative Methodologies cluster_4 start Over-alkylation Detected (Mixture of products) stoichiometry Verify Stoichiometry start->stoichiometry conditions Review Conditions (Temp, Conc.) start->conditions change_agent Change Alkylating Agent (e.g., less reactive halide) start->change_agent reductive_amination Consider Reductive Amination start->reductive_amination excess_amine Use Large Excess of Amine stoichiometry->excess_amine If feasible lower_temp Lower Reaction Temperature conditions->lower_temp end_node Desired Selectivity Achieved excess_amine->end_node change_agent->end_node lower_temp->end_node protecting_group Use a Protecting Group reductive_amination->end_node gabriel Use Gabriel Synthesis (for Primary Amines) protecting_group->end_node gabriel->end_node

A troubleshooting workflow for over-alkylation in amine synthesis.

Q3: How does reductive amination prevent over-alkylation?

Reductive amination is a powerful method for synthesizing amines that avoids the issue of over-alkylation common with direct alkylation using alkyl halides.[10][11] The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the target amine.[12]

The key advantages are:

  • Controlled Reaction: Unlike direct alkylation, the imine formation step is typically not prone to multiple additions.[13]

  • Selective Reduction: Specialized, mild reducing agents can selectively reduce the imine (or iminium ion) in the presence of the starting carbonyl compound.[12] This prevents unwanted side reactions.

The general pathway is illustrated below.

G amine Primary Amine (R-NH₂) dummy1 amine->dummy1 carbonyl Aldehyde/Ketone (R'-C(O)-R'') carbonyl->dummy1 imine Imine Intermediate [R-N=C(R')R''] product Secondary Amine (R-NH-CH(R')R'') imine->product Selective Reduction overalkylation Over-alkylation (Tertiary Amine) product->overalkylation Blocked Pathway dummy1->imine Condensation (-H₂O) dummy2

The reductive amination pathway avoids over-alkylation.

Q4: Which reducing agents are best for reductive amination to ensure selectivity?

The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should reduce the imine intermediate faster than it reduces the starting aldehyde or ketone.

Reducing AgentKey CharacteristicsCommon Solvents
Sodium Cyanoborohydride (NaBH₃CN) Milder than NaBH₄, it selectively reduces imines even in the presence of carbonyls.[12] Effective at mildly acidic pH (4-5).[13] Highly toxic.[10]Methanol (MeOH)
Sodium Triacetoxyborohydride (STAB) A highly selective and common reagent for reductive aminations.[10][14] It is sensitive to water and not very compatible with methanol.[14]DCE, DCM, THF
Sodium Borohydride (NaBH₄) Can reduce aldehydes and ketones, so it's typically added only after sufficient time has been allowed for complete imine formation.[14] Less toxic alternative.Methanol, Ethanol
H₂/Catalyst Considered a "greener" option. Requires careful optimization of catalyst (e.g., Pd, Pt, Ni) and reaction pressure.[11]Various

Q5: When should I use a protecting group strategy?

A protecting group strategy is advisable when other methods, such as stoichiometric control or reductive amination, are not feasible or effective, particularly in complex molecules with multiple reactive sites.[6][15] An amino group can be temporarily "masked" to prevent it from reacting while other chemical transformations are carried out.[15]

The most common protecting groups for amines are carbamates, such as Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).[16] These groups convert the amine into an amide-like structure, which is significantly less nucleophilic.[15]

Key considerations for choosing a protecting group:

  • Stability: The group must be stable to the reaction conditions planned for other parts of the molecule.

  • Ease of Removal: The group must be removable under mild conditions that do not affect the rest of the molecule.[16]

  • Orthogonality: In complex syntheses, multiple protecting groups may be used. They should be "orthogonal," meaning each can be removed selectively without affecting the others.[16]

Q6: I need to synthesize a pure primary amine. Is direct alkylation ever a good option?

Direct alkylation of ammonia or an azide followed by reduction is often problematic due to over-alkylation.[17][18] For the specific synthesis of primary amines without the risk of forming secondary or tertiary byproducts, the Gabriel Synthesis is a highly effective and classical method.[19][20]

This method uses potassium phthalimide as a protected source of nitrogen.[18] The phthalimide nitrogen is deprotonated and acts as a nucleophile to attack an alkyl halide.[17] Because the nitrogen is flanked by two electron-withdrawing carbonyl groups, the resulting N-alkylphthalimide is not nucleophilic, which completely prevents over-alkylation.[18] The primary amine is then liberated in a final hydrolysis step, often using hydrazine.[17][18]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using STAB

This protocol describes a general method for the N-alkylation of a primary amine with an aldehyde using sodium triacetoxyborohydride (STAB).

Materials:

  • Primary Amine (1.0 eq)

  • Aldehyde (1.0-1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.2-1.5 eq)

  • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine and the aldehyde.

  • Dissolve the components in anhydrous solvent (e.g., DCE).

  • If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • Optionally, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 20-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) portion-wise to the stirring solution. An exotherm may be observed.

  • Allow the reaction to stir at room temperature for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography, if necessary.

Protocol 2: Boc-Protection of a Primary Amine

This protocol provides a standard method for protecting a primary amine using Di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Primary Amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the primary amine in the chosen solvent (e.g., DCM) in a round-bottom flask.

  • Add the base (e.g., TEA) to the solution and stir for 5-10 minutes at room temperature.

  • Dissolve Boc₂O in a small amount of the same solvent and add it dropwise to the amine solution.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with the solvent.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, deionized water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amine. Further purification is often not necessary.

References

Validation & Comparative

Spectroscopic Analysis of 5-Tert-butylnonan-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of novel compounds is paramount. This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 5-Tert-butylnonan-5-amine. Due to the absence of publicly available experimental data for this specific compound, this guide utilizes data from structurally similar amines, tert-octylamine and tri-n-butylamine, to provide a robust predictive framework and comparison.

Predicted and Comparative Spectroscopic Data

The structural similarity of the chosen analogs to this compound, particularly the presence of bulky alkyl groups surrounding the nitrogen atom, allows for a reasonable estimation of its spectral properties. The following tables summarize the experimental data for the analogs and the predicted data for the target compound.

Table 1: ¹H NMR Data Comparison
CompoundFunctional GroupChemical Shift (δ) ppmMultiplicityIntegration
This compound (Predicted) -NH₂~0.5 - 2.0Broad Singlet2H
-CH₂- (adjacent to C-N)~1.2 - 1.5Multiplet4H
-CH₂-~1.2 - 1.4Multiplet8H
-CH₃ (butyl chains)~0.9Triplet6H
-C(CH₃)₃~0.9 - 1.0Singlet9H
tert-Octylamine (2,4,4-trimethylpentan-2-amine) [1][2]-NH₂1.12Singlet2H
-CH₂-1.27Singlet2H
-C(CH₃)₂1.22Singlet6H
-C(CH₃)₃0.95Singlet9H
Tri-n-butylamine [3][4]-CH₂- (adjacent to N)2.38Triplet6H
-CH₂-CH₂-1.35Sextet6H
-CH₂-CH₃1.30Sextet6H
-CH₃0.90Triplet9H
Table 2: ¹³C NMR Data Comparison
CompoundCarbon AtomChemical Shift (δ) ppm
This compound (Predicted) C-N~55 - 60
C-C(CH₃)₃~35 - 40
-C(CH₃)₃~28 - 32
-CH₂- (adjacent to C-N)~30 - 35
-CH₂- chains~20 - 30
-CH₃ (butyl chains)~14
tert-Octylamine (2,4,4-trimethylpentan-2-amine) [1]C-N52.9
C-CH₂-57.1
C(CH₃)₂31.7
C(CH₃)₃31.4
-CH₃ (on C-N)29.3
-CH₃ (tert-butyl)31.9
Tri-n-butylamine [4]-CH₂-N54.0
-CH₂-CH₂-N29.5
-CH₂-CH₃20.6
-CH₃14.1
Table 3: Mass Spectrometry Data Comparison
CompoundMolecular Ion (M⁺) m/zBase Peak m/zKey Fragment Ions m/z
This compound (Predicted) 19914257, 114
tert-Octylamine (2,4,4-trimethylpentan-2-amine) [1][5]1295857, 114
Tri-n-butylamine [6][7]18514244, 86, 100

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR and mass spectrometry data for aliphatic amines like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the amine sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters:

      • Pulse sequence: zg30

      • Number of scans: 16-64 (depending on sample concentration)

      • Relaxation delay (d1): 1-2 seconds

      • Acquisition time (aq): 3-4 seconds

      • Spectral width (sw): 12-16 ppm

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Typical acquisition parameters:

      • Pulse sequence: zgpg30 (proton-decoupled)

      • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

      • Relaxation delay (d1): 2-5 seconds

      • Acquisition time (aq): 1-2 seconds

      • Spectral width (sw): 0-220 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and baseline correct.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the amine sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or a mixture of water and one of these solvents.

    • For electrospray ionization (ESI), a small amount of formic acid (0.1%) can be added to promote protonation.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

    • Typical EI-MS parameters:

      • Ionization energy: 70 eV

      • Source temperature: 200-250 °C

      • Mass range: m/z 30-400

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.

    • Typical ESI-MS parameters:

      • Ionization mode: Positive

      • Capillary voltage: 3-4 kV

      • Drying gas (N₂) flow: 5-10 L/min

      • Drying gas temperature: 300-350 °C

      • Mass range: m/z 50-500

  • Data Analysis:

    • Identify the molecular ion peak (M⁺ or [M+H]⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation pathway for amines.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start dissolve Dissolve Amine in Deuterated Solvent start->dissolve add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer instrument Place in NMR Spectrometer transfer->instrument h1_acq Acquire ¹H Spectrum instrument->h1_acq c13_acq Acquire ¹³C Spectrum instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate Chemical Shifts phase_baseline->calibrate assign Assign Peaks & Interpret phase_baseline->assign integrate Integrate ¹H Signals calibrate->integrate ¹H only integrate->assign end End assign->end Final Structure Elucidation

Caption: Workflow for NMR analysis of this compound.

MS_Workflow cluster_prep_ms Sample Preparation cluster_intro Sample Introduction cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis start_ms Start dissolve_ms Dissolve Amine in Volatile Solvent start_ms->dissolve_ms acidify Acidify (for ESI) dissolve_ms->acidify gc_inlet GC Inlet (for EI) dissolve_ms->gc_inlet direct_infusion Direct Infusion (for ESI) acidify->direct_infusion ionize Ionization (EI or ESI) gc_inlet->ionize direct_infusion->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect identify_mol_ion Identify Molecular Ion detect->identify_mol_ion analyze_frag Analyze Fragmentation identify_mol_ion->analyze_frag interpret_ms Interpret Spectrum analyze_frag->interpret_ms end_ms End interpret_ms->end_ms Final Structure Confirmation

Caption: Workflow for Mass Spectrometry analysis of this compound.

References

A Comparative Analysis of the Basicity of 5-Tert-butylnonan-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Amine Basicity for Researchers and Drug Development Professionals

The basicity of an amine, quantified by the pKa of its conjugate acid, is a critical parameter in drug design and development. It influences a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, permeability, and interaction with biological targets.[1] This guide provides a comparative analysis of the basicity of the sterically hindered tertiary amine, 5-tert-butylnonan-5-amine, relative to other primary, secondary, and tertiary amines. Due to the absence of experimentally determined pKa values for this compound in the available scientific literature, this comparison is based on established principles of physical organic chemistry and supported by experimental data for structurally related amines.

Understanding Amine Basicity: Key Influencing Factors

The basicity of an amine in solution is primarily determined by a combination of electronic and steric effects, as well as solvation effects.[2]

  • Inductive Effect: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom. This enhanced electron density makes the lone pair more available for protonation, thus increasing the basicity of the amine.[3] In the gas phase, where solvation effects are absent, the basicity of amines follows the order: tertiary > secondary > primary > ammonia.[2][4][5] This is a direct consequence of the increasing number of electron-donating alkyl groups.

  • Steric Hindrance: Bulky substituents around the nitrogen atom can impede the approach of a proton, thereby decreasing basicity. This effect is particularly significant for tertiary amines with large alkyl groups.[6][7][8][9]

  • Solvation Effects: In aqueous solution, the conjugate acid of an amine is stabilized by hydrogen bonding with water molecules.[2][10] The extent of this stabilization depends on the number of hydrogen atoms on the nitrogen. Primary ammonium ions (RNH3+) can form three hydrogen bonds, secondary ammonium ions (R2NH2+) can form two, and tertiary ammonium ions (R3NH+) can form only one.[11] This differential solvation stabilization is a major reason why, in aqueous solution, the basicity order of amines does not strictly follow the trend of inductive effects.[2][10]

Comparative Basicity of Amines: Experimental Data

The following table summarizes the experimental pKa values of the conjugate acids of several representative amines in aqueous solution. A higher pKa value indicates a stronger base.

AmineStructureTypepKa of Conjugate Acid
Ethylamine[12][13][14]CH3CH2NH2Primary10.63 - 10.87
tert-Butylamine[15][16][17][18][19][20][21](CH3)3CNH2Primary10.68
Diethylamine[22][23][24][25](CH3CH2)2NHSecondary10.98 - 11.09
Diisopropylamine[1]((CH3)2CH)2NHSecondary11.07
Trimethylamine[2][26][27][28][29][30](CH3)3NTertiary9.76 - 9.81
Triethylamine[26][31][32][33][34][35](CH3CH2)3NTertiary10.75 - 10.78
Diisopropylethylamine (Hünig's Base)[36][37][38][39]((CH3)2CH)2N(CH2CH3)Tertiary~8.5-10.98 (predicted)
Predicted Basicity of this compound

This compound is a tertiary amine with a tert-butyl group and two n-butyl groups attached to a central nitrogen atom. Based on its structure, we can predict its basicity relative to the amines listed above:

  • Inductive Effect: The presence of three bulky alkyl groups (one tert-butyl and two n-butyl) will lead to a strong electron-donating inductive effect, which would suggest a high intrinsic basicity, likely greater than that of triethylamine in the gas phase.

  • Steric Hindrance: The tert-butyl group, in particular, is very bulky and will create significant steric hindrance around the nitrogen atom. This will likely make the lone pair of electrons less accessible for protonation.

  • Solvation: As a tertiary amine, its conjugate acid will be poorly solvated in aqueous solution, with only one hydrogen bond possible. The bulky alkyl groups will further hinder the approach of water molecules, reducing the stability of the protonated form.

Visualization of Factors Influencing Amine Basicity

The following diagram illustrates the interplay of electronic and steric/solvation effects on the basicity of amines.

G A Electronic Effects (Inductive Effect) C Increased Basicity A->C Electron-donating groups increase e- density on N B Steric & Solvation Effects D Decreased Basicity B->D Bulky groups hinder protonation & solvation E Primary Amines (e.g., Ethylamine) E->C F Secondary Amines (e.g., Diethylamine) F->C G Tertiary Amines (less hindered) (e.g., Triethylamine) G->C H Tertiary Amines (highly hindered) (e.g., this compound) H->D

Factors affecting the basicity of amines.

Experimental Protocol: Determination of Amine pKa by Potentiometric Titration

This protocol describes a standard method for determining the pKa of an amine. For amines with low water solubility, such as this compound, a mixed solvent system (e.g., ethanol-water) is often employed.

1. Materials and Reagents:

  • Amine sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • High-purity water (deionized or distilled)

  • Ethanol (or other suitable co-solvent)

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (10 or 25 mL)

  • Beaker (100 or 150 mL)

2. Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature (e.g., 25 °C).

  • Sample Preparation:

    • Accurately weigh a known amount of the amine and dissolve it in a specific volume of the chosen solvent or co-solvent mixture (e.g., 50% ethanol-water) in a beaker.

    • Add a magnetic stir bar to the beaker.

  • Titration:

    • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

    • Record the initial pH of the amine solution.

    • Begin titrating with the standardized HCl solution, adding small increments (e.g., 0.1-0.2 mL) from the burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point, which is characterized by a sharp change in pH.

3. Data Analysis:

  • Titration Curve: Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

  • Equivalence Point: Determine the equivalence point from the titration curve, which is the point of maximum slope (inflection point). This can be determined from the first or second derivative of the curve.

  • pKa Determination: The pKa is the pH at the half-equivalence point. At this point, the concentrations of the protonated amine (conjugate acid) and the free amine are equal.

4. Workflow Visualization:

G start Start prep Prepare Amine Solution (known concentration) start->prep calibrate Calibrate pH Meter start->calibrate titrate Titrate with Standard HCl (record pH vs. volume) prep->titrate calibrate->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot find_ep Determine Equivalence Point (inflection point) plot->find_ep find_half_ep Determine Half-Equivalence Point find_ep->find_half_ep pka pKa = pH at Half-Equivalence Point find_half_ep->pka end End pka->end

Workflow for pKa determination by potentiometric titration.

References

A Comparative Analysis of Hindered Amine Light Stabilizers: Performance Under Scrutiny

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of hindered amine light stabilizers (HALS), with a focus on the structural impact on efficacy.

Initial Inquiry and an Important Note on "5-Tert-butylnonan-5-amine"

This guide was initially prompted by a query regarding the performance of this compound. However, a comprehensive search of chemical databases and scientific literature did not yield any information on this specific compound being used as a hindered amine light stabilizer. The available data points to "5-Tert-butylnonane," an alkane, which lacks the necessary amine functional group for HALS activity. It is therefore likely that "this compound" is either a misnomer, a highly specialized or non-commercial compound for which public data is unavailable.

Consequently, this guide will focus on a comparative analysis of two well-characterized and commercially significant HALS that exemplify key structural differences influencing performance: Tinuvin® 770 , a low-molecular-weight secondary amine HALS, and Chimassorb® 944 , a high-molecular-weight (polymeric) secondary amine HALS. This comparison will provide valuable insights into the structure-performance relationships within this critical class of polymer additives.

The Mechanism of Action: The Denisov Cycle

Hindered amine light stabilizers do not absorb UV radiation. Instead, they function by scavenging free radicals that are generated during the photo-oxidation of polymers. This regenerative mechanism, known as the Denisov Cycle, is what makes HALS highly efficient and provides long-term protection. The cycle involves the oxidation of the hindered amine to a stable nitroxyl radical, which then traps polymer alkyl radicals. The resulting amino-ether can then react with peroxy radicals to regenerate the nitroxyl radical, allowing the cycle to continue.

Denisov_Cycle Hindered_Amine Hindered Amine (>N-H) Nitroxyl_Radical Nitroxyl Radical (>N-O•) Hindered_Amine->Nitroxyl_Radical Oxidation Amino_Ether Amino-Ether (>N-O-R) Nitroxyl_Radical->Amino_Ether Traps R• Amino_Ether->Nitroxyl_Radical Reacts with ROO• Polymer_Radical Polymer Alkyl Radical (R•) Peroxy_Radical Polymer Peroxy Radical (ROO•) Polymer_Radical->Peroxy_Radical + O2 Hydroperoxides Hydroperoxides (ROOH) Hydroperoxides->Polymer_Radical Degradation Hydroperoxides->Peroxy_Radical Degradation

Figure 1: The Denisov Cycle for Hindered Amine Light Stabilizers.

Comparative Performance Analysis: Tinuvin® 770 vs. Chimassorb® 944

The performance of a HALS is significantly influenced by its molecular weight. Low-molecular-weight HALS, like Tinuvin® 770, are generally more mobile within the polymer matrix, which can lead to better surface protection. However, they can also be more prone to migration and volatilization, especially at elevated temperatures. High-molecular-weight (polymeric) HALS, such as Chimassorb® 944, offer superior resistance to migration and extraction, leading to better long-term stability, though their lower mobility might slightly reduce their efficiency in stabilizing the immediate surface.[1][2]

The following table summarizes the comparative performance of Tinuvin® 770 and Chimassorb® 944 in a polyolefin matrix, based on typical performance data.

Performance MetricTinuvin® 770 (Low MW)Chimassorb® 944 (High MW)Polymer Matrix & Test Conditions
Molecular Weight ( g/mol ) ~4812000 - 3100-
Initial Gloss (GU at 60°) HighHighPolypropylene, Unaged
Gloss Retention after 1000h Accelerated Weathering ModerateHighPolypropylene, ASTM G154
Carbonyl Index Increase after 1000h Accelerated Weathering ModerateLowPolypropylene, ASTM G154, FTIR Analysis
Tensile Strength Retention after 1000h Accelerated Weathering GoodExcellentPolypropylene, ASTM D638
Elongation at Break Retention after 1000h Accelerated Weathering GoodExcellentPolypropylene, ASTM D638
Resistance to Migration/Extraction LowerHigherHigh-temperature applications, solvent exposure
Surface Protection ExcellentGoodThin films and fibers
Long-term Thermal Stability GoodExcellentOven aging

Experimental Protocols

A standardized approach is crucial for the accurate evaluation of HALS performance. The following are detailed methodologies for key experiments.

Accelerated Weathering

Objective: To simulate the damaging effects of sunlight, temperature, and moisture on a polymer in a laboratory setting.

Apparatus: Xenon Arc or Fluorescent UV (QUV) accelerated weathering tester.

Standard: ASTM G154 (for QUV) or ASTM G155 (for Xenon Arc).

Procedure:

  • Sample Preparation: Polymer samples (e.g., polypropylene plaques of 75 x 150 mm) containing a specific concentration of the HALS (e.g., 0.5% by weight) are prepared by injection molding or compression molding. Control samples without any HALS are also prepared.

  • Test Cycle: A common cycle for polyolefins is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[3]

  • Exposure Duration: Samples are exposed for a predetermined duration, typically in intervals such as 500, 1000, and 2000 hours.[3]

  • Evaluation: At each interval, samples are removed for analysis of changes in their physical and chemical properties.

Fourier Transform Infrared (FTIR) Spectroscopy for Carbonyl Index Measurement

Objective: To quantify the extent of polymer oxidation by measuring the formation of carbonyl groups.

Apparatus: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Standard: Based on principles described in ASTM E168.

Procedure:

  • Spectral Acquisition: The FTIR spectrum of the exposed polymer sample is recorded in the mid-infrared range (typically 4000-650 cm⁻¹).

  • Carbonyl Peak Identification: The absorbance of the carbonyl peak, which appears in the region of 1700-1750 cm⁻¹, is measured.[4]

  • Normalization: The carbonyl peak area is normalized to a reference peak that does not change during degradation (e.g., a C-H stretching or bending vibration) to calculate the Carbonyl Index (CI).[4]

  • Data Analysis: The increase in the Carbonyl Index over the exposure time is plotted to compare the effectiveness of different HALS in preventing oxidation.

Mechanical Property Testing

Objective: To evaluate the retention of mechanical properties of the polymer after accelerated weathering.

Apparatus: Universal Testing Machine.

Standard: ASTM D638 for tensile properties.

Procedure:

  • Sample Preparation: Dog-bone shaped specimens are die-cut from the weathered polymer plaques.

  • Testing: The specimens are subjected to a tensile load at a constant rate of extension until they fracture.

  • Data Acquisition: The stress-strain curve is recorded to determine the tensile strength, elongation at break, and modulus of elasticity.

  • Comparison: The results for the weathered samples are compared to those of the unexposed control samples to calculate the percentage of property retention.

Experimental and Logical Workflow

The evaluation of a hindered amine light stabilizer follows a logical progression from formulation to performance assessment.

HALS_Evaluation_Workflow cluster_prep Sample Preparation cluster_exposure Accelerated Weathering cluster_analysis Performance Analysis cluster_results Data Interpretation Formulation Polymer + HALS Formulation Processing Compounding & Molding Formulation->Processing Exposure ASTM G154/G155 Exposure Processing->Exposure FTIR FTIR Analysis (Carbonyl Index) Exposure->FTIR Mechanical Mechanical Testing (Tensile, Elongation) Exposure->Mechanical Visual Visual Assessment (Gloss, Color) Exposure->Visual Comparison Comparative Performance Data FTIR->Comparison Mechanical->Comparison Visual->Comparison Conclusion Efficacy Assessment Comparison->Conclusion

Figure 2: Experimental workflow for evaluating HALS performance.

Conclusion

While the specific compound this compound remains elusive in the context of polymer stabilization, a comparative analysis of representative hindered amine light stabilizers like Tinuvin® 770 and Chimassorb® 944 provides critical insights for researchers and developers. The choice between a low-molecular-weight and a high-molecular-weight HALS depends on the specific application requirements. For applications demanding high surface protection and where processing temperatures are moderate, a low-molecular-weight HALS may be advantageous. Conversely, for applications requiring long-term durability, high-temperature resistance, and low migration, a high-molecular-weight polymeric HALS is generally the superior choice. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of HALS performance.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 5-Tert-butylnonan-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of validated analytical methodologies applicable to the quantification of 5-tert-butylnonan-5-amine, a tertiary aliphatic amine. Given the inherent challenges in the direct detection of aliphatic amines due to their lack of a significant chromophore, this document focuses on derivatization-based approaches coupled with various analytical techniques. The information presented is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of such compounds.

Introduction to Analytical Challenges

Aliphatic amines, including this compound, generally lack native ultraviolet (UV) absorption or fluorescence, making their direct quantification by common liquid chromatography (LC) detectors difficult.[1] Consequently, chemical derivatization is a necessary procedural step to introduce a detectable moiety onto the amine, thereby enabling sensitive and selective analysis.[1] This guide explores and compares several established methods for the analysis of aliphatic amines, which can be adapted and validated for the specific quantification of this compound.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of commonly employed techniques with their respective performance characteristics.

Analytical Technique Derivatization Reagent Linearity Range Limit of Detection (LOD) Limit of Quantitation (LOQ) Key Advantages Reference
GC-MS Pentafluorobenzoyl chloride (PFBOC)0.15 pg/mL - 50 ng/mL0.117 - 1.527 pg/mLNot SpecifiedHigh sensitivity and selectivity[1]
HPLC-Fluorescence 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu)Not SpecifiedNot SpecifiedNot SpecifiedGood selectivity in aqueous solutions, stable derivatives
HPLC-Amperometric Naphthalene-2,3-dicarboxaldehydeNot SpecifiedNot SpecifiedNot SpecifiedHigh selectivity
Spectrophotometry Acetone/Sodium Nitroprusside (Rimini test)0.2 - 3 mg/mLNot SpecifiedNot SpecifiedSimple, rapid[2][3]
Spectrophotometry m-Dinitrobenzene (m-DNB)0.5 - 8 mg/LNot SpecifiedNot SpecifiedSimple, applicable in various media[2]
LC-MS/MS (No derivatization mentioned for these specific amines)0.003 - 10 µg/mL0.001 - 0.003 µg/mL0.003 µg/mLHigh specificity and sensitivity, simultaneous analysis[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections outline the key experimental protocols for the methods discussed.

This method offers high sensitivity for the determination of aliphatic amines.

  • Derivatization:

    • The sample containing the aliphatic amine is buffered to a pH of 10.5 using a bicarbonate buffer.[1]

    • Pentafluorobenzoyl chloride (PFBOC) is added as the derivatizing reagent.[1]

    • The reaction is optimized for parameters such as reagent concentration, reaction time, temperature, and stirring rate.[1]

    • The derivatized amine is then extracted using a suitable organic solvent via immersed solvent microextraction.[1]

  • GC-MS Analysis:

    • An appropriate GC column (e.g., a non-polar or medium-polarity column) is used for separation.

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

    • The total analysis time is typically within 20 minutes.[1]

HPLC methods provide versatility in terms of stationary phases and detection modes.

  • Derivatization with DMQC-OSu for Fluorescence Detection:

    • A sample of the amine solution is mixed with a solution of 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu).

    • The reaction is carried out in a suitable buffer at an optimized pH, temperature, and time to maximize the derivatization yield.

  • HPLC Analysis:

    • The derivatized sample is injected into an HPLC system equipped with a suitable C18 column.

    • A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer is typically used for separation.

    • Detection is performed using a fluorescence detector set at the appropriate excitation and emission wavelengths for the DMQC-amine derivative.

Spectrophotometric methods are generally simpler and more accessible but may offer lower sensitivity and selectivity compared to chromatographic methods.

  • Rimini Test:

    • The amine sample is reacted with acetone to form a Schiff base.[2][3]

    • Sodium nitroprusside is then added, which complexes with the Schiff base to produce a violet-colored solution.[2][3]

    • The absorbance of the solution is measured at the absorption maximum, which is around 550 nm.[2][3]

    • The reaction is optimized for pH (typically between 8 and 11) and reaction time.[3]

Workflow for Analytical Method Validation

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose.[5][6] The following diagram illustrates a typical workflow for the validation of an analytical method according to regulatory guidelines.

Analytical_Method_Validation_Workflow A Method Development & Optimization B Define Validation Parameters & Acceptance Criteria A->B C Prepare Validation Protocol B->C D Execute Validation Experiments C->D E Specificity / Selectivity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I Limit of Detection (LOD) D->I J Limit of Quantitation (LOQ) D->J K Robustness D->K L Analyze Data & Compare with Acceptance Criteria E->L F->L G->L H->L I->L J->L K->L M Prepare Validation Report L->M N Method Implementation & Routine Use M->N

Caption: A typical workflow for the validation of an analytical method.

Conclusion

The quantification of this compound requires a tailored analytical approach, primarily involving derivatization to overcome its lack of inherent detectability. This guide has presented a comparison of several suitable methods, including GC-MS, HPLC with fluorescence or amperometric detection, and spectrophotometry. The choice of method will be dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. The provided experimental protocols and the validation workflow offer a solid foundation for developing and validating a robust analytical method for the quantification of this compound in various research and development settings.

References

Enantioselective Synthesis of 5-Tert-butylnonan-5-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of sterically hindered chiral amines, such as 5-tert-butylnonan-5-amine and its analogs, presents a significant challenge in modern organic chemistry. These compounds, featuring a fully substituted stereocenter adjacent to the nitrogen atom, are of considerable interest in medicinal chemistry due to their potential as novel therapeutic agents. This guide provides a comparative overview of key methodologies for the asymmetric synthesis of these challenging targets, supported by experimental data and detailed protocols.

Comparison of Synthetic Strategies

Several key strategies have emerged for the enantioselective synthesis of α-tertiary amines. The suitability of each method for producing this compound analogs depends on factors such as substrate scope, scalability, and achievable stereoselectivity.

Synthetic StrategyGeneral ApproachTypical Catalyst/ReagentReported YieldsReported Enantiomeric Excess (ee)Key AdvantagesKey Limitations
Chiral Auxiliary-Mediated Synthesis Diastereoselective addition of organometallic reagents to a chiral N-sulfinyl ketimine derived from the corresponding ketone.tert-Butanesulfinamide (tBS)HighHigh to ExcellentBroad substrate scope, reliable and predictable stereochemical outcome, well-established methodology.Stoichiometric use of the chiral auxiliary, requires additional protection/deprotection steps.
Transition Metal Catalysis Asymmetric hydrogenation of enamines or imines, or asymmetric allylic amination.Rhodium, Iridium, or Palladium complexes with chiral ligands.Moderate to HighGood to ExcellentCatalytic use of the chiral source, high turnover numbers possible.Substrate-specific catalyst systems, may require synthesis of complex ligands, potential for metal contamination.
Organocatalysis Kinetic resolution of racemic α-tertiary amines or asymmetric Mannich-type reactions.Chiral phosphoric acids, prolinol derivatives.Variable (up to 50% for KR)Good to HighMetal-free, environmentally benign.Often requires higher catalyst loadings, may have limited substrate scope for highly hindered systems.
Photocatalysis Generation of α-amino radicals from imines followed by stereocontrolled addition to alkenes.Visible-light photocatalysts with a chiral amine transfer reagent.Moderate to GoodGood to HighMild reaction conditions, utilizes radical intermediates.Newer methodology, substrate scope for highly hindered amines may be less explored.

Featured Methodology: Asymmetric Synthesis using tert-Butanesulfinamide (tBS)

The use of tert-butanesulfinamide (tBS) as a chiral auxiliary is a robust and widely employed method for the asymmetric synthesis of a diverse range of chiral amines, including sterically demanding α,α-dialkylamines. The general three-step sequence is outlined below.

Experimental Workflow

start 5-Nonanone ketone 1-(tert-Butyl)pentan-1-one (Analog Precursor) imine N-tert-Butanesulfinyl Ketimine ketone->imine Ti(OEt)4, THF, 70 °C tbsa (R)-tert-Butanesulfinamide tbsa->imine sulfinamide N-tert-Butanesulfinyl Amine Adduct imine->sulfinamide grignard Butylmagnesium Bromide grignard->sulfinamide THF, -48 °C to rt deprotection Acidic Cleavage sulfinamide->deprotection HCl in MeOH product Enantioenriched This compound (as HCl salt) deprotection->product

Caption: General workflow for the enantioselective synthesis of this compound analogs using tert-butanesulfinamide.

Detailed Experimental Protocol: Synthesis of a this compound Analog

The following protocol is a representative procedure for the synthesis of a sterically hindered α,α-dialkylamine using the tert-butanesulfinamide methodology. This specific example details the synthesis of an analog and can be adapted for this compound by using the appropriate ketone and Grignard reagent.

Step 1: Synthesis of N-(1-(tert-Butyl)pentylidene)-2-methylpropane-2-sulfinamide

To a solution of 1-(tert-butyl)pentan-1-one (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv) in tetrahydrofuran (THF, 0.5 M) is added titanium(IV) ethoxide (2.0 equiv). The reaction mixture is heated to 70 °C and stirred for 12-24 hours, monitoring by TLC or GC-MS until the ketone is consumed. The reaction is then cooled to room temperature and quenched by the addition of brine. The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude N-tert-butanesulfinyl ketimine is typically used in the next step without further purification.

Step 2: Diastereoselective Addition of Butylmagnesium Bromide

The crude N-tert-butanesulfinyl ketimine from Step 1 is dissolved in anhydrous THF (0.2 M) and cooled to -48 °C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen). A solution of butylmagnesium bromide (3.0 M in diethyl ether, 1.5 equiv) is added dropwise over 30 minutes, maintaining the internal temperature below -40 °C. The reaction mixture is stirred at -48 °C for 4-6 hours and then allowed to warm to room temperature overnight. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude N-tert-butanesulfinyl amine adduct. The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or HPLC analysis of the crude product.

Step 3: Cleavage of the tert-Butanesulfinyl Group

The crude N-tert-butanesulfinyl amine adduct from Step 2 is dissolved in methanol (0.2 M), and a solution of hydrochloric acid (4 M in 1,4-dioxane, 4.0 equiv) is added. The mixture is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure. The resulting residue is triturated with diethyl ether to precipitate the amine hydrochloride salt. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the enantioenriched this compound analog as its hydrochloride salt. The enantiomeric excess can be determined by chiral HPLC analysis after conversion to a suitable derivative (e.g., a benzamide).

Signaling Pathways and Logical Relationships

While the primary focus of this guide is the synthesis of this compound analogs, understanding the logical flow of the synthetic strategy is crucial. The following diagram illustrates the decision-making process and key transformations in the featured synthesis.

start Target: Enantioenriched α,α-dialkylamine retrosynthesis Retrosynthetic Analysis start->retrosynthesis disconnection C-N and C-C bond disconnections retrosynthesis->disconnection strategy Choice of Chiral Auxiliary Strategy (tert-Butanesulfinamide) disconnection->strategy step1 Step 1: Imine Formation strategy->step1 step2 Step 2: Diastereoselective Nucleophilic Addition step1->step2 step3 Step 3: Deprotection step2->step3 product Final Product step3->product

Caption: Logical workflow for the asymmetric synthesis of α,α-dialkylamines using a chiral auxiliary approach.

This guide provides a foundational understanding of the enantioselective synthesis of this compound analogs. The featured tert-butanesulfinamide-based methodology offers a reliable and high-yielding route to these sterically congested chiral amines. Researchers are encouraged to consult the primary literature for further details and optimization of reaction conditions for their specific analog of interest.

A Comparative Guide to the Synthetic Routes of 5-Tert-butylnonan-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of sterically hindered amines is a significant challenge. This guide provides a detailed comparison of two plausible synthetic routes to 5-tert-butylnonan-5-amine, a molecule characterized by a high degree of steric congestion around the nitrogen atom. The comparison focuses on reaction efficiency, practicality, and the nature of the required starting materials and reaction conditions.

Synthetic Route 1: The Ritter Reaction Pathway

The Ritter reaction provides a direct method for the introduction of a nitrogen-containing functional group to a tertiary carbon. This pathway involves the formation of a stable tertiary carbocation from a corresponding alcohol, which is then trapped by a nitrile. The resulting amide is subsequently hydrolyzed to yield the target amine.

Experimental Workflow and Key Transformations

The synthesis commences with the preparation of the precursor tertiary alcohol, 5-tert-butylnonan-5-ol. This can be achieved through a Grignard reaction with an appropriate ester or acid chloride. The alcohol then undergoes the Ritter reaction with acetonitrile to form an N-acetylated intermediate, which is finally hydrolyzed to afford this compound.

Ritter Reaction Pathway cluster_0 Step 1: Synthesis of 5-tert-butylnonan-5-ol cluster_1 Step 2: Ritter Reaction cluster_2 Step 3: Hydrolysis Diethyl_carbonate Diethyl Carbonate 5_tert_butylnonan_5_ol 5-tert-butylnonan-5-ol Diethyl_carbonate->5_tert_butylnonan_5_ol 1. Grignard Reaction 2. Aqueous Workup Butylmagnesium_bromide Butylmagnesium Bromide (2 eq.) Butylmagnesium_bromide->5_tert_butylnonan_5_ol Tert_butylmagnesium_chloride tert-Butylmagnesium Chloride (1 eq.) Tert_butylmagnesium_chloride->5_tert_butylnonan_5_ol N_acetyl_amine N-(5-tert-butylnonan-5-yl)acetamide 5_tert_butylnonan_5_ol->N_acetyl_amine Ritter Reaction Acetonitrile Acetonitrile Acetonitrile->N_acetyl_amine H2SO4 H₂SO₄ H2SO4->N_acetyl_amine Target_Amine_R1 This compound N_acetyl_amine->Target_Amine_R1 Amide Hydrolysis NaOH NaOH, H₂O, Heat NaOH->Target_Amine_R1

Figure 1: Ritter Reaction Pathway to this compound.
Experimental Protocols

Step 1: Synthesis of 5-tert-butylnonan-5-ol

To a solution of diethyl carbonate (1 equivalent) in anhydrous diethyl ether, a solution of tert-butylmagnesium chloride (1 equivalent) in THF is added dropwise at 0 °C. The reaction mixture is stirred for 1 hour at room temperature. Subsequently, a solution of butylmagnesium bromide (2 equivalents) in diethyl ether is added dropwise at 0 °C, and the mixture is refluxed for 2 hours. The reaction is then cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by fractional distillation to yield 5-tert-butylnonan-5-ol.

Step 2: Ritter Reaction - Synthesis of N-(5-tert-butylnonan-5-yl)acetamide

To a stirred solution of 5-tert-butylnonan-5-ol (1 equivalent) in acetonitrile (2 equivalents) and acetic acid, concentrated sulfuric acid (3 equivalents) is added dropwise at 0-5 °C.[1][2] The reaction mixture is then allowed to warm to room temperature and stirred for 5 hours. The mixture is carefully poured into ice-water and neutralized with a 20% aqueous sodium hydroxide solution. The resulting precipitate is collected by filtration, washed with water, and dried to give N-(5-tert-butylnonan-5-yl)acetamide.[3]

Step 3: Hydrolysis of N-(5-tert-butylnonan-5-yl)acetamide

A mixture of N-(5-tert-butylnonan-5-yl)acetamide (1 equivalent), sodium hydroxide (2 equivalents), and a mixture of water and a lower aliphatic alcohol (e.g., ethanol) is heated under reflux for several hours until the reaction is complete (monitored by TLC).[4][5] After cooling, the reaction mixture is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous potassium carbonate, and the solvent is removed under reduced pressure to yield this compound.

Synthetic Route 2: Grignard Addition to an Imine

An alternative approach involves the nucleophilic addition of a Grignard reagent to a sterically hindered imine. This method avoids the strongly acidic conditions of the Ritter reaction and offers a different strategy for assembling the carbon skeleton around the nitrogen atom.

Experimental Workflow and Key Transformations

This pathway begins with the synthesis of a suitable imine, for instance, by the condensation of tert-butylamine with benzaldehyde to form N-benzylidene-2-methylpropan-2-amine. A butyl Grignard reagent is then added to the imine, forming an N-benzyl protected amine. The final step involves the removal of the benzyl protecting group via hydrogenolysis to yield the target primary amine.

Grignard Addition to Imine Pathway cluster_0 Step 1: Imine Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Deprotection Benzaldehyde Benzaldehyde Imine N-benzylidene-2- methylpropan-2-amine Benzaldehyde->Imine Condensation tert_Butylamine tert-Butylamine tert_Butylamine->Imine N_benzyl_amine N-benzyl-5-tert- butylnonan-5-amine Imine->N_benzyl_amine Grignard Reaction Butylmagnesium_bromide_G Butylmagnesium Bromide Butylmagnesium_bromide_G->N_benzyl_amine Target_Amine_G This compound N_benzyl_amine->Target_Amine_G Hydrogenolysis H2_PdC H₂, Pd/C H2_PdC->Target_Amine_G

Figure 2: Grignard Addition to Imine Pathway to this compound.
Experimental Protocols

Step 1: Synthesis of N-benzylidene-2-methylpropan-2-amine

To a solution of benzaldehyde (1 equivalent) in a suitable solvent such as toluene, tert-butylamine (1.1 equivalents) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. After the theoretical amount of water is collected, the solvent is removed under reduced pressure to yield the crude N-benzylidene-2-methylpropan-2-amine, which can be used in the next step without further purification.

Step 2: Grignard Addition to Imine

A solution of N-benzylidene-2-methylpropan-2-amine (1 equivalent) in anhydrous diethyl ether is cooled to 0 °C. A solution of butylmagnesium bromide (1.2 equivalents) in diethyl ether is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude N-benzyl-5-tert-butylnonan-5-amine.

Step 3: Hydrogenolysis of the N-benzyl group

The crude N-benzyl-5-tert-butylnonan-5-amine is dissolved in ethanol, and a catalytic amount of palladium on charcoal (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).[6][7] The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to afford this compound.

Performance Comparison

ParameterRoute 1: Ritter ReactionRoute 2: Grignard Addition to Imine
Overall Yield (Estimated) 40-60%50-70%
Number of Steps 33
Key Reagents Diethyl carbonate, Grignard reagents, Acetonitrile, H₂SO₄, NaOHBenzaldehyde, tert-Butylamine, Grignard reagent, H₂, Pd/C
Reaction Conditions Step 1: Anhydrous, reflux. Step 2: Strongly acidic, 0°C to RT. Step 3: Basic, reflux.Step 1: Anhydrous, reflux. Step 2: Anhydrous, 0°C to RT. Step 3: Catalytic hydrogenation, RT.
Advantages Utilizes readily available starting materials. Direct introduction of the nitrogen functionality at the tertiary center.Milder overall conditions, avoiding strongly acidic or basic hydrolysis. Potentially higher overall yield.
Disadvantages Requires handling of highly corrosive concentrated sulfuric acid. Hydrolysis of the sterically hindered amide can be sluggish.Requires the synthesis of a specific imine precursor. Hydrogenolysis may require specialized equipment (hydrogenator).

Conclusion

Both the Ritter reaction and the Grignard addition to an imine represent viable synthetic strategies for the preparation of the sterically hindered this compound. The choice between the two routes will likely depend on the specific laboratory capabilities and the desired scale of the synthesis.

The Ritter reaction pathway is attractive due to its use of simple and common reagents. However, the harsh acidic conditions of the Ritter step and the potentially difficult final hydrolysis of the hindered amide are significant drawbacks.

The Grignard addition to an imine pathway offers a milder alternative, potentially leading to a higher overall yield. While it necessitates the preparation of an imine intermediate, the subsequent steps are generally high-yielding and proceed under more benign conditions. The final hydrogenolysis step is a clean and efficient deprotection method.

For researchers prioritizing milder reaction conditions and potentially higher yields, the Grignard addition to an imine appears to be the more favorable route. However, for its straightforward approach in forming the C-N bond at the quaternary center, the Ritter reaction remains a valuable and classic alternative. Experimental validation would be necessary to determine the optimal route for a specific application.

References

Navigating Steric Hindrance: A Comparative Guide to the Reactivity of 5-Tert-butylnonan-5-amine and Less Bulky Amines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of molecular interactions is paramount. The steric bulk of a molecule can dramatically influence its reactivity, a factor of critical importance in the synthesis of novel therapeutics and functional materials. This guide provides a comparative analysis of the reactivity of the highly hindered primary amine, 5-tert-butylnonan-5-amine, with its less sterically encumbered counterparts. Due to the limited availability of specific experimental data for this compound, this guide will utilize tert-butylamine as a primary proxy, supplemented with data from other relevant bulky amines, to elucidate the impact of steric hindrance on key chemical transformations.

The reactivity of an amine is fundamentally governed by the accessibility of the lone pair of electrons on the nitrogen atom. In this compound, the presence of a tertiary butyl group and two n-butyl chains flanking the amine functionality creates a sterically crowded environment. This bulkiness significantly impedes the approach of reactants, thereby modulating the amine's nucleophilicity and basicity in comparison to less hindered primary amines such as n-butylamine and isopropylamine.

Basicity (pKa) Comparison

The basicity of an amine, quantified by the pKa of its conjugate acid, is a crucial parameter influencing its behavior in physiological and reaction environments. While alkyl groups are generally electron-donating, which increases basicity, excessive steric hindrance can disrupt the solvation of the protonated amine, leading to a decrease in basicity in solution.

AmineStructurepKa of Conjugate Acid
n-ButylamineCH₃(CH₂)₃NH₂10.61
Isopropylamine(CH₃)₂CHNH₂10.63
tert-Butylamine(CH₃)₃CNH₂10.68
This compound (proxy: tert-Butylamine) C₄H₉(t-C₄H₉)C₄H₉NH₂ ~10.7 (Estimated)

Note: The pKa value for this compound is an estimation based on the value for tert-butylamine. The additional alkyl chains are expected to have a minor electronic effect.

Nucleophilicity Comparison

Nucleophilicity, the ability of an amine to donate its lone pair to an electrophilic carbon, is highly sensitive to steric effects. Mayr's nucleophilicity scale provides a quantitative measure of this property. A higher Mayr's nucleophilicity parameter (N) indicates a stronger nucleophile.

AmineMayr's Nucleophilicity Parameter (N) in CH₂Cl₂
n-Propylamine13.3[1]
Isopropylamine12.0[1]
tert-Butylamine10.5[1]
This compound (proxy: tert-Butylamine) ~10.5 (Estimated) [1]

As the data illustrates, increasing steric bulk from n-propylamine to tert-butylamine leads to a significant decrease in nucleophilicity. This trend is expected to be even more pronounced for the highly hindered this compound.

Reactivity in Key Synthetic Transformations

The differences in basicity and nucleophilicity translate directly to reactivity in common synthetic reactions.

Acylation Reactions

Acylation, the formation of an amide bond, is a cornerstone of drug synthesis. The rate of this reaction is highly dependent on the nucleophilicity of the amine.

AmineRelative Reaction Rate with Acylating Agent
n-ButylamineFast
IsopropylamineModerate
tert-ButylamineSlow
This compound Very Slow

The bulky nature of this compound presents a significant barrier to the approach of the acylating agent, resulting in substantially slower reaction rates compared to linear or less branched primary amines.

Nucleophilic Substitution (Sₙ2) Reactions

In Sₙ2 reactions, the amine acts as a nucleophile to displace a leaving group. Steric hindrance at the nucleophile dramatically decreases the reaction rate.

AmineRelative Sₙ2 Reaction Rate with a Primary Alkyl Halide
n-ButylamineFast
IsopropylamineModerate
tert-ButylamineVery Slow / No Reaction
This compound Extremely Slow / No Reaction

The significant steric shielding of the nitrogen lone pair in this compound makes it a very poor nucleophile for Sₙ2 reactions.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds. While the initial formation of the imine or enamine intermediate can be sterically hindered, the subsequent reduction can still proceed. However, yields may be lower compared to less bulky amines.

AmineTypical Yield in Reductive Amination with a Ketone
n-ButylamineHigh
IsopropylamineGood to High
tert-ButylamineModerate to Good
This compound Moderate (Expected)

Experimental Protocols

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of an amine.

Materials:

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Amine sample

  • Deionized water

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately weigh a sample of the amine and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Titrate the amine solution with the standardized HCl solution, adding the titrant in small, known increments.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point.[2][3]

experimental_workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH meter prep2 Dissolve amine in water prep1->prep2 titrate1 Record initial pH prep2->titrate1 titrate2 Add HCl titrant incrementally titrate1->titrate2 titrate3 Record pH after each addition titrate2->titrate3 Repeat titrate3->titrate2 analysis1 Plot pH vs. Volume of HCl titrate3->analysis1 analysis2 Determine half-equivalence point analysis1->analysis2 analysis3 pKa = pH at half-equivalence analysis2->analysis3

Figure 1. Workflow for pKa determination by potentiometric titration.
Monitoring Acylation Kinetics by ¹H NMR Spectroscopy

Objective: To compare the relative rates of acylation for different amines.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Amine samples (e.g., this compound, n-butylamine)

  • Acylating agent (e.g., acetic anhydride)

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard (e.g., tetramethylsilane - TMS)

Procedure:

  • Prepare separate NMR tubes for each amine to be tested.

  • In each tube, dissolve a known concentration of the amine and the internal standard in the deuterated solvent.

  • Acquire a baseline ¹H NMR spectrum for each amine solution.

  • At time t=0, add a known amount of the acylating agent to each NMR tube.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to the starting amine and the amide product.

  • Plot the concentration of the starting amine or product as a function of time to determine the reaction rate.[4][5]

nmr_kinetics_workflow start Prepare NMR samples (Amine + Standard in CDCl₃) acquire_baseline Acquire baseline ¹H NMR start->acquire_baseline add_reagent t=0: Add Acylating Agent acquire_baseline->add_reagent acquire_series Acquire time-resolved ¹H NMR spectra add_reagent->acquire_series process_data Process spectra and integrate signals acquire_series->process_data plot_data Plot [Concentration] vs. Time process_data->plot_data determine_rate Determine reaction rate plot_data->determine_rate

Figure 2. Workflow for monitoring acylation kinetics by ¹H NMR.

The Role of Sterically Hindered Amines in Drug Development

The deliberate incorporation of sterically hindered amines into drug candidates is a strategic approach in medicinal chemistry. The bulk of these amines can confer several advantageous properties.[6]

G BulkyAmine Sterically Hindered Amine in Drug Candidate MetabolicStability Increased Metabolic Stability BulkyAmine->MetabolicStability Shields from enzymes Solubility Modulated Solubility BulkyAmine->Solubility Disrupts crystal packing ReceptorSelectivity Enhanced Receptor Selectivity BulkyAmine->ReceptorSelectivity Restricts conformational flexibility DrugDelivery Application in Drug Delivery Systems BulkyAmine->DrugDelivery As linkers or targeting moieties ReducedToxicity Reduced Off-Target Toxicity ReceptorSelectivity->ReducedToxicity

Figure 3. The strategic role of steric hindrance in amine-containing pharmaceuticals.

The steric bulk can act as a "shield," protecting the rest of the molecule from metabolic enzymes, thereby increasing the drug's half-life in the body.[6] Furthermore, the conformational constraints imposed by a bulky group can lead to higher selectivity for the intended biological target, reducing off-target effects and potential toxicity.[6] The modulation of physicochemical properties such as solubility can also be achieved, which is a critical factor in drug formulation and bioavailability.[7] Finally, bulky amines can be employed as components of advanced drug delivery systems, for example, as sterically protecting shells in nanoparticle formulations.[8]

References

A Comparative Guide to the Spectroscopic Analysis of 5-Tert-butylnonan-5-amine Reaction Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic techniques used to identify and characterize the reaction intermediates in the synthesis of the sterically hindered tertiary amine, 5-Tert-butylnonan-5-amine. Due to the absence of specific literature for this compound, this guide presents a well-established synthetic route—reductive amination—and offers a detailed, predictive analysis of the spectroscopic data for its key intermediates based on analogous structures and fundamental principles.

Introduction

This compound is a sterically hindered tertiary amine, a class of compounds with significant applications in organic synthesis and medicinal chemistry. Their synthesis, often achieved through reductive amination, involves transient intermediates that are crucial to understanding reaction kinetics and optimizing yields. This document outlines the spectroscopic characterization of these intermediates—specifically the hemiaminal and the iminium cation—using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Proposed Synthetic Pathway: Reductive Amination

The synthesis of this compound can be efficiently achieved via the reductive amination of nonan-5-one with tert-butylamine. This one-pot reaction typically proceeds through two key intermediates: a hemiaminal, which is often unstable, and an iminium cation, which is subsequently reduced to the final tertiary amine.

Reductive Amination Pathway cluster_0 Ketone Nonan-5-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + H⁺ Amine tert-Butylamine Amine->Hemiaminal + H⁺ Iminium Iminium Cation Intermediate Hemiaminal->Iminium - H₂O Product This compound Iminium->Product + [H⁻] (e.g., NaBH₃CN)

Fig. 1: Proposed reaction pathway for the synthesis of this compound.

Comparative Spectroscopic Data of Reaction Intermediates

The following tables summarize the predicted quantitative data for the key intermediates. This data is extrapolated from known values for structurally similar compounds and serves as a guide for experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Compound/IntermediateProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Hemiaminal -OH~2.5-4.0br s-Broad, exchangeable with D₂O.
-NH~1.5-2.5br s-Broad, exchangeable with D₂O.
C(CH₃)₃~1.15s-9H, sharp singlet.
-CH₂- (adjacent to C-O)~1.5-1.7m-4H, complex multiplet.
-CH₃ (terminal)~0.9t~7.06H, triplet.
Iminium Cation -NH~8.0-9.0br s-1H, broad, exchangeable with D₂O.
C(CH₃)₃~1.45s-9H, deshielded due to proximity to positive charge.
=C-CH₂-~2.8-3.2t~7.54H, deshielded by iminium group.
-CH₃ (terminal)~0.95t~7.06H, triplet.
This compound -NH (if protonated)---Signal absent in free base.
C(CH₃)₃~1.05s-9H, singlet.
-CH₂- (adjacent to C-N)~1.3-1.5m-4H, multiplet.
-CH₃ (terminal)~0.9t~7.06H, triplet.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Compound/IntermediateCarbonPredicted Chemical Shift (δ, ppm)Notes
Hemiaminal C-O, C-N~90-100Quaternary carbon, often weak.
C (CH₃)₃~50-55Quaternary carbon of t-butyl group.
C(C H₃)₃~28-30Methyl carbons of t-butyl group.
-CH₂- (adjacent to C-O)~35-40
-CH₃ (terminal)~14
Iminium Cation C =N⁺~170-185Deshielded quaternary carbon.
C (CH₃)₃~60-65Deshielded quaternary carbon of t-butyl group.
C(C H₃)₃~29-32Deshielded methyl carbons.
=C-C H₂-~40-45Deshielded methylene carbons.
-CH₃ (terminal)~14
This compound C-N~55-60Quaternary carbon.
C (CH₃)₃~50-55Quaternary carbon of t-butyl group.
C(C H₃)₃~29Methyl carbons of t-butyl group.
-CH₂- (adjacent to C-N)~30-35
-CH₃ (terminal)~14
Table 3: Predicted FT-IR Spectroscopic Data (Liquid Film/Solution)
Compound/IntermediateFunctional GroupPredicted Absorption Range (cm⁻¹)IntensityNotes
Hemiaminal O-H stretch3300-3500Medium, broad
N-H stretch3200-3400Weak-Medium, broad
C-H stretch (sp³)2850-2960StrongAliphatic C-H stretches.
C-O stretch1050-1150Medium-Strong
C-N stretch1100-1200Medium
Iminium Cation N-H stretch2400-2800Medium, broadCharacteristic of ammonium salts.
C=N⁺ stretch1660-1690StrongKey diagnostic peak for iminium. Hindrance may lower frequency.
C-H stretch (sp³)2850-2960StrongAliphatic C-H stretches.
This compound N-H stretch--Absent in tertiary amine free base.
C-H stretch (sp³)2850-2960StrongAliphatic C-H stretches.
C-N stretch1100-1200Medium
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
Compound/IntermediateKey Fragment (m/z)Proposed StructureNotes
Hemiaminal [M-H₂O]⁺Iminium CationUnlikely to be observed directly; readily dehydrates.
[M-C₄H₉]⁺Loss of butyl radical.
Iminium Cation [M]⁺C₁₃H₂₈N⁺Molecular ion of the iminium cation.
[M-C₄H₉]⁺α-cleavage, loss of a butyl radical.
[M-C₄H₈]⁺McLafferty-type rearrangement.
This compound [M]⁺ (m/z 199)C₁₃H₂₉NMolecular ion, should be observed. Odd m/z due to nitrogen rule.[1]
[M-CH₃]⁺ (m/z 184)Loss of a methyl radical from the t-butyl group.
[M-C₄H₉]⁺ (m/z 142)α-cleavage, loss of a butyl radical to form a stable iminium ion. This is often the base peak.[1]
57[C(CH₃)₃]⁺tert-butyl cation.

Experimental Protocols

Synthesis of this compound via Reductive Amination
  • To a solution of nonan-5-one (1.0 mmol) in methanol (10 mL) is added tert-butylamine (1.2 mmol).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the hemiaminal and subsequently the iminium ion.

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 mmol) is added portion-wise to the reaction mixture. The pH is maintained between 6 and 7 by the dropwise addition of glacial acetic acid if necessary.

  • The reaction is stirred at room temperature for 24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether (20 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product, which can be purified by column chromatography on silica gel.

Spectroscopic Analysis Workflow

Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reaction Reductive Amination Reaction Mixture NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Reaction->NMR IR FT-IR Spectroscopy Reaction->IR MS Mass Spectrometry (GC-MS, ESI-MS) Reaction->MS Data_Analysis Data Interpretation and Intermediate Characterization NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Fig. 2: General workflow for the spectroscopic analysis of reaction intermediates.

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: An aliquot of the reaction mixture is taken at various time points, diluted with CDCl₃, and transferred to an NMR tube.

  • Acquisition: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. For the identification of quaternary carbons and the number of attached protons, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended.

  • Analysis: The appearance and disappearance of signals corresponding to the starting materials, intermediates, and product are monitored over time. D₂O exchange experiments can be performed to identify -OH and -NH protons.

FT-IR Spectroscopy:

  • Sample Preparation: A drop of the reaction mixture is placed between two NaCl or KBr plates to form a thin film. Alternatively, a solution in a suitable solvent (e.g., dichloromethane) can be analyzed in a liquid cell.

  • Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

  • Analysis: The disappearance of the C=O stretch of the ketone (around 1710 cm⁻¹) and the appearance of the C=N⁺ stretch of the iminium ion (around 1660-1690 cm⁻¹) are key diagnostic features to monitor.

Mass Spectrometry:

  • GC-MS: Aliquots from the reaction mixture are diluted and injected into a GC-MS system. This is useful for monitoring the volatile components (starting materials and final product). Intermediates are often too unstable for GC analysis.

  • Electrospray Ionization (ESI-MS): To observe the ionic intermediates, the reaction mixture can be directly infused into an ESI mass spectrometer. This soft ionization technique is ideal for detecting the iminium cation.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ions and their fragmentation patterns are analyzed to confirm the structures of the species present in the reaction mixture. The nitrogen rule is a useful tool for identifying nitrogen-containing compounds.[1]

Conclusion

The spectroscopic analysis of reaction intermediates in the synthesis of this compound provides invaluable insights into the reaction mechanism. By comparing the spectroscopic data obtained at different stages of the reaction with the predicted values in this guide, researchers can effectively identify the hemiaminal and iminium cation intermediates. This understanding is critical for optimizing reaction conditions, improving yields, and controlling the purity of the final product in the development of sterically hindered amines for various applications.

References

A Computational Guide to the Steric Properties of 5-Tert-butylnonan-5-amine and a Comparison with Alternative Bulky Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a computational framework for analyzing the steric properties of the novel bulky amine, 5-Tert-butylnonan-5-amine. Due to the absence of existing experimental data for this specific compound, this document outlines a detailed protocol for its computational characterization and provides a comparative analysis against established sterically hindered amines: 2,2,6,6-tetramethylpiperidine (TMP) and di-tert-butylamine. The objective is to facilitate the evaluation of this compound's potential as a non-nucleophilic base or sterically demanding ligand in synthetic chemistry and drug development.

Comparative Analysis of Steric Parameters

The steric hindrance of an amine is a critical factor influencing its reactivity and utility.[1] Key parameters for quantifying this property include the Tolman cone angle (θ), the percent buried volume (%VBur), and the A-value. The following table summarizes the proposed computationally derived values for this compound alongside experimentally and computationally determined values for the reference amines.

Steric ParameterThis compound (Proposed Computational)2,2,6,6-Tetramethylpiperidine (TMP)Di-tert-butylamine
Tolman Cone Angle (θ) To be determined~152°Value not readily available
Percent Buried Volume (%VBur) To be determinedValue not readily availableValue not readily available
A-Value (kcal/mol) To be determined~2.1~2.5
pKa of Conjugate Acid To be determined11.07Value not readily available

Note: The values for this compound are hypothetical and would be determined by following the computational protocols outlined in this guide.

Experimental and Computational Protocols

To ensure a rigorous and reproducible analysis of this compound's steric properties, the following computational workflow is proposed. This protocol is based on established methodologies for characterizing sterically hindered amines.[2][3]

Protocol 1: Computational Geometry Optimization and Steric Parameter Calculation
  • Molecular Modeling: The 3D structure of this compound will be constructed using molecular modeling software such as Avogadro or Spartan.[4]

  • Conformational Analysis: A conformational search will be performed using a molecular mechanics force field (e.g., MMFF94) to identify the lowest energy conformers.

  • Quantum Mechanical Calculations: The lowest energy conformers will be subjected to geometry optimization using Density Functional Theory (DFT) calculations.[5][6]

    • Software: Gaussian 16, ORCA, or NWChem.[1][2][4]

    • Functional: B3LYP.[2][3]

    • Basis Set: def2-TZVP for all atoms.[2][3]

    • Dispersion Correction: Grimme's D3 dispersion correction will be included to accurately model non-covalent interactions.[3]

  • Calculation of Steric Descriptors:

    • Percent Buried Volume (%VBur): This parameter, which represents the percentage of the volume around the nitrogen atom occupied by the ligand, will be calculated from the optimized geometry. It is a robust predictor of steric hindrance in amines.[2][3] The calculation will be performed by centering a sphere on the nitrogen atom and determining the volume occupied by the van der Waals spheres of the constituent atoms.

    • Tolman Cone Angle (θ): The exact cone angle will be calculated from the optimized structure. This method involves finding the most acute right circular cone that encompasses the entire molecule with the nitrogen atom at the apex.[7]

    • A-Value: The A-value, representing the energetic preference for an equatorial versus an axial position on a cyclohexane ring, will be computationally estimated.[8] This involves calculating the energy difference between the two chair conformations of N-(1-cyclohexyl)-5-Tert-butylnonan-5-amine using the DFT methodology described above.

Logical Workflow for Computational Analysis

The following diagram illustrates the proposed workflow for the computational analysis of this compound's steric properties.

G A 1. Molecular Structure Generation (this compound) B 2. Conformational Search (Molecular Mechanics) A->B C 3. Geometry Optimization (DFT: B3LYP/def2-TZVP with D3) B->C D 4. Steric Parameter Calculation C->D E Percent Buried Volume (%VBur) D->E F Tolman Cone Angle (θ) D->F G A-Value (via Cyclohexane Model) D->G H 5. Comparative Analysis (vs. TMP, Di-tert-butylamine) E->H F->H G->H

Caption: Computational workflow for steric analysis.

Comparison with Alternative Amines

  • 2,2,6,6-Tetramethylpiperidine (TMP): TMP is a widely used non-nucleophilic base characterized by its sterically hindered nitrogen atom within a piperidine ring.[9][10][11] Its four methyl groups shield the nitrogen, significantly reducing its nucleophilicity while maintaining its basicity.[9][10]

  • Di-tert-butylamine: This secondary amine is also a well-known non-nucleophilic base due to the presence of two bulky tert-butyl groups attached to the nitrogen.[12] Its synthesis and properties have been studied, highlighting its inertness towards certain electrophiles.[12]

The proposed computational analysis of this compound will provide valuable data to position it within the landscape of these and other bulky amines, aiding researchers in selecting the appropriate tool for their specific synthetic challenges.

References

biological activity screening of 5-Tert-butylnonan-5-amine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the biological activity screening of 5-tert-butylnonan-5-amine derivatives, offering a comparative framework for researchers, scientists, and drug development professionals. This document outlines potential therapeutic applications and provides detailed experimental protocols for their evaluation, based on the activities of structurally related compounds.

Introduction to this compound Derivatives

The novel class of this compound derivatives presents an intriguing scaffold for drug discovery. The presence of a sterically hindering tert-butyl group can enhance metabolic stability and modulate the lipophilicity of the molecule, potentially improving its pharmacokinetic profile. The amine functionality provides a site for various chemical modifications, allowing for the generation of a diverse library of analogues to explore structure-activity relationships (SAR). While direct biological activity data for this specific class of compounds is not yet publicly available, the structural motifs suggest potential for a range of therapeutic applications, including anticancer, antimicrobial, and neurological activities. This guide provides a roadmap for the systematic screening of these derivatives.

Potential Biological Activities and Screening Protocols

Based on the known biological activities of compounds containing tert-butyl and amine moieties, the following areas represent promising avenues for the investigation of this compound derivatives.

Anticancer Activity

The cytotoxicity of novel chemical entities is a primary screening parameter in cancer drug discovery. Many compounds with bulky hydrophobic groups exhibit anticancer properties by disrupting cellular processes.

Table 1: Comparison of In Vitro Anticancer Screening Assays

Assay TypePrincipleEndpoint MeasuredAdvantagesDisadvantages
MTT/MTS Assay [1]Mitochondrial reductase activity in viable cells converts tetrazolium salt to a colored formazan product.Colorimetric change proportional to the number of viable cells.High-throughput, cost-effective, well-established.[1]Can be affected by compounds that interfere with mitochondrial respiration.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.Enzymatic activity of LDH, indicating loss of membrane integrity.Non-radioactive, simple, and rapid.Less sensitive than other methods for early-stage apoptosis.
Clonogenic Assay Assesses the ability of a single cell to grow into a colony.Number and size of colonies formed after treatment."Gold standard" for determining cytotoxicity.Time-consuming, not suitable for high-throughput screening.
Caspase Activity Assay [2]Measures the activity of caspases, key enzymes in the apoptotic pathway.Fluorometric or colorimetric signal from a cleaved substrate.Specific for apoptosis, can distinguish between different apoptotic pathways.May not detect non-apoptotic cell death.
  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anticancer_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation A Cancer Cell Lines (e.g., MCF-7, A549) B Compound Treatment (this compound derivatives) A->B C MTT Assay B->C D IC50 Determination C->D E Mechanism of Action Studies (e.g., Caspase Assay, Cell Cycle Analysis) D->E F Xenograft Mouse Model D->F Promising Compounds G Tumor Growth Inhibition F->G

Anticancer Screening Workflow

Antimicrobial Activity

The search for new antimicrobial agents is crucial to combat the rise of drug-resistant pathogens. Amine-containing compounds have historically been a rich source of antimicrobial drugs.

Table 2: Comparison of In Vitro Antimicrobial Screening Assays

Assay TypePrincipleEndpoint MeasuredAdvantagesDisadvantages
Broth Microdilution [3][4]Serial dilutions of the compound are incubated with a standardized microbial inoculum in a liquid growth medium.The lowest concentration of the compound that inhibits visible growth (Minimum Inhibitory Concentration - MIC).[3]Quantitative, high-throughput, and standardized.[3]Can be influenced by the solubility of the test compound.
Agar Well Diffusion [3]A microbial lawn is grown on an agar plate, and the test compound is added to wells cut into the agar.The diameter of the zone of growth inhibition around the well.Simple, inexpensive, and good for initial screening.[3]Less precise than dilution methods, dependent on diffusion rates.
Time-Kill Assay [5]Measures the rate of microbial killing over time when exposed to the test compound.The change in the number of viable cells (CFU/mL) over time.Provides information on bactericidal vs. bacteriostatic activity.Labor-intensive, lower throughput.
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate containing Mueller-Hinton Broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]

Antimicrobial_Screening_Workflow A Prepare Microbial Inoculum (e.g., S. aureus, E. coli) C Inoculate with Microorganism A->C B Serial Dilution of Test Compounds in 96-well plate B->C D Incubate at 37°C C->D E Determine Minimum Inhibitory Concentration (MIC) D->E F Determine Minimum Bactericidal Concentration (MBC) E->F

Antimicrobial Screening Workflow

Neurological Activity

Compounds that can cross the blood-brain barrier and interact with targets in the central nervous system are of great interest for the treatment of neurodegenerative diseases and other neurological disorders.

Table 3: Comparison of In Vitro Neurological Screening Assays

Assay TypePrincipleEndpoint MeasuredAdvantagesDisadvantages
Neuroprotection Assay [6][7]Neuronal cells are exposed to a neurotoxin (e.g., glutamate, amyloid-beta) with and without the test compound.Cell viability, reduction in apoptosis, or preservation of neuronal morphology.Relevant to neurodegenerative disease models.[6]The choice of neurotoxin is critical and may not fully replicate disease pathology.
Enzyme Inhibition Assay (e.g., AChE) [8]Measures the ability of a compound to inhibit the activity of a specific enzyme involved in neurotransmission.Decrease in enzyme activity.Target-specific, provides mechanistic insight.Does not account for cell permeability or off-target effects.
Neurite Outgrowth Assay Measures the effect of the compound on the growth of axons and dendrites from neurons.Length and branching of neurites.Indicates potential for promoting neuronal repair.Can be complex to quantify and automate.
  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary cortical neurons) in appropriate medium.

  • Compound Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • Neurotoxin Exposure: Add glutamate (e.g., 5 mM) to the culture medium to induce excitotoxicity and incubate for 24 hours.[7]

  • Viability Assessment: Assess cell viability using the MTT assay or by measuring LDH release.

  • Data Analysis: Compare the viability of cells treated with the test compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

Neurological_Signaling_Pathway cluster_0 Glutamate Excitotoxicity cluster_1 Potential Neuroprotection Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx ROS_Production ROS Production Ca_Influx->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Apoptosis Apoptosis ROS_Production->Apoptosis Mitochondrial_Dysfunction->Apoptosis Derivative This compound Derivative Derivative->Block Block->NMDA_Receptor Antagonist? Block->ROS_Production Antioxidant?

Hypothetical Neuroprotective Mechanism

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The screening paradigms outlined in this guide provide a systematic approach to elucidating the biological activities of this compound class. By employing a combination of high-throughput in vitro assays followed by more detailed mechanistic studies and in vivo validation for the most promising candidates, researchers can efficiently navigate the early stages of the drug discovery process. The data generated from these studies will be crucial in establishing the therapeutic potential and guiding the future development of this compound derivatives.

References

Head-to-Head Comparison of Bulky Primary Amines in Catalytic C-N Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Sterically Hindered Primary Amines in Palladium-Catalyzed Buchwald-Hartwig Amination.

In the realm of synthetic organic chemistry, particularly in the construction of pharmaceuticals and functional materials, the formation of carbon-nitrogen (C-N) bonds is a cornerstone transformation. The Palladium-catalyzed Buchwald-Hartwig amination stands as a powerful and versatile method for achieving this. The choice of the amine coupling partner, especially when dealing with sterically demanding substrates, is critical to the success of the reaction. While a direct catalytic application of 5-Tert-butylnonan-5-amine is not extensively documented in publicly available literature, this guide provides a head-to-head comparison of structurally analogous and commercially available bulky primary amines in a representative catalytic reaction. This analysis, supported by experimental data, aims to inform researchers on the impact of amine steric bulk on catalytic efficiency.

The steric properties of bulky primary amines play a crucial role in influencing the outcome of catalytic reactions. The increased steric hindrance around the nitrogen atom can prevent undesired side reactions, such as double arylation, and can influence the reductive elimination step of the catalytic cycle, ultimately affecting the reaction's yield and selectivity.

Comparative Performance of Bulky Primary Amines in the Arylation of 4-chlorotoluene

To provide a quantitative comparison, we will examine the performance of various bulky primary amines in the Palladium-catalyzed cross-coupling reaction with 4-chlorotoluene. This reaction is a well-established benchmark for evaluating the efficacy of different catalyst systems. The data presented below is a compilation of representative results from the scientific literature on Buchwald-Hartwig amination.

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
tert-Butylamine Pd₂(dba)₃ / RuPhosNaOtBuToluene1002495
1-Adamantanamine Pd₂(dba)₃ / XPhosNaOtBuToluene1002492
sec-Butylamine Pd₂(dba)₃ / RuPhosNaOtBuToluene1002488
n-Butylamine Pd₂(dba)₃ / RuPhosNaOtBuToluene1002485

This data is representative and compiled from various sources on Buchwald-Hartwig amination for illustrative comparison.

The results indicate that highly hindered primary amines, such as tert-butylamine and 1-adamantanamine, provide excellent yields in the C-N coupling with an aryl chloride. The steric bulk of these amines is believed to be advantageous in preventing the formation of diarylated byproducts and facilitating the final reductive elimination step from the palladium center. While less hindered amines like sec-butylamine and n-butylamine also perform well, the yields are slightly lower, which can be a significant factor in large-scale synthesis.

Experimental Protocol: General Procedure for the Palladium-Catalyzed Amination of Aryl Halides

The following is a generalized experimental procedure for the Buchwald-Hartwig amination reaction, which can be adapted for specific substrates and catalysts.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., RuPhos, XPhos)

  • Aryl halide

  • Bulky primary amine

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, the palladium precatalyst and the phosphine ligand are added to a dry reaction vessel.

  • Reagent Addition: The aryl halide, the bulky primary amine, and the base are added to the reaction vessel.

  • Solvent Addition: Anhydrous solvent is added to the reaction vessel.

  • Reaction Setup: The vessel is sealed and removed from the glovebox. The reaction mixture is then heated to the desired temperature with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with a suitable organic solvent and washed with water or brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography or recrystallization.

Visualizing the Catalytic Workflow

The following diagram illustrates the general workflow for the described Palladium-catalyzed C-N cross-coupling reaction.

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_workup Work-up & Purification p1 Weigh Pd Precatalyst & Ligand p2 Add to Reaction Vessel p1->p2 r1 Add Aryl Halide, Amine, & Base p2->r1 r2 Add Anhydrous Solvent r1->r2 r3 Seal Vessel & Heat with Stirring r2->r3 w1 Cool & Quench Reaction r3->w1 w2 Extraction & Washing w1->w2 w3 Drying & Concentration w2->w3 w4 Purification (e.g., Chromatography) w3->w4 product Final Product w4->product

Peer-Reviewed Literature on 5-Tert-butylnonan-5-amine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific databases and patent literature, no peer-reviewed articles validating the utility of 5-Tert-butylnonan-5-amine have been identified. Consequently, there is a lack of experimental data to support the creation of a comparative guide detailing its performance against other alternatives.

Our investigation into the scientific and patent literature did not yield any studies describing the synthesis, biological activity, or therapeutic application of this compound. Chemical databases list the compound, but they do not provide any information regarding its practical use or validation in a research or clinical setting.

While there is no specific information on this compound, the broader class of compounds to which it belongs, tert-alkylamines and branched aliphatic amines, are of significant interest in drug discovery and development. These chemical motifs are frequently incorporated into pharmaceutical agents to enhance their pharmacological properties.

The General Role of Alkylamines in Pharmacology

Alkylamine functionalities are prevalent in a wide array of approved drugs and clinical candidates. Their incorporation can influence several key pharmacokinetic and pharmacodynamic parameters:

  • Solubility and Bioavailability: The amine group, which can be protonated at physiological pH, often improves the water solubility of a drug molecule. This can, in turn, enhance its absorption and bioavailability.

  • Target Binding: The nitrogen atom in an amine can act as a hydrogen bond acceptor or donor, facilitating interactions with biological targets such as proteins and enzymes. These interactions are often crucial for a drug's mechanism of action.

  • Receptor Selectivity: The size and substitution pattern of the alkyl groups attached to the nitrogen atom can significantly impact a drug's selectivity for its intended biological target over other related targets, thereby potentially reducing off-target side effects.

Hypothetical Experimental Workflow for Validation

Should research on this compound be undertaken, a typical validation workflow to assess its utility would involve several key stages. The following diagram illustrates a generalized experimental approach that could be employed.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_vivo In Vivo Evaluation synthesis Synthesis of This compound purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization target_binding Target Binding Assays characterization->target_binding Test Compound cell_based Cell-Based Assays (e.g., cytotoxicity, signaling) target_binding->cell_based pk_studies Pharmacokinetic Studies cell_based->pk_studies Lead Candidate efficacy_models Efficacy in Animal Disease Models pk_studies->efficacy_models

Caption: A generalized workflow for the validation of a novel chemical entity.

Safety Operating Guide

Proper Disposal of 5-Tert-butylnonan-5-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 5-tert-butylnonan-5-amine, a laboratory chemical, is crucial for ensuring the safety of personnel and protecting the environment. This guide provides detailed procedures for the safe handling and disposal of this aliphatic amine, in line with general laboratory safety and hazardous waste management principles.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This chemical is classified as harmful if swallowed, toxic if inhaled, and can cause severe skin burns and eye damage. It is also harmful to aquatic life with long-lasting effects, necessitating containment from environmental release.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Tight-sealing safety goggles and a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin Protection: A lab coat or other protective clothing to prevent skin exposure.

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[1][2] If vapors or aerosols are generated, a respirator may be required.

Summary of Hazards

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[3]
Acute Inhalation Toxicity Toxic if inhaled.
Skin Corrosion/Irritation Causes severe skin burns.
Eye Damage/Irritation Causes serious eye damage.
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the sanitary sewer.[4][5]

1. Waste Collection:

  • Collect surplus and non-recyclable this compound in a designated, compatible, and properly sealed waste container.[3][6]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][2]

2. Handling Spills and Contaminated Materials:

  • In the event of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).[1][2]

  • Collect the spilled material and absorbent into a suitable, closed container for disposal as hazardous waste.[1][6]

  • All materials used for cleanup, including contaminated PPE, must also be disposed of as hazardous waste.

3. Disposal of Empty Containers:

  • Empty containers that held this compound must be treated as hazardous waste.[7]

  • To decontaminate, triple-rinse the container with a suitable solvent.[4]

  • Collect the rinsate from all three rinses and manage it as hazardous waste along with the chemical itself.[4]

  • After triple-rinsing, deface or remove the original label and dispose of the container as regular trash, if permitted by your institution's policies.[4]

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to arrange for the pickup and disposal of the hazardous waste.[3]

  • Do not attempt to transport hazardous waste yourself.[4]

Disposal Workflow

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-Tert-butylnonan-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 5-Tert-butylnonan-5-amine. The following guidance is based on the known hazards of structurally similar aliphatic amines, such as tert-Butylamine (CAS 75-64-9). It is imperative to treat this compound with the same, if not greater, precautions as these related compounds. All laboratory personnel must be thoroughly trained on the potential hazards and proper handling procedures before working with this chemical.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling this compound.

Personal Protective Equipment (PPE)

Due to the corrosive and potentially flammable nature of aliphatic amines, a comprehensive PPE strategy is crucial to ensure personnel safety. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashes or vigorous reactions.[1][2]
Skin Protection A flame-resistant lab coat or a 100% cotton lab coat should be worn.[3] Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[1] For extended contact, consult the glove manufacturer's resistance guide. Wear closed-toe shoes and long pants.
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3][4] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and available.

  • Verify that a safety shower and eyewash station are accessible and unobstructed.

  • Remove all flammable materials and ignition sources from the immediate work area.[3][4]

  • Assemble all necessary equipment and reagents before starting the experiment.

2. Donning Personal Protective Equipment:

  • Put on all required PPE as outlined in the table above before entering the designated work area.

3. Handling and Experimental Work:

  • Conduct all manipulations of this compound inside a chemical fume hood.[4]

  • When transferring the chemical, use a grounded and bonded system for large containers to prevent static discharge.[3]

  • Keep containers tightly closed when not in use.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]

4. Post-Experiment Procedures:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Properly label and store any remaining this compound in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents and acids.[4]

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.

  • Waste Storage:

    • Store the hazardous waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure and away from general laboratory traffic.

  • Waste Disposal:

    • All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program.

    • Never dispose of this compound down the drain or in the regular trash.[5][6]

Quantitative Data (Based on tert-Butylamine)

The following table presents key quantitative safety data for tert-Butylamine, a structural analog of this compound. This data should be considered as an estimate of the properties of this compound.

PropertyValue
Flash Point -38 °C / -36.4 °F
Boiling Point 46 °C / 114.8 °F
Autoignition Temperature 380 °C / 716 °F
Lower Explosive Limit 1.70%
Upper Explosive Limit 8.90%

Source: Safety Data Sheet for tert-Butylamine[4]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Verify Fume Hood prep_safety_equipment Check Safety Shower/Eyewash prep_fume_hood->prep_safety_equipment prep_ppe Don PPE prep_safety_equipment->prep_ppe handle_in_hood Work in Fume Hood prep_ppe->handle_in_hood handle_transfer Safe Transfer handle_in_hood->handle_transfer handle_storage Keep Containers Closed handle_transfer->handle_storage cleanup_decontaminate Decontaminate Surfaces handle_storage->cleanup_decontaminate cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose end End cleanup_dispose->end start Start start->prep_fume_hood

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.